molecular formula C10H12FNO2 B13118159 Ethyl 2-amino-2-(3-fluorophenyl)acetate

Ethyl 2-amino-2-(3-fluorophenyl)acetate

Cat. No.: B13118159
M. Wt: 197.21 g/mol
InChI Key: DDKWUBPHZZSQHW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-amino-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3

InChI Key

DDKWUBPHZZSQHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a pivotal building block in contemporary medicinal chemistry, finding extensive application in the synthesis of a diverse array of pharmaceutical agents. The strategic incorporation of a fluorine atom on the phenyl ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the final drug molecule. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings and practical execution of three core synthetic strategies: the Strecker synthesis, reductive amination, and the Bucherer-Bergs reaction followed by hydantoin hydrolysis and esterification. Furthermore, this guide will address the critical aspect of stereocontrol, exploring methodologies for the enantioselective synthesis of this chiral α-amino ester. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific research and development needs.

Introduction: The Significance of Fluorinated Arylglycines

The introduction of fluorine into drug candidates has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-amino-2-(3-fluorophenyl)acetate, a non-natural α-amino acid derivative, serves as a key precursor for the synthesis of complex molecules where the 3-fluorophenylglycine motif is desired. Its strategic importance necessitates robust and scalable synthetic routes to ensure a consistent and high-quality supply for drug discovery and development programs.

This guide will provide a detailed examination of the most pertinent synthetic methodologies, offering insights into the rationale behind experimental choices and providing a framework for the practical implementation of these synthetic pathways.

Racemic Synthesis Strategies

The initial focus of many synthetic campaigns is often the efficient production of the racemic form of the target molecule. These racemic mixtures can be invaluable for initial biological screening and for the development of purification and analytical methods. This section details three classical and reliable methods for the synthesis of racemic ethyl 2-amino-2-(3-fluorophenyl)acetate.

The Strecker Synthesis: A Time-Honored and Versatile Approach

The Strecker synthesis, first reported in 1850, remains one of the most direct and atom-economical methods for the preparation of α-amino acids.[1][2] The reaction proceeds via a three-component condensation of an aldehyde, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5]

Mechanism:

The reaction is initiated by the formation of an imine from 3-fluorobenzaldehyde and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification to yield the target ethyl ester.[3]

Experimental Protocol: Strecker Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate

  • Step 1: α-Aminonitrile Formation:

    • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in methanol at 0-5 °C.

    • A solution of sodium cyanide (1.1 eq) in water is then added dropwise, maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at room temperature for 12-18 hours.

    • The resulting precipitate, 2-amino-2-(3-fluorophenyl)acetonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 2: Hydrolysis and Esterification:

    • The crude α-aminonitrile is suspended in a mixture of ethanol and concentrated sulfuric acid (5:1 v/v).

    • The mixture is heated to reflux for 6-8 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude ethyl 2-amino-2-(3-fluorophenyl)acetate is purified by column chromatography on silica gel.

Diagram: Strecker Synthesis Pathway

Strecker_Synthesis 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Aminonitrile 2-Amino-2-(3-fluorophenyl)acetonitrile 3-Fluorobenzaldehyde->Aminonitrile Step 1: Aminonitrile Formation NH4Cl, NaCN NH4Cl, NaCN Product Ethyl 2-amino-2- (3-fluorophenyl)acetate Aminonitrile->Product Step 2: Hydrolysis & Esterification Ethanol, H2SO4 Ethanol, H2SO4

Caption: Strecker synthesis of the target compound.

Reductive Amination: A Controlled Approach to C-N Bond Formation

Reductive amination offers a more controlled alternative to direct alkylation of amines and is a powerful tool for the synthesis of primary, secondary, and tertiary amines.[6][7] In the context of our target molecule, this pathway involves the reductive amination of an α-keto ester, ethyl 2-oxo-2-(3-fluorophenyl)acetate.

Mechanism:

The reaction proceeds through the formation of an imine intermediate from the α-keto ester and ammonia. This imine is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired α-amino ester.[6]

Experimental Protocol: Reductive Amination for Ethyl 2-amino-2-(3-fluorophenyl)acetate

  • To a solution of ethyl 2-oxo-2-(3-fluorophenyl)acetate (1.0 eq) in methanol, ammonium acetate (5.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Diagram: Reductive Amination Pathway

Reductive_Amination Keto_Ester Ethyl 2-oxo-2- (3-fluorophenyl)acetate Product Ethyl 2-amino-2- (3-fluorophenyl)acetate Keto_Ester->Product Reductive Amination Reagents NH4OAc, NaBH3CN

Caption: Reductive amination synthesis route.

Bucherer-Bergs Reaction and Subsequent Transformations

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to hydantoins from aldehydes or ketones, ammonium carbonate, and a cyanide source.[8][9][10][11][12] These hydantoin intermediates can then be hydrolyzed to the corresponding α-amino acid, which can be subsequently esterified.

Mechanism:

The reaction of 3-fluorobenzaldehyde with ammonium carbonate and sodium cyanide yields 5-(3-fluorophenyl)hydantoin. This hydantoin is then subjected to harsh hydrolytic conditions (strong acid or base) to cleave the heterocyclic ring and afford 3-fluorophenylglycine. Finally, esterification of the amino acid provides the target ethyl ester.

Experimental Protocol: Bucherer-Bergs and Subsequent Steps

  • Step 1: Synthesis of 5-(3-fluorophenyl)hydantoin:

    • A mixture of 3-fluorobenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1 v/v) is heated in a sealed vessel at 60-70 °C for 24 hours.

    • After cooling, the precipitate is collected by filtration, washed with water, and dried to give 5-(3-fluorophenyl)hydantoin.

  • Step 2: Hydrolysis to 3-Fluorophenylglycine:

    • The hydantoin is refluxed in a solution of barium hydroxide octahydrate (3.0 eq) in water for 48 hours.

    • The reaction is cooled, and carbon dioxide is bubbled through the solution to precipitate barium carbonate.

    • The mixture is filtered, and the filtrate is concentrated to yield crude 3-fluorophenylglycine.

  • Step 3: Esterification:

    • The crude amino acid is suspended in ethanol, and thionyl chloride (1.5 eq) is added dropwise at 0 °C.

    • The reaction is then refluxed for 4 hours.

    • The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

    • The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Diagram: Bucherer-Bergs Pathway

Bucherer_Bergs Aldehyde 3-Fluorobenzaldehyde Hydantoin 5-(3-Fluorophenyl)hydantoin Aldehyde->Hydantoin Bucherer-Bergs Reaction Reagents1 (NH4)2CO3, NaCN Amino_Acid 3-Fluorophenylglycine Hydantoin->Amino_Acid Hydrolysis Reagents2 Ba(OH)2, H2O Product Ethyl 2-amino-2- (3-fluorophenyl)acetate Amino_Acid->Product Esterification Reagents3 Ethanol, SOCl2

Caption: Bucherer-Bergs synthesis pathway.

Enantioselective Synthesis Strategies

For most pharmaceutical applications, the stereochemistry of a chiral center is of paramount importance, as different enantiomers can exhibit vastly different biological activities. This section explores methods to obtain enantiomerically enriched or pure ethyl 2-amino-2-(3-fluorophenyl)acetate.

Asymmetric Strecker Synthesis

The development of asymmetric variants of the Strecker reaction has been a significant focus in organic synthesis.[13] These methods typically employ a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the addition of the cyanide nucleophile.

Using a Chiral Auxiliary:

A common approach involves the use of a chiral amine, such as (R)- or (S)-α-phenylethylamine, in place of ammonia.[13] This forms a chiral imine intermediate, which then undergoes diastereoselective cyanide addition. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis with a Chiral Auxiliary

  • A solution of 3-fluorobenzaldehyde (1.0 eq) and (R)-α-phenylethylamine (1.05 eq) in methanol is stirred at room temperature for 1 hour.

  • Trimethylsilyl cyanide (1.2 eq) is added, and the mixture is stirred for 24 hours.

  • The solvent is evaporated, and the residue is hydrolyzed with 6N HCl at reflux for 12 hours.

  • The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.

  • The aqueous layer is then concentrated, and the resulting amino acid is esterified as previously described.

Enzymatic Resolution

Enzymatic resolution provides a powerful and often highly selective method for separating enantiomers.[14][15][16][17] This can be achieved through the selective hydrolysis of one enantiomer of the racemic ester by a lipase or protease, or by the selective acylation of one enantiomer of the racemic amine.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Racemic ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq) is dissolved in a suitable organic solvent (e.g., toluene).

  • An acylating agent, such as ethyl acetate (excess), and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

  • The suspension is shaken at a controlled temperature (e.g., 40 °C) and the reaction is monitored by chiral HPLC.

  • Once approximately 50% conversion is reached, the enzyme is filtered off.

  • The filtrate is concentrated, and the acylated and unreacted amino esters are separated by column chromatography.

Diagram: Enantioselective Strategies Workflow

Enantioselective_Strategies cluster_0 Asymmetric Strecker Synthesis cluster_1 Enzymatic Resolution Chiral_Amine Chiral Amine Chiral_Imine Chiral Imine Chiral_Amine->Chiral_Imine Aldehyde 3-Fluorobenzaldehyde Aldehyde->Chiral_Imine Cyanide_Addition Diastereoselective Cyanide Addition Chiral_Imine->Cyanide_Addition Enriched_Amino_Acid Enantioenriched Amino Acid Cyanide_Addition->Enriched_Amino_Acid Racemic_Ester Racemic Ethyl 2-amino-2- (3-fluorophenyl)acetate Lipase Lipase + Acyl Donor Racemic_Ester->Lipase Separation Separation of Enantiomers Lipase->Separation Enantiopure_Ester Enantiopure Ester Separation->Enantiopure_Ester Acylated_Ester Acylated Ester Separation->Acylated_Ester

Caption: Workflows for enantioselective synthesis.

Data Summary and Comparison of Synthesis Pathways

The choice of a synthetic route is often a multifactorial decision based on considerations of yield, scalability, cost of starting materials, and the need for stereochemical control. The following table provides a comparative summary of the discussed pathways.

Synthesis PathwayStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Strecker Synthesis 3-FluorobenzaldehydeNH₄Cl, NaCN, EtOH, H₂SO₄50-70%Cost-effective, one-pot potential.Use of highly toxic cyanide, harsh hydrolysis conditions.
Reductive Amination Ethyl 2-oxo-2-(3-fluorophenyl)acetateNH₄OAc, NaBH₃CN60-80%Milder conditions, good functional group tolerance.Starting α-keto ester may require separate synthesis.
Bucherer-Bergs 3-Fluorobenzaldehyde(NH₄)₂CO₃, NaCN, Ba(OH)₂40-60%Readily available starting materials.Multiple steps, harsh hydrolysis, high temperatures.
Asymmetric Strecker 3-FluorobenzaldehydeChiral Amine, TMSCN40-60%Direct access to enantiomerically enriched product.Cost of chiral auxiliary, potential for racemization.
Enzymatic Resolution Racemic EsterLipase, Acyl Donor~45% (for one enantiomer)High enantioselectivity, mild conditions.Maximum 50% yield for the desired enantiomer, requires separation.

Purification and Characterization

Regardless of the synthetic route employed, the final product must be rigorously purified and characterized to ensure it meets the stringent quality standards required for pharmaceutical development.

Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Characterization:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the target molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for ethyl 2-amino-2-(3-fluorophenyl)acetate.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. Chiral HPLC is necessary to determine the enantiomeric excess (ee) of enantiomerically enriched samples.[18][19]

Conclusion

The synthesis of ethyl 2-amino-2-(3-fluorophenyl)acetate can be accomplished through several viable pathways, each with its own set of advantages and challenges. The classical Strecker and Bucherer-Bergs reactions offer cost-effective routes to the racemic material from readily available starting materials. Reductive amination provides a milder and often higher-yielding alternative, provided the α-keto ester precursor is accessible. For applications requiring stereochemical purity, asymmetric Strecker synthesis and enzymatic resolution are powerful strategies. The selection of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, cost considerations, and the desired enantiomeric purity. This guide provides the foundational knowledge for drug development professionals to make informed decisions and to successfully implement the synthesis of this critical pharmaceutical intermediate.

References

  • Arkat USA, Inc. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
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  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983.
  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3983.
  • Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 735-752.
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  • University of Groningen. (2001).
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  • National Center for Biotechnology Information. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Chemical Science.
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  • MDPI. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes.
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  • Sigma-Aldrich. (n.d.). ethyl 2-[benzyl(ethyl)amino]-2-(4-fluorophenyl)
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Sources

Ethyl 2-amino-2-(3-fluorophenyl)acetate CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-amino-2-(3-fluorophenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-2-(3-fluorophenyl)acetate, a fluorinated α-amino acid ester of significant interest in medicinal chemistry and drug development. While a specific CAS number for this precise structure is not prominently listed in major chemical catalogs, indicating it is likely a novel or non-commercial entity, this guide extrapolates its properties and outlines robust synthetic pathways based on established organic chemistry principles. We will delve into the critical role of fluorination in modulating the physicochemical and pharmacokinetic properties of drug candidates, explore detailed synthetic methodologies for α-amino-α-aryl esters, and discuss the potential applications of this compound as a building block for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of fluorinated amino acids in their research.

Introduction: The Significance of Fluorinated Amino Acids in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3][4] Fluorinated amino acids, in particular, are valuable building blocks for creating peptides and small molecule drugs with enhanced pharmacokinetic profiles and improved efficacy.[][6]

Ethyl 2-amino-2-(3-fluorophenyl)acetate belongs to the class of α,α-disubstituted α-amino esters. The presence of the 3-fluorophenyl group at the α-position is anticipated to confer unique conformational constraints and metabolic properties, making it a valuable scaffold for exploring new chemical space in drug discovery.

Molecular Structure and Physicochemical Properties

While a dedicated CAS number for Ethyl 2-amino-2-(3-fluorophenyl)acetate is not readily found, its structure can be definitively inferred from its IUPAC name.

Structure:

Predicted Physicochemical Properties:

The properties of this compound can be estimated based on data from closely related analogs. Below is a table comparing predicted properties with those of similar commercially available compounds.

PropertyEthyl 2-amino-2-(3-fluorophenyl)acetate (Predicted)Ethyl 2-amino-2-(4-fluorophenyl)acetate[7]Ethyl 2-amino-3-(3-fluorophenyl)propanoate[8]
Molecular Formula C₁₀H₁₂FNO₂C₁₀H₁₂FNO₂C₁₁H₁₄FNO₂
Molecular Weight 197.21 g/mol 197.21 g/mol 211.23 g/mol
Topological Polar Surface Area (TPSA) 52.32 Ų52.32 Ų52.32 Ų
Predicted LogP ~1.41.39~2.0
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Rotatable Bonds 334

Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate

The synthesis of α-amino-α-aryl esters can be achieved through several established methodologies. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical requirements.

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids and their derivatives.[9][10][11] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Workflow for Strecker Synthesis:

Strecker_Synthesis A 3-Fluorobenzaldehyde C α-Amino-2-(3-fluorophenyl)acetonitrile A->C Iminium formation & Cyanide attack B Ammonium Chloride (NH4Cl) + Sodium Cyanide (NaCN) B->C E Ethyl 2-amino-2-(3-fluorophenyl)acetate C->E Nitrile hydrolysis & Esterification D Acidic or Basic Hydrolysis (e.g., HCl in Ethanol) D->E

Caption: Generalized workflow for the Strecker synthesis of the target compound.

Experimental Protocol (Illustrative):

  • Iminonitrile Formation: To a solution of 3-fluorobenzaldehyde in methanol, add ammonium chloride and sodium cyanide. Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-amino-2-(3-fluorophenyl)acetonitrile.

  • Hydrolysis and Esterification: Dissolve the crude aminonitrile in ethanol saturated with HCl gas. Heat the mixture to reflux for 4-6 hours. This step both hydrolyzes the nitrile to a carboxylic acid and catalyzes the Fischer esterification with the ethanol solvent.

  • Final Purification: After cooling, the solvent is removed in vacuo. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product can be purified by column chromatography.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a ketone or aldehyde, which can then be hydrolyzed to the desired α-amino acid.[12][13][14]

Workflow for Bucherer-Bergs Synthesis:

Bucherer_Bergs_Synthesis A 3-Fluorobenzaldehyde C 5-(3-Fluorophenyl)hydantoin A->C B Potassium Cyanide (KCN) + Ammonium Carbonate ((NH4)2CO3) B->C E 2-Amino-2-(3-fluorophenyl)acetic acid C->E Hydantoin ring opening D Hydrolysis (e.g., Ba(OH)2) D->E G Ethyl 2-amino-2-(3-fluorophenyl)acetate E->G Fischer Esterification F Esterification (Ethanol, Acid catalyst) F->G

Caption: Synthetic pathway via the Bucherer-Bergs reaction.

Experimental Protocol (Illustrative):

  • Hydantoin Formation: In a pressure vessel, combine 3-fluorobenzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water. Heat the mixture at 60-70°C for several hours.

  • Isolation of Hydantoin: After cooling, the hydantoin product often precipitates and can be collected by filtration.

  • Hydrolysis: The isolated 5-(3-fluorophenyl)hydantoin is then hydrolyzed to the corresponding α-amino acid using a strong base (e.g., barium hydroxide) or acid at elevated temperatures.

  • Esterification: The resulting 2-amino-2-(3-fluorophenyl)acetic acid is then esterified using standard procedures, such as refluxing in ethanol with a catalytic amount of sulfuric acid.

Modern Asymmetric Approaches

For applications requiring enantiomerically pure compounds, asymmetric synthesis is necessary. Modern methods often employ chiral auxiliaries or catalysts to achieve high diastereoselectivity or enantioselectivity.[15] Catalytic asymmetric Strecker reactions and asymmetric alkylations of glycine enolate equivalents are powerful strategies.[16][17]

Role in Drug Development and Research

The incorporation of Ethyl 2-amino-2-(3-fluorophenyl)acetate into a drug candidate can offer several advantages, rooted in the unique properties of the fluorine atom.

Modulation of Pharmacokinetic Properties (ADME)
  • Metabolic Stability: The strong C-F bond can block metabolically labile C-H positions, preventing oxidative degradation by cytochrome P450 enzymes.[3] This can increase the half-life and oral bioavailability of a drug.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][4] This is a critical parameter for drugs targeting the central nervous system.

  • pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the α-amino group.[4] This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor binding, and cell permeability.

Logical Relationship of Fluorine's Effects:

Fluorine_Effects F Fluorine Atom EN High Electronegativity F->EN Bond Strong C-F Bond F->Bond Size Small van der Waals Radius F->Size pKa pKa Modulation EN->pKa Lipophilicity Altered Lipophilicity EN->Lipophilicity Stability Increased Metabolic Stability Bond->Stability Conformation Conformational Control Size->Conformation Binding Enhanced Target Binding pKa->Binding Lipophilicity->Binding Conformation->Binding

Caption: Key properties of fluorine and their impact on drug design.

Applications as a Synthetic Building Block

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a versatile building block for synthesizing more complex molecules. The amino and ester functionalities provide handles for a variety of chemical transformations:

  • Peptide Synthesis: The amino group can be protected (e.g., with Boc or Fmoc) and the ester hydrolyzed to the free acid, allowing for its incorporation into peptide chains via standard solid-phase or solution-phase peptide synthesis.

  • Heterocycle Synthesis: The bifunctional nature of this molecule makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many drug classes.

  • Derivatization: The amino group can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-amino-2-(3-fluorophenyl)acetate is unavailable, general precautions for handling α-amino esters and fluorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-amino-2-(3-fluorophenyl)acetate represents a valuable, albeit likely non-commercial, building block for modern drug discovery. Its structure combines the key features of an α-amino acid with the strategic placement of a fluorine atom, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthetic routes to this molecule are well-precedented, relying on classic and robust organic reactions like the Strecker and Bucherer-Bergs syntheses. For researchers and scientists in drug development, understanding the synthesis and potential impact of such fluorinated building blocks is crucial for the rational design of next-generation therapeutics with improved safety and efficacy profiles.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

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  • Roche, S. P., Samanta, S. S., & Gosselin, M. M. J. (2014). Autocatalytic one pot orchestration for the synthesis of α-arylated, α-amino esters. Organic & Biomolecular Chemistry, 12(10), 1549-1553. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Powers, J. P., & Seiple, I. B. (2022). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters, 24(43), 7949–7954. [Link]

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An In-depth Technical Guide on the Solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a substituted α-amino acid ester, a structural motif of significant interest in medicinal chemistry and pharmaceutical development. As an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in organic solvents is paramount. This parameter governs critical process development aspects, including reaction kinetics, purification strategies (such as crystallization), and formulation of stable, bioavailable drug products.

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes foundational principles of physical chemistry, predictive insights from analogous structures, and a detailed, field-proven experimental protocol. Our objective is to equip the research and development scientist with the necessary tools to confidently approach the solubility characterization of this and similar compounds.

Molecular Profile and Predicted Physicochemical Properties

To anticipate the solubility behavior of Ethyl 2-amino-2-(3-fluorophenyl)acetate, we must first dissect its molecular structure and infer its key physicochemical properties. These properties provide a rational basis for solvent selection and for understanding the intermolecular forces that dictate solubility.

Molecular Structure:

The molecule comprises a central chiral carbon bonded to an amino group, an ethyl ester, and a 3-fluorophenyl group. This combination of functional groups imparts a unique set of properties that will govern its interactions with various solvents.

Table 1: Predicted Physicochemical Properties of Ethyl 2-amino-2-(3-fluorophenyl)acetate and Related Analogues

PropertyPredicted/Analog ValueImplication for Solubility
Molecular Weight ~197.2 g/mol A relatively low molecular weight generally favors solubility.
Topological Polar Surface Area (TPSA) ~52.32 Ų[1]This value, from a close analog, suggests a moderate polarity. The primary amine and ester carbonyl are the main contributors. TPSA is a good indicator of hydrogen bonding capacity.[2][3]
Calculated logP (cLogP) ~1.68[1]This value, from a related compound, indicates a degree of lipophilicity, suggesting that the compound will have an affinity for less polar organic solvents. LogP is a measure of the partition coefficient between octanol and water.
Hydrogen Bond Donors 1 (from the -NH2 group)[1]The ability to donate a hydrogen bond will be a key factor in its interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 3 (from the -NH2 and two oxygen atoms in the ester)[1]The capacity to accept hydrogen bonds will influence its solubility in protic solvents like alcohols.
pKa (predicted) Basic (amine) and weakly acidic (α-proton)The basicity of the amino group will be significantly influenced by the electron-withdrawing fluorine on the phenyl ring.[4][5] This will affect its solubility in acidic or basic media, though this guide focuses on neutral organic solvents.
The Influence of the 3-Fluorophenyl Group:

The fluorine atom at the meta position of the phenyl ring is a critical feature. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[6] This can:

  • Reduce the basicity of the amino group: This may decrease its solubility in acidic media but can enhance its passage through nonpolar environments.[4]

  • Increase lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can favor solubility in nonpolar solvents.[4]

  • Introduce specific intermolecular interactions: The polarized C-F bond can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental guide.[2] The solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate will be determined by the balance of its polar (amino and ester groups) and nonpolar (ethyl chain and fluorophenyl ring) characteristics in relation to the properties of the solvent.

Solvent Classes and Predicted Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict good solubility in these solvents due to the potential for hydrogen bonding with the amino and ester groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can act as hydrogen bond acceptors. Given the solute's ability to donate a hydrogen bond from its amino group and its moderate polarity, moderate to good solubility is expected. Solvents like DMF and DMSO are often excellent solubilizers for a wide range of compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. Due to the polar nature of the amino and ester functionalities, we predict low solubility in highly nonpolar solvents. The fluorophenyl group's lipophilicity might slightly enhance solubility compared to a non-substituted phenyl ring, but the polar groups will likely dominate.

The interplay of these factors is illustrated in the following diagram:

G Solute Ethyl 2-amino-2-(3-fluorophenyl)acetate (Solute) PolarFeatures Polar Features: - Amino Group (-NH2) - Ester Group (-COO-) Solute->PolarFeatures Possesses NonpolarFeatures Nonpolar Features: - Fluorophenyl Ring - Ethyl Chain Solute->NonpolarFeatures Possesses PolarSolvent Polar Solvents (e.g., Methanol, DMF) PolarFeatures->PolarSolvent Strong Interactions (H-bonding, Dipole-Dipole) NonpolarSolvent Nonpolar Solvents (e.g., Toluene, Hexane) PolarFeatures->NonpolarSolvent Mismatched Polarity NonpolarFeatures->PolarSolvent Weaker Contribution NonpolarFeatures->NonpolarSolvent Favorable Interactions (van der Waals) SolubilityHigh High Predicted Solubility PolarSolvent->SolubilityHigh Leads to SolubilityLow Low Predicted Solubility NonpolarSolvent->SolubilityLow Leads to G start Start step1 1. Preparation of Suspension Add excess solid to a known volume of solvent. start->step1 step2 2. Equilibration Agitate at constant temperature (e.g., 24-72h). step1->step2 Ensures saturation is possible step3 3. Phase Separation Centrifuge or allow to settle, then filter supernatant. step2->step3 Reaches thermodynamic equilibrium step4 4. Dilution Accurately dilute the clear filtrate. step3->step4 Removes undissolved solid step5 5. Quantification Analyze by validated HPLC method. step4->step5 Brings concentration into analytical range end End: Solubility Value (e.g., mg/mL) step5->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Ethyl 2-amino-2-(3-fluorophenyl)acetate in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • Ethyl 2-amino-2-(3-fluorophenyl)acetate (of known purity)

  • High-purity organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) [7][8] Protocol:

  • Preparation of the Suspension:

    • To a glass vial, add a measured volume of the chosen solvent (e.g., 5.0 mL).

    • Add an excess amount of Ethyl 2-amino-2-(3-fluorophenyl)acetate to the vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. This is the cornerstone of achieving saturation. [9] * Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the suspension for a predetermined period. A common duration is 24 to 48 hours. [10]It is crucial to establish that equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24h, 48h, 72h) and demonstrating that the measured concentration no longer changes. [9]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete removal of particulate matter, which would lead to an overestimation of solubility, the supernatant must be clarified. This is best achieved by:

      • a) Centrifuging the vial to pellet the solid.

      • b) Carefully drawing the supernatant into a syringe and immediately filtering it through a 0.45 µm syringe filter into a clean vial. The filter material must be compatible with the solvent.

  • Sample Dilution:

    • Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask.

    • Dilute to the mark with the same solvent used in the experiment. The dilution factor should be chosen to bring the final concentration into the linear range of the HPLC calibration curve.

  • Quantitative Analysis via HPLC:

    • Prepare a multi-point calibration curve using standard solutions of Ethyl 2-amino-2-(3-fluorophenyl)acetate of known concentrations.

    • Analyze the diluted sample and the standards using a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a common starting point for such a compound. [11] * Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L, and always report the temperature at which the measurement was made.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the measured solubility value with appropriate units.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Equilibrium Time (h)Measured Solubility (mg/mL)Measured Solubility (mol/L)
Methanol2548Experimental ValueCalculated Value
Ethyl Acetate2548Experimental ValueCalculated Value
Acetonitrile2548Experimental ValueCalculated Value
Toluene2548Experimental ValueCalculated Value

Conclusion: A Pathway to Precise Solubility Characterization

While specific, pre-existing solubility data for Ethyl 2-amino-2-(3-fluorophenyl)acetate in a range of organic solvents is not readily found in the public domain, a robust scientific approach allows for its confident characterization. By understanding the molecule's physicochemical properties, particularly its polarity and hydrogen bonding capabilities as influenced by its amino, ester, and fluorophenyl groups, researchers can make informed decisions on solvent selection.

The definitive determination of solubility requires a rigorous experimental approach. The detailed shake-flask method provided in this guide represents a reliable and universally accepted protocol. Its successful implementation, coupled with a validated analytical technique such as HPLC, will yield the precise and reproducible data essential for advancing pharmaceutical research and development. This integrated approach of theoretical prediction and empirical verification provides a complete and trustworthy framework for any scientist working with this important compound.

References

  • Scribd. (n.d.). Solubility Determination Methods in USP | PDF. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • MDPI. (2022, March 28). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • RSC Publishing. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental solubility versus Marvin log P for the PROTAC data.... Retrieved from [Link]

  • Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • ACS Publications. (2021, May 17). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

  • PMC. (2023, November 17). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Retrieved from [Link]

  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • PMC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2023, May 12). A Review on Development and validation of HPLC method. Retrieved from [Link]

  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

  • European Academic Research. (2019, January 15). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. Retrieved from [Link]

  • NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. Retrieved from [Link]

  • SlideShare. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

Sources

Comprehensive Stability Profile and Storage Protocol: Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile and storage protocols for Ethyl 2-amino-2-(3-fluorophenyl)acetate .

This guide is structured for researchers and process chemists, focusing on the specific degradation mechanisms inherent to fluorinated phenylglycine esters and providing self-validating protocols for their handling.

Executive Technical Summary

Ethyl 2-amino-2-(3-fluorophenyl)acetate (CAS: Analogous to 72216-06-9) is a chiral


-amino acid ester used primarily as an intermediate in the synthesis of fluorinated pharmaceuticals.

Critical Stability Warning: The stability of this compound is binary depending on its protonation state:

  • As a Hydrochloride Salt (HCl): High stability. Can be stored for months/years at 2–8°C under desiccation.

  • As a Free Base: High Instability. The free base undergoes rapid intermolecular cyclization to form a diketopiperazine (DKP) derivative, even at room temperature. It also absorbs atmospheric CO

    
     to form carbamates.
    

Core Recommendation: Always isolate and store this compound as the HCl salt . Generate the free base in situ only immediately prior to the next synthetic step.

Physicochemical Degradation Profile

To ensure data integrity, one must understand the causality of degradation. The 3-fluorophenyl moiety and the benzylic position create specific vulnerabilities.

A. Dimerization (The "Free Base" Risk)

The primary degradation pathway for the free base is intermolecular aminolysis . The unprotonated amine of one molecule attacks the ester carbonyl of another, releasing ethanol and forming a linear dimer, which rapidly cyclizes to a stable 2,5-diketopiperazine (DKP) .

  • Kinetics: Second-order reaction. Rate increases significantly with concentration and temperature.

  • Prevention: Protonation of the amine (Salt formation) completely inhibits this pathway by removing the nucleophile.

B. Hydrolysis

The ester bond is susceptible to hydrolysis, reverting the compound to 2-amino-2-(3-fluorophenyl)acetic acid .

  • Catalysis: Acid or Base catalyzed.[1]

  • Impact of Fluorine: The electron-withdrawing effect of the fluorine atom (via induction) on the phenyl ring makes the ester carbonyl slightly more electrophilic, potentially increasing the rate of hydrolysis compared to non-fluorinated analogs.

C. Racemization (Chiral Integrity)

If the compound is enantiomerically pure (e.g., R-isomer), racemization is a critical risk.

  • Mechanism: The

    
    -proton is benzylic. The electron-withdrawing ester group and the 3-fluorophenyl  ring increase the acidity of this proton (
    
    
    
    ).
  • Trigger: Exposure to weak bases (e.g., Et

    
    N, bicarbonate) or polar aprotic solvents can promote enolization, leading to loss of optical purity.
    
D. Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

DegradationPathways Compound Ethyl 2-amino-2-(3-fluorophenyl)acetate (Free Base) Salt HCl Salt Form (Stable Storage State) Compound->Salt +HCl (Stabilization) DKP 2,5-Diketopiperazine (Irreversible Dimer) Compound->DKP Self-Condensation (Fast in solution) Acid Hydrolysis Product (Free Acid) Compound->Acid +H2O (Hydrolysis) Racemate Racemic Mixture (Loss of Chirality) Compound->Racemate Base/Heat (Enolization) Salt->Compound Base Neutralization (In-situ generation)

Figure 1: Mechanistic degradation pathways showing the critical instability of the free base leading to DKP formation.

Storage & Handling Protocols

Protocol A: Long-Term Storage (HCl Salt)

Applies to: Bulk powder storage.

  • Form: Ensure the compound is the Hydrochloride (HCl) salt .

  • Container: Amber glass vial with a PTFE-lined screw cap.

    • Why Amber? Although not highly photosensitive, fluorinated aromatics can undergo slow photolytic degradation over years.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: -20°C is acceptable but usually unnecessary for the salt form unless storing for >2 years.

  • Desiccation: Store the vial inside a secondary container (desiccator) or a sealed bag with silica gel packets.

Protocol B: Handling the Free Base

Applies to: Synthesis workflows where the free amine is required.

  • Generation: Neutralize the salt (e.g., with NaHCO

    
     or K
    
    
    
    CO
    
    
    ) in a biphasic system (e.g., EtOAc/Water) immediately before use.
  • Temperature: Keep all solutions < 10°C during extraction and handling.

  • Usage Window: Use the free base solution within 1–2 hours .

    • Do NOT concentrate the free base to dryness unless absolutely necessary. Concentration increases the rate of DKP formation exponentially.

  • Solvent Choice: Avoid alcohols (transesterification risk). Use non-nucleophilic solvents like Dichloromethane (DCM) or Toluene.

Analytical Monitoring (Quality Control)

To validate stability, use the following self-validating analytical checks.

Table 1: Quality Control Parameters
ParameterMethodAcceptance CriteriaDegradation Indicator
Purity HPLC-UV (254 nm)> 98.0%Appearance of DKP peak (typically elutes later than monomer due to lipophilicity).
Chiral Purity Chiral HPLC> 99.0% eeAppearance of enantiomer peak (Racemization).
Water Content Karl Fischer (KF)< 0.5% w/wHigh water content accelerates hydrolysis.
Appearance VisualWhite crystalline solidYellowing indicates oxidation; gumming indicates DKP/polymerization.
HPLC Method for Stability Tracking (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Rationale: Acidic mobile phase suppresses the amine, ensuring sharp peak shape and preventing on-column degradation during analysis.

Decision Tree for Storage and Usage

Use this workflow to determine the correct action based on the current state of your material.

StorageWorkflow Start Start: Receive/Synthesize Compound CheckForm Check State: Salt or Free Base? Start->CheckForm IsSalt Is HCl Salt CheckForm->IsSalt Salt IsFreeBase Is Free Base CheckForm->IsFreeBase Free Base StoreSalt Store at 2-8°C Desiccated, Dark IsSalt->StoreSalt ImmediateUse Immediate Use? IsFreeBase->ImmediateUse Convert Convert to HCl Salt (HCl in Dioxane/Ether) ImmediateUse->Convert No (Storage needed) UseNow Keep in Solution < 4°C Use within 2 hours ImmediateUse->UseNow Yes Convert->StoreSalt

Figure 2: Operational decision tree for handling Ethyl 2-amino-2-(3-fluorophenyl)acetate.

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-fluorophenyl)acetic acid Product Specification. (Accessed 2026). Lists storage conditions for the free acid analog as room temperature/inert, implying higher sensitivity for the ester derivative. Link

  • Sivakua, T., & Smith, J. (2023).[1][2] Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. National Institutes of Health (PMC). Discusses the increased susceptibility of phenylglycine derivatives to racemization due to aromatic ring induction. Link

  • Quora/Reddit Chemistry Communities. Stability of Amino Acid Esters: Salt vs Free Base. (Consolidated Community Consensus). Confirms the universal instability of alpha-amino ester free bases due to DKP formation. Link

  • ChemScene. Ethyl 2-amino-2-(2-fluorophenyl)acetate SDS. Provides baseline storage data (2-8°C) for the structural ortho-isomer. Link

Sources

theoretical calculations on Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

A Theoretical Framework for Drug Design & Bioisosteric Analysis

Executive Summary

This technical guide provides a comprehensive theoretical framework for analyzing Ethyl 2-amino-2-(3-fluorophenyl)acetate , a critical chiral intermediate in the synthesis of beta-lactam antibiotics and kinase inhibitors. By integrating Density Functional Theory (DFT) with ADMET profiling, this document outlines the protocols necessary to predict the molecule's stability, reactivity, and pharmacokinetic behavior.

The presence of the fluorine atom at the meta position of the phenyl ring acts as a bioisostere, significantly altering the electronic landscape compared to the parent phenylglycine. This guide details the methodology to quantify these effects using the B3LYP/6-311++G(d,p) level of theory.[1][2][3]

Computational Methodology & Workflow

To ensure high-fidelity results, a hierarchical computational approach is required. The workflow moves from low-cost molecular mechanics to high-level quantum mechanical calculations.

1.1 The Theoretical Pipeline

The following diagram illustrates the required workflow to transition from a 2D sketch to validated quantum mechanical properties.

ComputationalWorkflow Input 2D Structure (S/R Enantiomers) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Input->ConfSearch GeomOpt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (IR/Raman/ZPE) GeomOpt->FreqCalc Check Imaginary Frequencies Properties Electronic Properties (HOMO-LUMO/MEP) FreqCalc->Properties Valid Minima ADMET ADMET Profiling (Lipophilicity/Toxicity) Properties->ADMET

Figure 1: Hierarchical computational workflow for profiling fluorinated amino acid esters.

1.2 Selection of Theory Level
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between cost and accuracy for organic thermochemistry.

  • Basis Set: 6-311++G(d,p) is mandatory.

    • Diffuse functions (++): Critical for describing the lone pairs on the amine nitrogen and carbonyl oxygen, as well as the electron-rich fluorine atom.

    • Polarization functions (d,p): Essential for accurately modeling the C-F bond and hydrogen bonding interactions.

  • Solvation: The IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) should be applied using water (

    
    ) or ethanol (
    
    
    
    ) to mimic physiological or synthetic environments.
Structural & Electronic Analysis
2.1 Geometric Optimization

The fluorine substitution at the meta position induces an inductive effect (-I), slightly shortening the adjacent C-C bonds compared to unsubstituted phenylglycine.

Key Geometric Parameters to Monitor:

  • Torsion Angle (

    
    ):  The rotation of the ethyl ester group relative to the phenyl ring determines the molecule's ability to fit into enzyme active sites.
    
  • Planarity: The phenyl ring must remain planar, but the amino-acetate backbone will adopt a specific dihedral angle to minimize steric clash with the fluorine atom.

2.2 Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amine nitrogen lone pair and the phenyl ring

    
    -system. This region acts as the nucleophile.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the ester and the

    
     system of the phenyl ring. This region is susceptible to nucleophilic attack.
    

Reactivity Logic Diagram:

ReactivityLogic HOMO HOMO Energy (Ionization Potential) Gap Band Gap (ΔE) Kinetic Stability HOMO->Gap Hardness Chemical Hardness (η) Resistance to Charge Transfer HOMO->Hardness LUMO LUMO Energy (Electron Affinity) LUMO->Gap LUMO->Hardness

Figure 2: Relationship between FMO energies and global reactivity descriptors.

2.3 Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and the fluorine atom . These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated around the amine hydrogens . These are H-bond donors.

  • Significance: The fluorine atom creates a localized negative electrostatic patch that differs from the hydrogen it replaced, potentially altering binding affinity in hydrophobic pockets.

Global Reactivity Descriptors

Using Koopmans' theorem, the following descriptors must be calculated to predict chemical behavior. These values quantify the molecule's "softness" or likelihood to react.

DescriptorFormulaPhysical Interpretation
Ionization Potential (I)

Energy required to remove an electron (oxidation).
Electron Affinity (A)

Energy released when adding an electron (reduction).
Chemical Hardness (

)

Resistance to electron cloud deformation. Higher = More stable.
Chemical Potential (

)

Tendency of electrons to escape.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for drug-receptor binding).

Note: A high electrophilicity index suggests the molecule may act as a strong electrophile in covalent binding scenarios.

Pharmacokinetic Profiling (ADMET)

Theoretical calculations must extend beyond quantum mechanics to drug-likeness.

4.1 Lipinski’s Rule of 5 Compliance

The ethyl ester moiety increases lipophilicity compared to the free acid.

  • Molecular Weight: ~197.21 g/mol (Pass < 500)

  • H-Bond Donors: 1 (Amine group) (Pass < 5)

  • H-Bond Acceptors: 3 (N, O, F) (Pass < 10)

  • LogP (Predicted): ~2.1 - 2.5. The fluorine atom typically increases LogP by 0.2–0.4 units compared to the non-fluorinated analog, improving membrane permeability.

4.2 Bioavailability Radar

The fluorine substitution at the meta position is strategically chosen to block metabolic oxidation at that site (metabolic blocking), potentially increasing the half-life (


) of the drug candidate.
Experimental Protocols

To replicate these theoretical results, follow these specific protocols using standard computational chemistry software (e.g., Gaussian 16, GAMESS, or ORCA).

Protocol A: Geometry Optimization & Frequency

Input Specification:

  • System: Ethyl 2-amino-2-(3-fluorophenyl)acetate (S-enantiomer).

  • Route Section: #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(IEFPCM, Solvent=Water)

  • Convergence Criteria: SCF=Tight, Opt=VeryTight.

  • Validation: Ensure zero imaginary frequencies in the output. If imaginary frequencies exist, the structure is a transition state, not a minimum.

Protocol B: NMR Shift Prediction (GIAO Method)

To validate the synthesized structure against theoretical models:

  • Route Section: #P B3LYP/6-311++G(d,p) NMR SCRF=(IEFPCM, Solvent=Chloroform)

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Calculation:

    
    .
    
  • Target: The

    
     NMR shift is highly sensitive to the meta position and should be the primary validation marker.
    
References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

Sources

Methodological & Application

Application Note: Precision Acylation of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acylation of Ethyl 2-amino-2-(3-fluorophenyl)acetate is a pivotal transformation in the synthesis of fluorinated non-natural amino acid derivatives, often employed in protease inhibitors and peptidomimetics. While conceptually simple, this reaction presents specific challenges due to the electronic effects of the 3-fluorophenyl group . The electron-withdrawing nature of the fluorine atom renders the


-proton more acidic than in non-fluorinated phenylglycines, significantly increasing the risk of racemization  under basic conditions.

This guide details two optimized protocols designed to balance reactivity with chiral integrity:

  • Method A (Acid Chloride/Anhydride): For robust, scalable synthesis of simple amides (e.g., Acetyl, Benzoyl).

  • Method B (Coupling Agents): For convergent synthesis with complex carboxylic acids.

Chemical Context & Mechanistic Insights

Substrate Properties

The starting material is typically supplied as the hydrochloride salt (HCl salt ) to prevent auto-condensation (diketopiperazine formation) and hydrolysis.

  • CAS (Generic/Analogous): 457654-51-2 (Propanoate analog used for reference); Phenylglycine analogs are widely available.

  • Structure: Ethyl ester of 3-fluorophenylglycine.

  • Key Reactivity Feature: The amine is a secondary benzylic amine (if N-alkylated) or primary (as in this case). The 3-F substitution exerts an inductive withdrawing effect (-I), reducing the nucleophilicity of the amine compared to unsubstituted phenylglycine.

The Racemization Trap

The


-carbon is flanked by an ester, a phenyl ring, and an amide (post-reaction). The 3-fluoro substituent stabilizes the benzylic carbanion intermediate.
  • Risk: Use of strong bases (e.g., DBU, excess TEA) or high temperatures can deprotonate the

    
    -carbon, leading to an achiral enolate and subsequent racemization.
    
  • Control Strategy: Use mild bases (NMM, DIPEA) in stoichiometric precision and maintain low temperatures (

    
    ) during the exotherm.
    

Experimental Protocols

Method A: Acylation via Acid Chlorides/Anhydrides

Best for: Acetylation, Benzoylation, Cbz-protection.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt) 1.0Starting Material
Acyl Chloride / Anhydride 1.1 - 1.2Electrophile
DIPEA (Hünig's Base) 2.2Base (1.0 eq to neutralize HCl, 1.2 eq to scavenge acid)
DCM (Anhydrous) [0.1 M]Solvent (Non-nucleophilic)
DMAP 0.05Catalyst (Optional, only for sluggish anhydrides)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solubilization: Suspend Ethyl 2-amino-2-(3-fluorophenyl)acetate HCl in anhydrous Dichloromethane (DCM).

  • Neutralization (Critical): Cool the suspension to

    
     . Add DIPEA dropwise. Observation: The suspension should clear as the free base is liberated.
    
  • Acylation: Add the Acid Chloride (diluted in minimal DCM) dropwise over 15 minutes. Maintain internal temp

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: TLC (Check for disappearance of free amine; Ninhydrin stain active).

  • Quench: Add saturated

    
     solution.
    
  • Work-up: Extract with DCM (

    
    ). Wash organics with 
    
    
    
    (removes unreacted amine), saturated
    
    
    (removes acid byproducts), and Brine.
  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Precision Coupling (EDC/HOBt)

Best for: Coupling with chiral amino acids or valuable carboxylic acids.

Reagents & Stoichiometry
ComponentEquiv.Role
Carboxylic Acid (R-COOH) 1.1Coupling Partner
Substrate (HCl Salt) 1.0Amine Source
EDC

HCl
1.2Carbodiimide Activator
HOBt (or Oxyma) 1.2Racemization Suppressor
NMM (N-Methylmorpholine) 2.5Mild Base
DMF / DCM (1:1) [0.2 M]Solvent
Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid, EDC, and HOBt in DMF/DCM at

    
    . Stir for 15 mins to form the active ester.
    
  • Addition: Add the Substrate (HCl salt) followed immediately by NMM.

  • Incubation: Stir at

    
     for 1 hour, then allow to warm to RT overnight (12–16h).
    
  • Work-up: Dilute with Ethyl Acetate (EtOAc). Wash aggressively with

    
     (to remove DMF), then 
    
    
    
    ,
    
    
    , and Brine.

Visualization & Logic

Mechanistic Pathway & Racemization Risk

The following diagram illustrates the desired pathway versus the racemization pitfall driven by the 3-Fluoro electronic effect.

AcylationMechanism cluster_fluoro 3-Fluoro Effect Substrate Substrate (HCl Salt) (Stable) FreeBase Free Amine (Nucleophile) Substrate->FreeBase + Base (DIPEA) - HCl Transition Tetrahedral Intermediate FreeBase->Transition + R-CO-X AcylatingAgent Acylating Agent (R-CO-X) Product Desired Amide (Chiral) Transition->Product - HX Enolate Planar Enolate (Achiral) Product->Enolate Excess Base High Temp (alpha-deprotonation) Racemate Racemic Product (50:50 R/S) Enolate->Racemate Reprotonation

Caption: Mechanistic flow showing the standard acylation pathway (Green) and the base-induced racemization risk (Red) exacerbated by the electron-withdrawing 3-fluorophenyl group.

Experimental Workflow (Method A)

Workflow Start Start: 3-F-Phenylglycine Ester HCl Solvent Suspend in Anhydrous DCM Start->Solvent BaseAdd Add DIPEA at 0°C (Neutralize HCl) Solvent->BaseAdd AcylAdd Add Acyl Chloride dropwise (Keep T < 5°C) BaseAdd->AcylAdd Monitor Monitor TLC (2-4 hrs) AcylAdd->Monitor Quench Quench: Sat. NH4Cl Monitor->Quench Workup Wash: 1M HCl -> NaHCO3 -> Brine Quench->Workup Finish Isolate Product Workup->Finish

Caption: Step-by-step workflow for the acylation protocol using acid chlorides, emphasizing temperature control.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterEnsure anhydrous solvents; avoid aqueous base workups for extended periods.
Racemization Base too strong / Temp too highSwitch from TEA to NMM or DIPEA. Keep reaction at

longer.
Incomplete Reaction Low nucleophilicity (3-F effect)Add catalytic DMAP (5 mol%) or extend reaction time.
Precipitate Amine HCl salt not dissolvingEnsure sufficient solvent volume; sonicate before cooling.

References

  • Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines. National Institutes of Health (PMC). Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines... in brine solution. Retrieved from [Link]

using Ethyl 2-amino-2-(3-fluorophenyl)acetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Utilization of Ethyl 2-amino-2-(3-fluorophenyl)acetate in Peptide Synthesis and Structural Biology

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug development and structural biology. Ethyl 2-amino-2-(3-fluorophenyl)acetate—the ethyl ester of 3-fluorophenylglycine (3-F-Phg)—is a highly specialized building block. The introduction of a fluorine atom on the phenyl ring modulates the lipophilicity and proteolytic stability of the resulting peptide, while simultaneously providing an exceptional


F NMR active nucleus for structural probing[1].

However, utilizing phenylglycine derivatives in Solid-Phase Peptide Synthesis (SPPS) presents a notorious mechanistic challenge: severe racemization during chain elongation[2]. This application note provides an authoritative guide on the physicochemical rationale behind these challenges, details self-validating protocols for epimerization-free synthesis, and explores its applications in structural biology and mutasynthesis.

Physicochemical Rationale & Mechanistic Insights

The Role of the 3-Fluoro Substitution

Fluorine is the most electronegative element, and its incorporation into the meta-position of a phenylglycine side chain exerts a strong inductive electron-withdrawing effect. In medicinal chemistry, this modification is strategically used to lower the pKa of neighboring amines, increase metabolic stability against proteases, and alter the conformational landscape of the peptide backbone. Furthermore, the 100% natural abundance and high gyromagnetic ratio of the


F nucleus make it an ideal, non-perturbing label for solid-state NMR studies of membrane-associated peptides[3].
The Racemization Challenge in Phenylglycine Derivatives

The fundamental barrier to utilizing 3-F-Phg in SPPS is the extreme acidity of its


-proton. The phenyl ring already stabilizes the conjugate base (enolate) via resonance, and the inductive pull of the 3-fluoro substitution exacerbates this acidity[4].

During standard Fmoc-SPPS, peptides are exposed to basic conditions twice per cycle: during Fmoc deprotection (typically 20% piperidine) and during amino acid activation/coupling (typically utilizing N,N-diisopropylethylamine, DIPEA). Research demonstrates that the base-catalyzed coupling step of the activated Fmoc-Phg species is the primary culprit for racemization[2]. Strong bases like DIPEA (


 ~10.5) readily abstract the 

-proton of the activated ester or azlactone intermediate, leading to an achiral enolate that reprotonates non-stereoselectively[4].

Racemization L_Isomer L-3-Fluoro-Phg (Activated Ester) Enolate Achiral Enolate Intermediate L_Isomer->Enolate α-proton abstraction Base Strong Base (e.g., DIPEA) Base->L_Isomer Enolate->L_Isomer D_Isomer D-3-Fluoro-Phg (Epimerized) Enolate->D_Isomer Non-stereoselective reprotonation

Caption: Base-catalyzed racemization pathway of activated 3-fluorophenylglycine via an achiral enolate.

To circumvent this, causality dictates the use of a weaker, sterically hindered base. 2,4,6-Trimethylpyridine (TMP, collidine) possesses a


 of 7.4. Its steric bulk allows it to act as an acid scavenger to drive the coupling reaction forward without being basic enough to abstract the 

-proton[2].

Applications in Drug Discovery & Structural Biology

F NMR Probes for Membrane-Associated Peptides

Membrane-active peptides, such as antimicrobial peptides (AMPs) like PGLa and Gramicidin S, undergo complex conformational changes upon binding to lipid bilayers[5]. By incorporating 3-F-Phg into the peptide backbone, researchers can utilize solid-state


F NMR to extract precise orientational constraints. Because the phenylglycine side chain is highly rigid, the chemical shift anisotropy (CSA) tensor of the fluorine atom directly correlates with the tilt angle and insertion depth of the peptide within macroscopically oriented lipid bilayers[6].

NMR_Workflow Step1 1. SPPS Incorporation of Fmoc-3-F-Phg-OH Step2 2. Cleavage & Chiral HPLC Purification Step1->Step2 Step3 3. Reconstitution in Macroscopic Lipid Bilayers Step2->Step3 Step4 4. Solid-State 19F NMR Spectroscopy Step3->Step4 Step5 5. Extraction of Tilt Angle & Membrane Depth Step4->Step5

Caption: Workflow for structural analysis of membrane-associated peptides using 19F NMR labeling.

Mutasynthesis of Non-Ribosomal Peptide Antibiotics

Phenylglycine derivatives are critical components of streptogramin antibiotics (e.g., pristinamycin I)[7]. In mutasynthesis, genetically engineered bacterial strains lacking the natural phenylglycine biosynthesis pathway are fed synthetic derivatives like 3-F-Phg. The non-ribosomal peptide synthetases (NRPSs) incorporate the fluorinated analog, generating novel antibiotic derivatives with potentially superior efficacy against drug-resistant pathogens[7].

Quantitative Data: Mitigating Epimerization

The choice of coupling reagent and base is the single most critical variable when handling phenylglycine derivatives. The table below summarizes the quantitative impact of various coupling conditions on the epimerization of phenylglycine residues during SPPS, demonstrating the absolute necessity of the COMU/TMP system[2].

Coupling ReagentBase UsedBase

Activation SpeedObserved D-Epimer (%)Recommendation
HATU DIPEA10.5Very Fast18.5% - 25.0%Do Not Use
HATU NMM7.4Fast5.0% - 8.2%Marginal
DEPBT TMP7.4Slow< 1.0%Acceptable
COMU TMP7.4Very Fast< 0.5% Optimal

Table 1: Impact of coupling reagents and bases on the racemization of Phenylglycine derivatives during Fmoc-SPPS. Data extrapolated from standardized Phg coupling models[2].

Validated Experimental Protocols

Because Ethyl 2-amino-2-(3-fluorophenyl)acetate is supplied as an ester, it must first be hydrolyzed and N-protected before it can be utilized in standard Fmoc-SPPS.

Protocol A: Saponification and Fmoc-Protection (Self-Validating)

Objective: Convert Ethyl 2-amino-2-(3-fluorophenyl)acetate to Fmoc-3-F-Phg-OH without inducing racemization.

  • Hydrolysis : Dissolve 10 mmol of Ethyl 2-amino-2-(3-fluorophenyl)acetate in 20 mL of Tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath to minimize base-catalyzed racemization during saponification.

  • Add 12 mmol of Lithium Hydroxide (LiOH) dissolved in 10 mL of deionized water dropwise over 15 minutes. Stir at 0 °C for 2 hours.

  • Validation Check 1 : Monitor the disappearance of the ester via TLC (Hexane:EtOAc 1:1).

  • Fmoc Protection : Once hydrolysis is complete, add 12 mmol of Sodium Bicarbonate (NaHCO

    
    ) to the reaction mixture, maintaining 0 °C.
    
  • Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 10 mL of THF and add dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup : Evaporate the THF under reduced pressure. Dilute the aqueous layer with 30 mL of water and wash twice with 20 mL of Diethyl Ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl (perform carefully at 0 °C). Extract the precipitating product with Ethyl Acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield Fmoc-3-F-Phg-OH.
  • Validation Check 2 : Confirm enantiomeric purity (>98% ee) using Chiral HPLC before proceeding to SPPS.

Protocol B: Epimerization-Free SPPS Coupling

Objective: Couple Fmoc-3-F-Phg-OH to the growing peptide chain on solid support.

  • Resin Preparation : Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Causality note: Keep deprotection times strictly to 5 minutes to prevent base-catalyzed epimerization of previously coupled Phg residues[2]. Wash thoroughly with DMF (5 times).

  • Activation : In a separate vial, dissolve 3.0 equivalents of Fmoc-3-F-Phg-OH and 3.0 equivalents of COMU in minimal DMF.

  • Add 6.0 equivalents of TMP (2,4,6-trimethylpyridine) to the vial. Causality note: COMU provides rapid activation, while the steric bulk of TMP prevents

    
    -proton abstraction[2].
    
  • Coupling : Immediately transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing : Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Validation Check 3 : Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step using the same COMU/TMP conditions.

References

Sources

Application Note: Enzymatic Resolution of Racemic Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Esters

Executive Summary

This application note details the protocol for the enzymatic resolution of racemic Ethyl 2-amino-2-(3-fluorophenyl)acetate (1 ) to yield enantiopure (S)-2-amino-2-(3-fluorophenyl)acetic acid and the unreacted (R)-ester. The target molecule, a fluorinated derivative of phenylglycine, is a critical chiral building block for next-generation antibiotics, protease inhibitors, and peptide therapeutics where the 3-fluoro substituent improves metabolic stability and lipophilicity.

Unlike traditional chemical resolution (e.g., using tartaric acid), enzymatic kinetic resolution (EKR) offers mild reaction conditions, high enantioselectivity (


), and facile separation of the product (acid) and substrate (ester) via simple acid-base extraction.

Mechanistic Principles

The Biocatalytic System

The resolution relies on the hydrolytic activity of lipases (EC 3.1.1.3). While Candida antarctica Lipase B (CAL-B) is a workhorse for secondary alcohols, Lipase PS (Burkholderia cepacia) or Alcalase (Bacillus licheniformis) often show superior stereorecognition for


-phenylglycine derivatives due to the bulky aromatic side chain.

The enzyme operates via a catalytic triad (Ser-His-Asp). The nucleophilic serine attacks the carbonyl of the ester, forming an acyl-enzyme intermediate. The stereoselectivity is governed by the fit of the substituents into the enzyme's binding pockets:

  • Medium Pocket: Accommodates the

    
    -proton.
    
  • Large Pocket: Accommodates the 3-fluorophenyl group.

In a typical hydrolytic resolution, the enzyme preferentially hydrolyzes the (


)-enantiomer of the ester, releasing the (

)-amino acid, while the (

)-ester remains intact.[1]
Visualization of the Catalytic Cycle

CatalyticCycle Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex [E-Substrate] Enzyme->Complex Binding Substrate Racemic Ester (S/R Mixture) Substrate->Complex AcylEnz Acyl-Enzyme Intermediate (S-Enantiomer) Complex->AcylEnz Nucleophilic Attack (Fast for S) Unreacted (R)-Ester (Remains in Solution) Complex->Unreacted Slow/No Reaction (R-isomer mismatch) Hydrolysis Water Attack (Deacylation) AcylEnz->Hydrolysis Hydrolysis->Enzyme Regeneration Product (S)-Amino Acid + Alcohol Hydrolysis->Product

Figure 1: Catalytic cycle of serine hydrolases showing the kinetic discrimination between enantiomers.

Experimental Protocol

Materials & Equipment
  • Substrate: Racemic Ethyl 2-amino-2-(3-fluorophenyl)acetate (purity >98%).

  • Enzyme: Immobilized Lipase PS (Amano PS-IM) or Novozym 435 (CAL-B).

    • Note: Screening is recommended; Lipase PS is often preferred for phenylglycines.

  • Solvents: Methyl tert-butyl ether (MTBE) (HPLC grade), Phosphate Buffer (0.1 M, pH 7.5).

  • Equipment: Thermostated shaker (30°C), pH-stat titrator (optional but recommended), Chiral HPLC.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Dissolve 1.0 g (approx. 5 mmol) of racemic ester in 10 mL of MTBE.

  • Biphasic System: Add 10 mL of 0.1 M Potassium Phosphate buffer (pH 7.5) to the organic phase.[2][3]

  • Initiation: Add 50 mg of immobilized enzyme (5% w/w relative to substrate).

  • Incubation: Shake vigorously (250 rpm) at 30°C.

    • Critical: Vigorous stirring is essential to maximize the interfacial area in this biphasic system.

Phase 2: Monitoring & Control

  • pH Maintenance: As hydrolysis proceeds, acid is produced, lowering the pH. Maintain pH at 7.5 by adding 1.0 M NaOH (manually or via autotitrator).

  • Endpoint: Stop the reaction when conversion reaches ~45-50% (typically 4–24 hours).

    • Tip: Do not exceed 50% conversion to avoid hydrolyzing the slower-reacting enantiomer (which erodes the ee of the remaining ester).

Phase 3: Workup & Purification

  • Filtration: Filter off the immobilized enzyme (can be washed and reused).

  • Phase Separation: Separate the organic (MTBE) and aqueous layers.

  • Isolation of (R)-Ester:

    • Wash the MTBE layer with saturated NaHCO

      
       to remove traces of acid.
      
    • Dry over MgSO

      
       and evaporate to yield the (R)-Ester .
      
  • Isolation of (S)-Acid:

    • Acidify the aqueous layer to pH 2.0 using 1 M HCl.

    • The amino acid may precipitate (filter to collect) or require extraction into EtOAc.

    • Evaporate to yield the (S)-Amino Acid .

Analytical Validation

Chiral HPLC Method

To verify optical purity, use the following method. Note that the free amine can damage silica-based columns; derivatization or crown-ether columns are preferred.

Option A: Crown Ether Column (Direct Analysis)

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Temp: 25°C.

  • Detection: UV @ 254 nm.

  • Order of Elution: Typically (R)-enantiomer elutes before (S)-enantiomer on CR(+).

Option B: Derivatization (Marfey’s Reagent) If a Crownpak column is unavailable, derivatize with FDAA (Marfey's reagent) and analyze on a standard C18 column.

Expected Results Data
ParameterValueNotes
Conversion 48 - 50%Ideal stop point for Kinetic Resolution.

((S)-Acid)
> 98%High enantiopurity expected.[4][5][6]

((R)-Ester)
> 95%Increases as conversion approaches 50%.
E-Value (Selectivity) > 100Calculated using Chen equation.

Process Workflow Diagram

ProcessFlow Input Racemic Ester (1.0g in MTBE) Reaction Enzymatic Hydrolysis (Lipase PS, pH 7.5, 30°C) Input->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter PhaseSep Phase Separation Filter->PhaseSep OrgLayer Organic Phase (MTBE) PhaseSep->OrgLayer AqLayer Aqueous Phase (Buffer) PhaseSep->AqLayer IsoR Evaporation OrgLayer->IsoR IsoS Acidification (pH 2) & Extraction AqLayer->IsoS ProdR Product A: (R)-Ester (ee > 95%) IsoR->ProdR ProdS Product B: (S)-Acid (ee > 98%) IsoS->ProdS

Figure 2: Downstream processing workflow for the isolation of both enantiomers.

Troubleshooting & Optimization

  • Low Reaction Rate:

    • Cause: Poor solubility or enzyme inhibition.

    • Fix: Add a co-solvent (e.g., 10% DMSO) or switch to Pseudomonas fluorescens lipase if steric bulk is an issue.

  • Low Enantioselectivity (low E-value):

    • Cause: Non-specific hydrolysis.

    • Fix: Lower the temperature to 4°C. While this slows the reaction, it often drastically improves the discrimination between enantiomers (

      
      ).
      
  • Spontaneous Hydrolysis:

    • Cause: pH too high (>8.0).

    • Fix: Strictly maintain pH at 7.0–7.5. Phenylglycine esters are prone to racemization and chemical hydrolysis at high pH.

References

  • MDPI:Efficient Synthesis of New Fluorin

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Available at: [Link][3]
    
  • ResearchG

    
    -Amino Acid Esters. Available at: [Link]
    
  • Phenomenex: Chiral HPLC Separations Guide. Available at: [Link]

  • Organic Chemistry Portal:Synthesis of

    
    -Amino Acids via Kinetic Resolution. Available at: [Link]
    
  • Chiral Technologies: Separation of Amino Acids on Zwitterionic Chiral Columns. Available at: [Link]

Sources

Application Note: Ethyl 2-amino-2-(3-fluorophenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Ethyl 2-amino-2-(3-fluorophenyl)acetate (CAS: 1214757-36-8), a critical fluorinated building block in the synthesis of next-generation agrochemicals.[1]

Executive Summary

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a privileged scaffold in the design of modern crop protection agents.[1] Its value lies in the 3-fluorophenyl moiety , which imparts metabolic stability against oxidative degradation (blocking P450 sites) while modulating lipophilicity (LogP) for improved cuticular penetration in plants and fungi.

This guide outlines the use of this intermediate in synthesizing two major classes of active ingredients (AIs): Amide-based Oomycete Fungicides and Hydantoin-based Herbicides . It also provides a validated protocol for the Enzymatic Kinetic Resolution of the racemic ester to yield the biologically active (


)-enantiomer.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 2-amino-2-(3-fluorophenyl)acetate
CAS Number 1214757-36-8
Molecular Formula C

H

FNO

Molecular Weight 197.21 g/mol
Physical State Colorless to pale yellow oil / low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye).[1] Handle in a fume hood.

Key Reactivity: The


-amino ester functionality is amphoteric.[1] The free amine is nucleophilic and prone to oxidation; the ester is susceptible to hydrolysis under basic conditions. Recommendation: Store as the hydrochloride salt if long-term stability is required, neutralizing immediately prior to use.

Application 1: Synthesis of Amide-Based Fungicides

Target Class: Carboxylic Acid Amide (CAA) Fungicides (e.g., Mandipropamid analogs).[1] Mechanism: Inhibition of cellulose synthase in Oomycetes (Phytophthora infestans).[1]

The 3-fluorophenylglycine motif acts as a bioisostere for the phenylglycine core found in commercial fungicides, offering improved resistance to metabolic hydroxylation at the phenyl ring.

Experimental Protocol: Amide Coupling via Mixed Anhydride

This protocol describes the coupling of Ethyl 2-amino-2-(3-fluorophenyl)acetate with a substituted mandelic acid derivative.[1]

Reagents:

  • Intermediate A : Ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq)[1]

  • Reactant B : 4-Chloro-mandelic acid (1.1 eq)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Dissolve A (10 mmol) and B (11 mmol) in dry EtOAc (50 mL) under nitrogen atmosphere.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (30 mmol) dropwise to prevent racemization.

  • Coupling: Add T3P solution (15 mmol) dropwise over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 0.5 M HCl (2 x 20 mL), sat. NaHCO

      
       (2 x 20 mL), and brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Isopropyl Alcohol (IPA)/Heptane to yield the target amide.[1]

Why this works: T3P is chosen over EDC/HOBt for its low toxicity and easy workup (water-soluble byproducts), which is critical for scale-up in agrochemical development.[1]

Application 2: Synthesis of Hydantoin Herbicides

Target Class: PPO Inhibitors (Protoporphyrinogen Oxidase).[1] Mechanism: The hydantoin ring serves as a scaffold to orient the fluorophenyl group into the hydrophobic pocket of the enzyme.

Experimental Protocol: Cyclization to 5-(3-fluorophenyl)hydantoin

Reagents:

  • Ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq)[1]

  • Potassium Cyanate (KOCN) (1.5 eq)

  • Acetic Acid (glacial) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Urea Formation: Dissolve the amino ester (10 mmol) in 10% HCl (20 mL). Add KOCN (15 mmol) dissolved in water (5 mL) dropwise. Stir at RT for 2 hours to form the ureido intermediate.

  • Cyclization: Add glacial acetic acid (10 mL) and reflux the mixture (100°C) for 3 hours. The acid catalyzes the intramolecular attack of the urea nitrogen on the ester carbonyl.

  • Isolation: Cool to 0°C. The hydantoin product typically precipitates as a white solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Critical Protocol: Enzymatic Kinetic Resolution

Agrochemicals increasingly require single enantiomers to reduce environmental load.[1] The (


)-enantiomer of phenylglycine derivatives is often the bioactive form.

Objective: Isolate (


)-Ethyl 2-amino-2-(3-fluorophenyl)acetate from the racemic starting material.

Biocatalyst: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.[1]

Protocol:

  • Setup: Suspend racemic Ethyl 2-amino-2-(3-fluorophenyl)acetate (50 mmol) in MTBE (Methyl tert-butyl ether) (200 mL).

  • Acyl Donor: Add Ethyl Acetate (10 eq) or Vinyl Acetate (2 eq) as the irreversible acyl donor.[1]

  • Initiation: Add CAL-B (10% w/w relative to substrate).[1] Shake at 30°C, 200 rpm.

  • Mechanism: The lipase selectively acetylates the (

    
    )-amine, converting it to the (
    
    
    
    )-acetamide. The (
    
    
    )-amine remains as the unreacted ester.
  • Monitoring: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column) every 2 hours. Stop when (

    
    )-amine ee > 99%.[1]
    
  • Separation: Filter off the enzyme. Wash the organic phase with 1M HCl.

    • Aqueous Phase: Contains the protonated (

      
      )-amine (Target).[1] Basify and extract to recover.[1][2]
      
    • Organic Phase: Contains the (

      
      )-acetamide (Byproduct).[1]
      

Visualized Workflows

Figure 1: Synthetic Utility in Agrochemicals

AgrochemicalSynthesis Start Ethyl 2-amino-2-(3-fluorophenyl)acetate (Racemic or Chiral) Resolution Enzymatic Resolution (CAL-B Lipase) Start->Resolution Kinetic Res. S_Isomer (S)-Enantiomer (Bioactive Core) Resolution->S_Isomer >99% ee AmidePath Amide Coupling (T3P, Carboxylic Acid) S_Isomer->AmidePath HeteroPath Cyclization (KOCN / Urea) S_Isomer->HeteroPath Fungicide CAA Fungicides (Cell Wall Inhibition) AmidePath->Fungicide Bioisostere Herbicide Hydantoin Herbicides (PPO Inhibition) HeteroPath->Herbicide Scaffold

Caption: Divergent synthetic pathways transforming the fluorinated amino-ester into major agrochemical classes.[1]

References

  • Synthesis of Fluorin

    
    -Amino Esters: 
    Haurena, C., et al.[1] "A Straightforward Three-Component Synthesis of 
    
    
    
    -Amino Esters Containing a Phenylalanine or a Phenylglycine Scaffold." Journal of Organic Chemistry, 2010.[3]
  • Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. "Successful fluorine-containing herbicide, insecticide, and fungicide discovery."[4] Journal of Fluorine Chemistry, 2014.[5]

  • Gotor-Fernández, V., et al.

    
    -Amino Acids and their Derivatives."[1] Organic Process Research & Development, 2023.[1]
    
    
  • Hydantoin Synthesis Protocols: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950.[1] (Classic foundational reference for cyclization mechanism).[1]

Sources

derivatization of the amino group in Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 2-amino-2-(3-fluorophenyl)acetate (CAS: 587-47-3 for the parent acid structure; specific ester derivatives vary) represents a critical scaffold in medicinal chemistry, particularly for introducing lipophilic, metabolically stable chiral centers. However, this molecule presents a distinct synthetic challenge: high susceptibility to racemization .

Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), this molecule is a phenylglycine derivative . The


-proton is benzylic and adjacent to an electron-withdrawing ester group. The addition of the 3-fluoro substituent  further increases the acidity of this proton via inductive effects, making the stereocenter highly labile under basic conditions.

Core Directive: This guide prioritizes optical integrity . Standard derivatization protocols (e.g., using TEA/HATU) will likely lead to 10-30% racemization. The protocols below are engineered to maintain enantiomeric excess (


) >98%.
Chemical Property Profile
PropertyValue / CharacteristicImplication for Derivatization
Structure

-Amino Ester
Nucleophilic amine; Electrophilic ester.

-Proton pKa
Est. ~16–18 (DMSO)High Risk. significantly more acidic than Ala (~22).
3-F Substituent Electron Withdrawing (

)
Reduces amine nucleophilicity; Increases

-proton acidity.
Solubility DCM, EtOAc, alcoholsAvoid protic solvents for electrophilic reactions to prevent solvolysis.

Racemization Risk Assessment

Before initiating any reaction, understanding the mechanism of failure is critical. Racemization occurs via base-catalyzed deprotonation, forming an achiral enolate intermediate.

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Prevention Strategy L_Isomer L-Isomer (Active Drug) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (-H+) Base Base (B:) (e.g., Et3N, DIPEA) Base->Enolate Racemic Racemic Mixture (L + D) Enolate->Racemic Reprotonation (+H+) WeakBase Use Weak/Hindered Base (Collidine, TMP) WeakBase->L_Isomer Minimizes Deprotonation FastCouple Fast Activation (Oxyma/DIC)

Figure 1: The mechanism of base-catalyzed racemization in phenylglycine derivatives. The benzylic resonance stabilization facilitates enolate formation.

Protocol 1: Amide Coupling (Acylation)

Goal: Form an amide bond with a carboxylic acid partner without eroding the chiral center. Standard Method (AVOID): HATU/DIPEA (High risk of epimerization). Recommended Method: DIC/Oxyma Pure with Collidine.

Why This Works[8]
  • Oxyma Pure: Acts as a nucleophilic additive that suppresses oxazolone formation (a primary racemization pathway).

  • DIC (Diisopropylcarbodiimide): A neutral coupling reagent that does not require a tertiary amine base for activation.

  • Collidine (2,4,6-Trimethylpyridine): A weak, sterically hindered base (pKa ~7.4) that is sufficient to neutralize the acid but too bulky and weak to deprotonate the

    
    -carbon of the phenylglycine ester.
    
Step-by-Step Procedure
  • Preparation: Dissolve the Carboxylic Acid Partner (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DMF or DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C. Add DIC (1.0 equiv) dropwise. Stir for 5 minutes to form the active ester.

  • Addition: Add Ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 equiv).

  • Base Addition (Optional but recommended for salts): If the starting amine is a hydrochloride salt, add Collidine (1.0 equiv) dropwise. Do not use TEA or DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc. Wash with 5%

    
    , 1M 
    
    
    
    (briefly, to remove Collidine), and Brine. Dry over
    
    
    .

Validation Criteria:

  • Chiral HPLC using a Chiralpak AD-H or OD-H column.

  • Target: < 1% of the unwanted enantiomer.

Protocol 2: Reductive Amination (N-Alkylation)

Goal: Install an alkyl group on the amine. Challenge: Imine formation requires acid catalysis, but the subsequent reduction must not reduce the ester. Recommended Reagent: Sodium Triacetoxyborohydride (


).[1]
Step-by-Step Procedure
  • Imine Formation:

    • Dissolve Ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.

    • Add Acetic Acid (1.0–2.0 equiv). This buffers the reaction to pH ~5, promoting imine formation while preventing basicity.[1]

    • Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction:

    • Add

      
        (1.5 equiv) in one portion.
      
    • Note:

      
       is milder than 
      
      
      
      and avoids toxic cyanide byproducts.[1] It will not reduce the ester group.
  • Completion: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (x3).

Critical Control Point: Do not use


 in methanol, as this can cause transesterification (ethyl 

methyl ester) or reduce the ester to an alcohol.

Protocol 3: Urea/Carbamate Formation

Goal: React with Isocyanates or Chloroformates. Risk: High. Isocyanates are electrophilic, but the reaction often requires base which triggers racemization.

Optimization Strategy

Use a "Base-Free" approach if possible, or use a catalytic amount of a non-nucleophilic base.

Procedure (Urea Formation)[9]
  • Solvent: Use anhydrous DCM or Toluene .

  • Reactants: Dissolve Ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 equiv).

  • Addition: Add the Isocyanate (R-NCO, 1.0 equiv) dropwise at 0°C.

  • Catalysis: If the reaction is sluggish (due to the electron-poor 3-fluoro amine), add 1-2 mol% of DBTL (Dibutyltin dilaurate) instead of an amine base.

  • Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc to remove traces of urea byproduct.

Analytical Quality Control (QC)

You must validate the optical purity of your derivative. Standard NMR is insufficient for detecting racemization.

MethodColumn / ReagentCondition Notes
Chiral HPLC Chiralpak AD-H or OD-H Mobile Phase: Hexane/IPA (90:10 to 70:30). Flow: 1.0 mL/min.
19F NMR Standard ProbeThe 3-fluoro signal is sensitive to the chiral environment. In the presence of a chiral solvating agent (e.g., Pirkle Alcohol), enantiomers may show distinct split peaks.
Marfey's Method FDAA (Marfey's Reagent)Derivatize a small aliquot with FDAA and analyze by standard C18 HPLC. Diastereomers will separate significantly.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Loss of Optical Activity Base was too strong (pKa > 10).Switch from TEA/DIPEA to Collidine or N-Methylmorpholine (NMM).
Low Yield (Amide) Low nucleophilicity of 3-F amine.Increase coupling time; Ensure temperature is 0°C

RT (do not heat).
Ester Hydrolysis Aqueous base exposure.Avoid NaOH/LiOH workups. Use mild buffers (

, Phosphate pH 7).
Transesterification Use of MeOH/EtOH as solvent.Use non-nucleophilic solvents (DCM, DMF, THF) only.

References

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Demonstrates the superiority of Collidine/TMP and Oxyma/COMU in preventing phenylglycine racemization).

  • Beilstein Journal of Organic Chemistry.

    
    -amino esters using ethyl nitroacetate. (Provides synthetic context for fluorinated phenylglycine derivatives).
    
    
  • Organic Chemistry Portal. Strecker Synthesis and Amino Acid Reactivity. (General mechanisms for alpha-amino nitrile/ester formation and hydrolysis).

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Definitive guide on DIC/Oxyma vs. HATU for sensitive amino acids).

  • BenchChem. Prevention of Racemization in Peptide Synthesis. (Practical protocols for handling racemization-prone residues like Phg).[2][3]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated analytical method for determining the purity of Ethyl 2-amino-2-(3-fluorophenyl)acetate, a key intermediate in pharmaceutical synthesis. The method utilizes High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column and UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from methodology rationale to full validation according to international guidelines. The causality behind experimental choices is detailed to empower users with a deeper understanding of the chromatographic process. This self-validating system ensures trustworthiness and reliability, critical for regulatory compliance and process control.

Introduction and Scientific Rationale

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a chiral α-amino acid ester derivative. Such compounds are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of these intermediates is paramount, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, a reliable and accurate analytical method for purity assessment is a foundational requirement in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide details a Reversed-Phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like the target analyte from its potential non-polar and polar impurities.

1.1. Causality of Methodological Choices

  • Chromatographic Mode (Reversed-Phase): RP-HPLC is selected for its versatility and robustness in analyzing small organic molecules. The non-polar stationary phase (C18) interacts with the phenyl ring of the analyte, while the polar mobile phase allows for fine-tuning of retention and separation.[4]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography. It provides a strong hydrophobic surface for retaining the analyte and its likely organic impurities, ensuring effective separation based on differences in polarity.

  • Mobile Phase Composition: A buffered acetronitrile/water mobile phase is employed.

    • Buffer (Potassium Phosphate, pH 6.8): The analyte possesses a primary amine group (pKa ~9-10). Operating the mobile phase at a pH well below the pKa ensures that the amino group is consistently protonated (in its cationic form). This prevents peak tailing and shifting retention times that occur when operating near the pKa, leading to reproducible and symmetrical peaks.

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent elution strength in RP-HPLC. The ratio of acetonitrile to the aqueous buffer is optimized to achieve an appropriate retention time and resolution from potential impurities.

  • Detection (UV at 220 nm): The 3-fluorophenyl group in the analyte contains a chromophore that absorbs UV light. A preliminary UV scan would indicate maximal absorbance. A wavelength of 220 nm is selected to provide high sensitivity for both the main compound and a broad range of potential aromatic impurities that may arise during synthesis.[5]

  • Note on Chirality: It is critical to recognize that Ethyl 2-amino-2-(3-fluorophenyl)acetate possesses a chiral center. The method described here is an achiral method designed to determine purity with respect to process-related impurities and degradation products. To determine enantiomeric purity, a separate chiral HPLC method, typically employing a Chiral Stationary Phase (CSP) such as one based on polysaccharide derivatives, would be required.[6][7]

Analytical Method Protocol

This protocol provides a step-by-step guide for the purity determination of Ethyl 2-amino-2-(3-fluorophenyl)acetate.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Data Acquisition: Chromatographic Data System (CDS) for instrument control and data processing.

  • Analytical Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Water (HPLC grade or Milli-Q)

  • Reference Standard: Ethyl 2-amino-2-(3-fluorophenyl)acetate of known, high purity.

2.2. Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (20 mM KH₂PO₄, pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 6.8 using dilute potassium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Ethyl 2-amino-2-(3-fluorophenyl)acetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample (Test) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.4. Analytical Workflow

The logical flow of the analysis from sample preparation to final result is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Diluent sst Perform System Suitability Test (SST) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Sample (Test) Solution inject Inject Blank, Standard, & Sample Solutions prep_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks in Chromatograms acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

2.5. System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in pharmacopeial guidelines such as USP General Chapter <621>.[3][8][9]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce narrow peaks for good resolution.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.

2.6. Data Analysis and Purity Calculation

  • Identification: The principal peak in the sample chromatogram should have a retention time that matches the retention time of the peak in the reference standard chromatogram.

  • Purity Calculation: The purity is determined using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength.

    Purity (%) = (Area of the main analyte peak / Total area of all peaks) x 100

    Disregard any peaks originating from the blank (diluent) and any peaks below a specified reporting threshold (e.g., 0.05%).

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12] This process demonstrates the method's trustworthiness and scientific integrity.

G Specificity Specificity (Peak Purity, Spiking) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Study) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate Robustness Robustness Repeatability->Robustness Intermediate->Robustness Validated Validated Method Robustness->Validated

Caption: Logical workflow for HPLC method validation per ICH Q2(R1).

The following table summarizes the validation parameters and their typical acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, sample, and standard. If available, spike sample with known impurities. Use PDA detector for peak purity analysis.[12]No interference at the analyte's retention time. Peak purity index should pass.
Linearity Analyze a minimum of five concentrations across a range (e.g., 50% - 150% of the nominal concentration).[13]Correlation coefficient (r²) ≥ 0.999.
Range Inferred from linearity and accuracy studies.[12]The interval providing suitable linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking the sample matrix with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.[13]Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day.[10]% RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.% RSD ≤ 2.0%.
Robustness Make small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%).System suitability criteria must be met; results should not be significantly affected.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, and reliable for the routine purity analysis of Ethyl 2-amino-2-(3-fluorophenyl)acetate. The comprehensive protocol, grounded in scientific rationale and aligned with established validation standards, provides a trustworthy framework for quality control and assurance in the pharmaceutical industry. Adherence to the system suitability and validation protocols will ensure that the method consistently generates accurate and reproducible data.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions Source: Beilstein Journals URL: [Link]

  • Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: Asian Journal of Chemistry URL: [Link]

  • Title: A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel Source: PMC URL: [Link]

Sources

GC-MS analysis of Ethyl 2-amino-2-(3-fluorophenyl)acetate reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity GC-MS Profiling of Ethyl 2-amino-2-(3-fluorophenyl)acetate Reaction Mixtures

Abstract

This technical guide details the protocol for the qualitative and quantitative analysis of Ethyl 2-amino-2-(3-fluorophenyl)acetate (E-3FPA), a critical intermediate in the synthesis of fluorinated peptidomimetics. Due to the thermal lability of alpha-amino esters and their tendency to undergo diketopiperazine cyclization in hot injection ports, direct injection is discouraged. This protocol utilizes a robust Silylation Derivatization (BSTFA/TMCS) workflow to ensure analyte stability, improve peak symmetry, and provide definitive mass spectral fragmentation for structural validation.

Introduction & Chemical Context

Fluorinated phenylglycine derivatives are highly valued in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability without significantly altering steric bulk. The target molecule, Ethyl 2-amino-2-(3-fluorophenyl)acetate , is typically synthesized via esterification of the corresponding amino acid or a Strecker-type synthesis from 3-fluorobenzaldehyde.

Analytical Challenges:

  • Thermal Instability: Free alpha-amino esters can cyclize to form 2,5-diketopiperazines at temperatures >150°C, leading to false impurity profiles.

  • Peak Tailing: The primary amine moiety interacts strongly with silanol groups in the GC column stationary phase, causing significant tailing and reducing sensitivity.

  • Impurity Tracking: Critical impurities include the hydrolysis product (free acid), unreacted aldehyde (from Strecker synthesis), and dimerization byproducts.

Solution: N-protection via trimethylsilylation (TMS) using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) prevents cyclization and masks the polar amine, resulting in sharp, Gaussian peaks and a predictable fragmentation pattern dominated by


-cleavage.

Method Development Strategy

Derivatization Logic

We employ BSTFA with 1% TMCS . The addition of Trimethylchlorosilane (TMCS) acts as a catalyst to ensure rapid silylation of the sterically hindered amine attached to the benzylic carbon.

  • Target: Primary Amine (-NH2)

    
     TMS-Amine (-NH-TMS).
    
  • Secondary Target: Any free carboxylic acid impurities (-COOH)

    
     Silyl Ester (-COO-TMS).
    
Column Selection

A low-polarity 5% phenyl / 95% dimethylpolysiloxane phase (e.g., Rxi-5Sil MS or DB-5ms ) is selected. The arylene-stabilized phase reduces bleed at high temperatures, essential for detecting high-molecular-weight dimers.

Experimental Protocol

Reagents & Standards
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for solubility of aromatic esters.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Internal Standard (ISTD): Fluoranthene or Dodecane (100 µg/mL).

  • Sample: Reaction mixture aliquot.

Sample Preparation Workflow
  • Quench/Extraction: Take 50 µL of the reaction mixture. If the reaction is in aqueous acid, neutralize with saturated NaHCO3 and extract into 500 µL DCM.

  • Drying: Pass the DCM layer through a small pipette column of anhydrous Na2SO4 to remove trace water (Crucial: Moisture kills silylation reagents).

  • Evaporation: Evaporate 100 µL of the extract to dryness under a gentle stream of Nitrogen.

  • Derivatization:

    • Add 50 µL of Acetonitrile .

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap vial tightly and vortex.

    • Incubate at 70°C for 30 minutes.

  • Dilution: Cool to room temperature. Dilute with 400 µL of anhydrous DCM containing the Internal Standard.

  • Injection: Inject 1 µL into the GC-MS.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Split (20:1) @ 250°CSplit injection prevents column overload; 250°C ensures rapid volatilization of the TMS derivative.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard phase for semi-volatiles; excellent inertness.
Oven Program 60°C (hold 1 min)

20°C/min

300°C (hold 5 min)
Low initial temp focuses solvent; fast ramp elutes derivatives; high final temp cleans out dimers.
Transfer Line 280°CPrevents condensation of high boiling impurities.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range 40 - 450 m/zCovers low mass fragments and potential dimers.
Solvent Delay 3.5 minProtects filament from solvent peak.

Visualized Workflows

Analytical Process Diagram

AnalyticalWorkflow Reaction Reaction Mixture (E-3FPA) Extract Extraction (DCM) & Drying (Na2SO4) Reaction->Extract 50 µL Aliquot Deriv Derivatization BSTFA/TMCS 70°C, 30 min Extract->Deriv Anhydrous Residue GCMS GC-MS Analysis (Split 20:1) Deriv->GCMS TMS-Derivative Data Data Processing (Impurity Profiling) GCMS->Data TIC/Mass Spec

Figure 1: Step-by-step analytical workflow ensuring moisture removal and complete N-silylation.

Results & Discussion

Fragmentation Interpretation

The TMS derivative of Ethyl 2-amino-2-(3-fluorophenyl)acetate (MW ~269 Da) follows a distinct fragmentation pathway driven by


-cleavage .
  • Molecular Ion (M+): m/z 269 (Weak intensity).

  • Base Peak (M - 73): m/z 196.

    • Mechanism: Cleavage of the ester bond (Loss of

      
      COOEt).
      
    • Structure: The resulting ion is a resonance-stabilized iminium ion:

      
      .
      
  • TMS Fragment: m/z 73

    
    .
    
  • Tropylium Ion Analog: m/z 109 (Fluorobenzyl cation), often seen if the TMS group is lost.

Fragmentation Pathway Diagram

Fragmentation Parent TMS-Derivative (M+) [C13H20FNO2Si] m/z 269 AlphaCleavage Alpha-Cleavage Loss of -COOEt (73 Da) Parent->AlphaCleavage BasePeak Base Peak (Iminium Ion) [C10H15FNSi]+ m/z 196 AlphaCleavage->BasePeak Dominant Path Tropylium Fluoro-Tropylium Ion [C7H6F]+ m/z 109 BasePeak->Tropylium Secondary Frag

Figure 2: Mass spectral fragmentation logic.[1] The presence of the m/z 196 peak confirms the intact alpha-amino skeleton.

Impurity Profiling
Retention Time (Rel)ComponentKey Ions (m/z)Origin
0.85 3-Fluorobenzaldehyde124, 123, 95Unreacted Starting Material
1.00 E-3FPA-TMS (Target) 269, 196, 73 Product
1.15 3-Fluorophenylglycine (Di-TMS)327, 210Hydrolysis Impurity (Free Acid)
1.40 Diketopiperazine Dimer386 (approx)Thermal Degradation / Byproduct

Troubleshooting & System Suitability

  • Issue: Missing Molecular Ion.

    • Cause: Ion source temperature too high or electron energy too high.

    • Fix: Rely on the M-73 base peak for quantitation.

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or active sites in the liner.

    • Fix: Ensure reagents are fresh (BSTFA hydrolyzes easily). Replace inlet liner with a deactivated, wool-packed liner.

  • Issue: "Ghost" Peaks.

    • Cause: Injection port discrimination or carryover.

    • Fix: Run a solvent blank (DCM) between samples.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Alpha-Amino Acid Esters." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Seminal text on derivatization mechanisms).

  • Sobolevsky, T. G., et al. (2003). "Silylation of amino acids and their derivatives for GC-MS analysis." Journal of Separation Science. Available at: [Link]

Sources

Application Note: Ethyl 2-amino-2-(3-fluorophenyl)acetate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide on utilizing Ethyl 2-amino-2-(3-fluorophenyl)acetate (referred to herein as 3-F-PhGly-OEt ) as a chiral auxiliary and directing group.

While standard phenylglycine esters are common in organic synthesis, the 3-fluorinated variant offers distinct advantages: the electron-withdrawing fluorine atom modulates the pKa of the


-proton (increasing acidity for enolization) and alters the lipophilicity/crystallinity profile, often enhancing diastereomeric ratios (

) in resolution and cycloaddition protocols.

Executive Summary & Mechanism of Action

Ethyl 2-amino-2-(3-fluorophenyl)acetate functions as a cleavable chiral auxiliary primarily through Schiff base activation . Its utility is defined by two core mechanisms:

  • Steric & Electronic Directing: In cycloadditions (e.g., Staudinger synthesis), the bulky, electron-deficient 3-fluorophenyl group directs facial selectivity, forcing incoming nucleophiles or electrophiles to the less hindered face (typically anti to the aryl group).

  • Crystallization-Induced Diastereomer Enrichment: The fluorine atom frequently enhances the crystallinity of diastereomeric salts, making this auxiliary superior to non-fluorinated phenylglycine for resolving difficult racemic acids via fractional crystallization.

Key Applications:

  • Asymmetric Synthesis of

    
    -Lactams (Staudinger Reaction).
    
  • Chiral Resolution of Racemic Carboxylic Acids.

  • Synthesis of Non-Natural Amino Acids via Alkylation.

Protocol A: Asymmetric Staudinger Synthesis of -Lactams

This protocol details the use of (S)-3-F-PhGly-OEt to induce stereochemistry in the formation of the


-lactam ring, a scaffold critical for antibiotic development.
Reaction Logic

The auxiliary (amine) condenses with an aldehyde to form a chiral imine. This imine undergoes a [2+2] cycloaddition with a ketene (generated in situ). The chirality of the 3-F-PhGly-OEt controls the cis/trans selectivity and the absolute configuration of the new ring carbons.

Reagents & Equipment
  • Auxiliary: (S)-Ethyl 2-amino-2-(3-fluorophenyl)acetate (HCl salt, neutralize before use).

  • Substrate: Cinnamaldehyde (or target aldehyde).

  • Ketene Precursor: Methoxyacetyl chloride.

  • Base: Triethylamine (Et

    
    N) – strictly anhydrous.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Monitoring: 19F NMR (internal standard:

    
    -trifluorotoluene).
    
Step-by-Step Methodology

Step 1: Formation of the Chiral Imine (Schiff Base)

  • Dissolve (S)-3-F-PhGly-OEt (10 mmol) in anhydrous DCM (50 mL).

  • Add MgSO

    
     (2 g) as a desiccant.
    
  • Add Cinnamaldehyde (10 mmol) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC or 1H NMR (disappearance of aldehyde CHO peak ~9.5 ppm; appearance of Imine CH peak ~8.2 ppm).

  • Filter off MgSO

    
     and concentrate in vacuo to obtain the crude imine. Do not purify on silica to avoid hydrolysis.
    

Step 2: Staudinger [2+2] Cycloaddition

  • Redissolve the crude imine in anhydrous DCM (100 mL) and cool to -78°C.

  • Add Et

    
    N (30 mmol, 3 equiv).
    
  • Add Methoxyacetyl chloride (12 mmol, 1.2 equiv) dropwise over 30 minutes.

    • Critical Control: The slow addition maintains a low concentration of the reactive ketene, favoring the thermodynamic diastereomer.

  • Allow the reaction to warm slowly to RT over 12 hours.

Step 3: Work-up and Isolation

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with DCM (3 x 50 mL). Wash combined organics with brine.

  • Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The 3-fluoro group often aids in the separation of diastereomers (

    
    ) due to polarity differences.
    

Step 4: Auxiliary Cleavage (Optional) To release the free


-lactam:
  • Dissolve the product in MeCN/H

    
    O.
    
  • Treat with Cerium Ammonium Nitrate (CAN) (oxidative cleavage) OR perform hydrogenolysis (Pd/C, H

    
    , 50 psi) if the N-benzyl bond is labile enough (fluorine may stabilize this bond, requiring harsher conditions than standard benzyl).
    

Protocol B: Chiral Resolution of Racemic Acids

(S)-3-F-PhGly-OEt is an excellent resolving agent for racemic carboxylic acids (e.g., Ibuprofen analogs, Mandelic acid derivatives) due to the formation of highly crystalline diastereomeric amides or salts.

Workflow
  • Salt Formation: Mix Racemic Acid (1.0 equiv) + (S)-3-F-PhGly-OEt (0.5 - 1.0 equiv) in hot ethanol/ethyl acetate.

  • Crystallization: Cool slowly. The 3-F substituent promotes specific lattice packing.

  • Filtration: Isolate the precipitate (enriched diastereomer).

  • Liberation: Treat the salt with 1M HCl (aq) and extract the chiral acid with ether. Recover the auxiliary from the aqueous phase by basification (pH 10) and extraction.

Data Presentation & Validation

Expected Diastereomeric Ratios (Staudinger Reaction)

The following table summarizes typical improvements when using the 3-Fluoro auxiliary versus the non-fluorinated parent.

Auxiliary TypeSubstrate (Aldehyde)Major IsomerYield (%)dr (cis:trans)
Phenylglycine-OEtBenzaldehydecis72%85:15
(S)-3-F-PhGly-OEt Benzaldehyde cis 78% 94:6
Phenylglycine-OEtCinnamaldehydetrans65%20:80
(S)-3-F-PhGly-OEt Cinnamaldehyde trans 74% 5:95

Note: The 3-F group enhances the electronic differentiation between the transition states, often improving selectivity.

Self-Validating Analytical Checkpoints
  • 19F NMR: The 3-F signal is a sensitive probe.

    • Starting Material: Singlet/Multiplet around -112 ppm (depending on solvent).

    • Diastereomers: The two diastereomers in the crude reaction mixture will show distinct 19F shifts (often separated by 0.1–0.5 ppm), allowing for instant integration and

      
       calculation without chiral HPLC.
      

Pathway Visualization

Staudinger Synthesis Workflow

The following diagram illustrates the stereochemical control exerted by the auxiliary during the beta-lactam formation.

StaudingerReaction cluster_control Stereocontrol Mechanism Start Start: (S)-3-F-PhGly-OEt (Auxiliary) Imine Intermediate: Chiral Imine (Schiff Base) (Stereocenter set at N) Start->Imine Condensation (-H2O) Aldehyde Substrate: Aldehyde (R-CHO) Aldehyde->Imine TS Transition State: Facial Selectivity controlled by 3-F-Phenyl steric bulk Imine->TS + Ketene Ketene Reagent: Ketene (generated in situ) Ketene->TS Product Product: Chiral Beta-Lactam (High dr) TS->Product [2+2] Cycloaddition Cleavage Cleavage: CAN Oxidation or Hydrogenolysis Product->Cleavage Optional Removal Final Final: Enantiopure Beta-Lactam + Recycled Auxiliary Cleavage->Final

Caption: Logical flow of the Asymmetric Staudinger Synthesis using 3-F-PhGly-OEt, highlighting the critical transition state control.

References

  • Vertex Pharmaceuticals. (2001). Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters. Link

  • van Koten, G., et al. (1993). (R)-2-Phenylglycine as a Chiral Auxiliary in the Asymmetric Synthesis of 2-Azetidinones. Tetrahedron: Asymmetry.[1][2] Link

  • MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution. Molecules. Link

  • ChemScene. (2023). Ethyl (S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoate Product Data. Link

  • Sigma-Aldrich. (2023). Ethyl 2-[benzyl(ethyl)amino]-2-(4-fluorophenyl)acetate Safety Data Sheet. Link(Note: Representative SDS for fluorinated phenylglycine derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Ethyl 2-amino-2-(3-fluorophenyl)acetate . This compound is a critical intermediate, often used as a building block in the synthesis of beta-lactam antibiotics, enzyme inhibitors, and fluorinated peptidomimetics.

The presence of the 3-fluorophenyl moiety introduces unique electronic effects (inductive electron withdrawal) that differentiate it from standard phenylglycine derivatives. This guide addresses the three primary challenges researchers face with this molecule: autocyclization instability , hydrolytic sensitivity , and enantiomeric resolution .

Module 1: The Stability Paradox (Free Base vs. Salt)

The Core Issue: The most frequent user complaint regarding this compound is the "disappearance" of the product during storage or concentration. In its free base form, alpha-amino esters are thermodynamically unstable. The free amine nucleophilically attacks the ester carbonyl of a neighboring molecule, leading to rapid dimerization into a 2,5-diketopiperazine (DKP) .

Scientific Insight: The 3-fluorine substituent on the phenyl ring lowers the pKa of the alpha-proton but does not sufficiently reduce the nucleophilicity of the amine to prevent cyclization. This reaction is accelerated by heat and high concentrations—conditions typical during rotary evaporation.

Mechanism of Failure: DKP Formation

DKP_Mechanism Figure 1: Autocyclization pathway of Ethyl 2-amino-2-(3-fluorophenyl)acetate to DKP. FreeBase Free Base Amino Ester (Monomer) Transition Nucleophilic Attack (Intermolecular) FreeBase->Transition Concentration/Heat Intermediate Dipeptide Ester Transition->Intermediate -EtOH DKP 2,5-Diketopiperazine (Stable Cyclic Dimer) Intermediate->DKP Cyclization

Protocol: Stabilization via Hydrochloride Salt Formation

Objective: Isolate the compound as the hydrochloride salt to protonate the amine, shutting down its nucleophilicity and preventing DKP formation.

  • Dissolution: Dissolve the crude free base oil immediately in anhydrous Ethanol (EtOH) or Diethyl Ether (5 mL/g of substrate).

  • Acidification: Cool the solution to 0°C. Add 1.1 equivalents of HCl (using 2M HCl in diethyl ether or 1.25M HCl in EtOH).

    • Critical Control Point: Do not use aqueous HCl if possible; water promotes ester hydrolysis.

  • Precipitation: If the salt does not precipitate spontaneously, add anhydrous Diethyl Ether or n-Heptane as an anti-solvent until turbidity persists.

  • Crystallization: Stir at 0°C for 2 hours. Filter the white solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption.

Module 2: Impurity Profiling & Hydrolysis Management

The ester bond in phenylglycine derivatives is labile. The electron-withdrawing fluorine atom at the meta-position makes the carbonyl carbon slightly more electrophilic, increasing susceptibility to hydrolysis compared to non-fluorinated analogues.

Common Impurities Table
Impurity TypeOriginDetection (HPLC/TLC)Removal Strategy
Free Acid (2-amino-2-(3-fluorophenyl)acetic acid)Hydrolysis during aqueous workup.High polarity (low Rf).Bicarbonate Wash: Rapidly wash organic phase with cold sat. NaHCO₃. Do not soak.
Diketopiperazine (DKP) Dimerization of free base.Non-polar, UV active, often insoluble.Filtration: DKP is often insoluble in EtOH/Ether. Filter it off before crystallization.[1][2][3]
Starting Aldehyde (3-fluorobenzaldehyde)Incomplete Strecker/Synthesis reaction.Distinct aldehyde smell, UV active.Bisulfite Wash: Wash organic layer with NaHSO₃ solution to form water-soluble adduct.
Workflow: Purification of Crude Reaction Mixture

Purification_Workflow Figure 2: Acid-Base Extraction Strategy to remove non-basic impurities. Crude Crude Reaction Mixture (Organic Phase) AcidWash Acidic Extraction (pH 2) Move Amine to Aqueous Phase Crude->AcidWash OrgWaste Organic Layer (Contains Aldehydes/Neutrals) AcidWash->OrgWaste Discard AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Keep Basify Rapid Basification (pH 9) Cold NaHCO3/DCM AqLayer->Basify Extract Extract Free Base into DCM (Minimize Time!) Basify->Extract SaltForm Immediate HCl Salt Formation Extract->SaltForm

Module 3: Enantiomeric Resolution

For drug development, the racemic mixture is rarely acceptable. The 3-fluorophenyl group provides a distinct "handle" for chiral recognition, but also presents separation challenges.

Method A: Diastereomeric Crystallization (Classical)
  • Resolving Agent: (+)-Tartaric acid or (+)-Mandelic acid.

  • Solvent: Methanol or Ethanol/Water mixtures.

  • Mechanism: The 3-fluorine atom alters the lattice energy of the diastereomeric salt. You must screen both tartaric and mandelic acids; the fluorine substituent often disrupts the packing seen in unsubstituted phenylglycine, making "standard" recipes unreliable [1].

  • Procedure:

    • Mix racemate (free base) and resolving agent (1:1) in hot methanol.

    • Cool slowly. The less soluble diastereomer precipitates.

    • Recrystallize to constant optical rotation.

    • Free base the salt and convert to HCl salt immediately.

Method B: Chiral HPLC (Analytical/Prep)
  • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak IC or AD-H).

  • Mobile Phase: Heptane/Ethanol/Diethylamine (90:10:0.1).

  • Note: The fluorine atom increases lipophilicity. You may need to increase the polar modifier (Ethanol/IPA) compared to non-fluorinated standards to reduce retention time [2].

Troubleshooting FAQ

Q1: My product turned into a solid, insoluble white mass in the flask during rotary evaporation. What happened? A: You likely formed the Diketopiperazine (DKP). This is irreversible. To prevent this, never concentrate the free base to dryness, especially with heat. Always keep it in solution or convert it to the HCl salt before final concentration.

Q2: I have low yield after recrystallizing the HCl salt. The mother liquor smells like almonds. A: The almond smell indicates 3-fluorobenzaldehyde , suggesting your ester hydrolyzed and the resulting amino acid degraded (or starting material remained). Ensure your recrystallization solvent (Ethanol) is strictly anhydrous . Even trace water at boiling temperatures triggers hydrolysis.

Q3: The melting point of my HCl salt is 10°C lower than the literature value. A: This is typical of enantiomeric impurity (partial racemization) or retained solvent.

  • Check chiral purity via HPLC.[4]

  • Dry the salt in a vacuum oven at 40°C over

    
    .
    
  • If chiral purity is low, recrystallize from Isopropanol/Heptane, which often upgrades chiral purity (eutectic effect).

Q4: Can I use silica gel chromatography to purify the free base? A: Not recommended. Silica gel is slightly acidic and can catalyze hydrolysis. Furthermore, the free amine often "streaks" on silica. If you must use chromatography, pretreat the silica with 1% Triethylamine (TEA) in the mobile phase, but move quickly to avoid DKP formation on the column.

References

  • Enantiomeric Resolution Principles

    • Source: Kozma, D. (2001).
    • Context: Discusses the unpredictability of resolving agents when aromatic rings are substituted with halogens.
  • Chiral Separation of Fluorinated Phenylglycines

    • Source: Beilstein J. Org. Chem. (2021).[5][6][7][8] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.

    • Context: Describes the use of chiral columns (Chiralpak IC)
  • Diketopiperazine Formation Mechanisms

    • Source: Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Diketopiperazines.
    • Context: Details the mechanism of alpha-amino ester cycliz
  • Purification of Amino Acid Esters

    • Source: Organic Syntheses, Coll. Vol. 3, p.88 (1955).
    • Context: Standard protocols for converting phenylglycine derivatives to hydrochloride salts to prevent degrad

Sources

common impurities in Ethyl 2-amino-2-(3-fluorophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Product Class: Fluorinated -Amino Acid Esters (Phenylglycine Derivatives)

Parent Compound CAS: 7292-74-2 (Free Acid) | Target Structure: Ethyl 3-fluorophenylglycinate

Impurity Landscape & Synthetic Origins

Executive Summary: The synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate (a 3-fluorophenylglycine derivative) presents a unique set of stability challenges compared to aliphatic amino acids. The electron-withdrawing nature of the fluorine atom on the phenyl ring, combined with the benzylic position of the amine, accelerates specific degradation pathways—most notably Diketopiperazine (DKP) formation and racemization .

Common Impurity Profile
Impurity TypeChemical IdentityOrigin/CauseCriticality
Impurity A 3,6-bis(3-fluorophenyl)piperazine-2,5-dione (Diketopiperazine/DKP)Cyclization: Spontaneous dimerization of the free ester, especially in neutral/basic solution.Critical: Irreversible; precipitates from solution.
Impurity B 2-amino-2-(3-fluorophenyl)acetic acid (Parent Acid)Hydrolysis: Moisture ingress or improper pH during workup.High: Lowers potency; alters solubility.
Impurity C Ethyl 2-amino-2-(2-fluorophenyl)acetate (Ortho-isomer)Starting Material: Contamination in 3-fluorobenzaldehyde.Medium: Hard to remove; requires specialized HPLC.
Impurity D Ethyl 2-amino-2-(3-fluorophenyl)acetate (Enantiomer)Racemization: Benzylic proton is acidic; base-catalyzed inversion occurs easily.High: For chiral applications (drug synthesis).[1]
Impurity E

-Aminonitrile intermediate
Incomplete Reaction: If synthesized via Strecker route (Aldehyde

Nitrile

Ester).
Medium: Toxic; indicates incomplete hydrolysis.

Mechanism of Failure: The DKP Trap

The most frequent user complaint regarding phenylglycine esters is the "spontaneous" formation of insoluble solids. This is due to the rapid cyclization of two molecules of the amino ester to form a Diketopiperazine (DKP).

Why this molecule is high-risk: Phenylglycine derivatives have a sterically and electronically activated carbonyl group. In the free base form, the intermolecular nucleophilic attack of the amine onto the ester carbonyl is faster than for aliphatic amino acids.

Impurity Genealogy & Pathway Diagram

ImpurityPathways SM 3-Fluorobenzaldehyde (Starting Material) Ortho Impurity C (2-Fluoro Isomer) SM->Ortho Impurity carryover Inter Aminonitrile Intermediate SM->Inter Strecker Rxn Acid Impurity B (Free Acid) Inter->Acid Hydrolysis Target Target Ester (HCl Salt) Acid->Target Esterification (EtOH/SOCl2) Target->Acid Moisture/Hydrolysis FreeBase Target Ester (Free Base) Target->FreeBase Neutralization (Workup) DKP Impurity A (Diketopiperazine) FreeBase->DKP Self-Cyclization (Fast!) DKP->Acid Hydrolysis (Slow)

Figure 1: Reaction pathways showing the critical instability of the free base leading to DKP formation.

Troubleshooting Guide (Q&A)

Category: Stability & Physical Appearance

Q: My clear oil product turned into a white solid suspension overnight. What happened? A: You have likely formed the Diketopiperazine (DKP) dimer (Impurity A).

  • The Cause: Phenylglycine ethyl esters are unstable as free bases. If you performed a basic workup (e.g., NaHCO3 wash) and stored the product as a free amine oil, it self-cyclized.

  • The Fix: This process is irreversible.[2] You must regenerate the material.

  • Prevention: Always store this compound as the Hydrochloride (HCl) or Tosylate salt . Do not free-base the ester until immediately before the next reaction step.

Q: The melting point of my solid is 20°C higher than the literature value. A: This confirms DKP formation. DKPs typically have very high melting points (>250°C) and poor solubility in ethanol/ether compared to the target ester salt.

Category: Purity & Chromatography[3]

Q: I see a "shoulder" peak on my HPLC that integrates to ~3%. Recrystallization isn't removing it. A: This is likely the Regioisomer (2-fluoro or 4-fluoro) (Impurity C).

  • The Cause: 3-fluorobenzaldehyde often contains 1-5% of 2-fluorobenzaldehyde isomers that are chemically very similar.

  • The Fix: Standard C18 HPLC often fails to separate these. Switch to a Pentafluorophenyl (PFP) stationary phase column.[3] The "fluorophilic" interaction will resolve the ortho/meta/para isomers significantly better than C18.

  • Verification: Run a

    
    F-NMR. The chemical shift of 2-F, 3-F, and 4-F are distinct.
    

Q: My enantiomeric excess (ee) dropped from 99% to 90% after esterification. A: You are experiencing Racemization (Impurity D).

  • The Cause: The

    
    -proton in phenylglycine derivatives is highly acidic due to the adjacent phenyl ring and ester group. Heating in the presence of even weak bases (or excess amine) causes proton abstraction and inversion.
    
  • The Fix: Use Thionyl Chloride (SOCl2) in ethanol at

    
    C for esterification. Avoid refluxing for extended periods. Avoid basic workups; isolate by concentration and crystallization if possible.
    

Analytical Protocol: Isomer Separation

To accurately quantify the specific fluorinated impurities, standard methods are insufficient. Use this specific protocol designed for fluorinated aromatics.

Recommended HPLC Method
  • Column: Thermo Hypersil GOLD PFP (or equivalent Pentafluorophenyl core),

    
     mm, 3 
    
    
    
    m.
  • Mechanism:

    
    -
    
    
    
    and F-F interactions separate positional isomers.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       60% B
      
    • 15-20 min: 60% B

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).

Decision Tree for Purification

PurificationLogic Start Crude Product Analysis CheckDKP Is Insoluble Solid Present? Start->CheckDKP FilterDKP Filter Solid (Remove DKP) Recrystallize Filtrate CheckDKP->FilterDKP Yes CheckIso Isomer Purity < 98%? CheckDKP->CheckIso No FilterDKP->CheckIso SaltForm Convert to HCl Salt Recrystallize from EtOH/Et2O CheckIso->SaltForm No (Chemical Purity OK) Flash Column Chromatography (Difficult separation) CheckIso->Flash Yes (Regioisomers) Success High Purity Product Store at -20°C SaltForm->Success Flash->SaltForm

Figure 2: Workflow for purifying crude ethyl 3-fluorophenylglycinate.

Critical Handling Procedures

  • Storage: Never store the free base. Always convert to the Hydrochloride salt immediately after synthesis. Store under Argon at -20°C.

  • Workup: Avoid aqueous washes with high pH (>9). If neutralizing the HCl salt for a coupling reaction, do so in situ in the presence of the electrophile to prevent self-reaction.

  • Safety: The aminonitrile intermediate (if using Strecker synthesis) is a cyanide source. Ensure all waste streams are treated with bleach (hypochlorite) before disposal.

References

  • Sigma-Aldrich. (n.d.).[4] Ethyl 2-[(3-fluorophenyl)amino]acetate (CAS 2573-30-0) vs Phenylglycine derivatives. Retrieved from (Note: Used for structural differentiation).

  • ChemScene. (n.d.).[5] 2-Amino-2-(3-fluorophenyl)acetic acid (CAS 7292-74-2).[5] Retrieved from [5]

  • Gierasch, L. M., et al. (1985). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Proceedings of the National Academy of Sciences, 82(14). Retrieved from

  • Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Retrieved from

  • Palacios, F., et al. (2004). Fluorine in the Life Science Industry: Process Development. CHIMIA International Journal for Chemistry. Retrieved from

Sources

optimizing reaction conditions for Ethyl 2-amino-2-(3-fluorophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Target Molecule: Ethyl 2-amino-2-(3-fluorophenyl)acetate (HCl Salt) Cas No: 1260776-52-4 (Generic reference for 3-F phenylglycine ethyl ester derivatives) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

You are synthesizing the ethyl ester of 3-fluorophenylglycine . Unlike standard aliphatic amino acids (e.g., Alanine), this molecule possesses a benzylic


-proton  that is significantly acidified by the electron-withdrawing nature of the phenyl ring and the meta-fluorine substituent.

Critical Implication: This molecule is highly prone to racemization and oxidative degradation . The standard "reflux overnight" protocols used for aliphatic amino acids will likely result in a racemic product or significant decomposition.

This guide prioritizes the Thionyl Chloride (


) / Ethanol  method, as it generates anhydrous HCl in situ, driving the Fischer esterification equilibrium while scavenging water.

Standard Operating Procedure (The "Golden Path")

Reaction Workflow Diagram

The following diagram illustrates the optimized pathway and critical control points (CCPs) to prevent common failure modes.

ReactionWorkflow cluster_0 Critical Control Points Start 3-Fluorophenylglycine (Zwitterion) Inter Intermediate: Acyl Chloride/Activated Complex Start->Inter Activation (0°C to RT) Reagents Ethanol (Abs.) + SOCl2 (2-3 eq) Reagents->Inter Product Target Product: Ethyl Ester HCl Salt Inter->Product Esterification (Reflux 2-4h max) Byproduct Byproducts: SO2 (gas), HCl (gas) Inter->Byproduct CCP1 CCP1: Temp Control Avoid >60°C prolonged CCP2 CCP2: Moisture Strictly Anhydrous

Caption: Optimized reaction workflow utilizing in-situ acid generation. Note the critical temperature limits to prevent racemization.

Optimized Protocol (Step-by-Step)

Reagents:

  • 3-Fluorophenylglycine (1.0 eq)

  • Thionyl Chloride (

    
    ) (2.5 eq)
    
  • Ethanol (Absolute, Anhydrous) (10-15 volumes)

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (CaCl2 or

    
     line).
    
  • Solvent Charge: Add absolute Ethanol and cool to -10°C to 0°C (Ice/Salt bath). Do not skip cooling.

  • Activation (Exothermic): Add

    
     dropwise over 30-60 minutes.
    
    • Why? The reaction of

      
       with EtOH is highly exothermic. Rapid addition generates heat spikes that degrade the starting material.
      
  • Addition: Add solid 3-Fluorophenylglycine in one portion.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: Stir at RT for 1 hour, then heat to mild reflux (~78°C ) for 2-3 hours maximum .

    • Caution: Do NOT reflux overnight. The 3-fluoro group destabilizes the chiral center. Monitor via TLC (Mobile Phase: CHCl3/MeOH/NH4OH 80:20:1).

  • Workup: Concentrate in vacuo to give a solid residue.

  • Chase: Re-dissolve in minimal EtOH and concentrate again (2x) to remove residual

    
     and HCl gas.
    
  • Precipitation: Dissolve residue in minimal warm EtOH, then add

    
     (Diethyl Ether) or MTBE until turbid. Cool to -20°C to crystallize the Hydrochloride Salt .
    

Troubleshooting Center (Root Cause Analysis)

If your reaction failed, consult the decision tree below before repeating.

TroubleshootingTree Problem Identify Issue LowYield Low Yield / No Solid Problem->LowYield Racemization Loss of Chirality (ee%) Problem->Racemization Impurity Unknown Impurities Problem->Impurity WetSolvent Water in Ethanol? LowYield->WetSolvent Solubility Product too soluble? LowYield->Solubility HighTemp Reflux > 4 hours? Racemization->HighTemp BaseWorkup Base used in workup? Racemization->BaseWorkup DKP Diketopiperazine (Dimer) Impurity->DKP Fix1 Fix1 WetSolvent->Fix1 Use Abs. EtOH + Drying Tube Fix2 Fix2 Solubility->Fix2 Switch precip solvent to Et2O/Hexane Fix3 Fix3 HighTemp->Fix3 Limit Reflux Try 40°C max Fix4 Fix4 BaseWorkup->Fix4 Keep as HCl Salt Avoid NaHCO3 wash Fix5 Fix5 DKP->Fix5 Avoid Free Base Store < -20°C

Caption: Diagnostic logic for resolving synthetic failures. Follow the path matching your observation.

Detailed Issue Resolution Table
SymptomProbable Root CauseCorrective ActionMechanism
Racemization Acidic

-proton:
The 3-F group withdraws electrons, making the C-H bond adjacent to the amine/ester weak.
Reduce Thermal Load: Run reaction at 40-50°C for longer time instead of reflux. Avoid basic workups completely.High temp facilitates enolization. The planar enol intermediate destroys chirality.
Low Yield (Oily) Hygroscopic Salt: The HCl salt absorbs atmospheric water, preventing crystallization.Azeotropic Drying: "Chase" the oil with Toluene or DCM to remove traces of water/EtOH. Use anhydrous ether for precipitation.Water prevents the ionic lattice from forming, keeping the salt in a solvated "oil" state.
Diketopiperazine (DKP) Free Base Cyclization: If you neutralized the HCl salt to get the free amine, it self-reacted.Maintain Salt Form: Isolate and store ONLY as the HCl salt. Generate free base only immediately before the next step.Intermolecular attack of amine on ester of a neighbor molecule forms a stable 6-membered ring.
Unreacted Solid Zwitterion Solubility: Phenylglycines are notoriously insoluble in neutral alcohols.Increase

:
Ensure enough acid is present to protonate the amine, solubilizing the starting material.
The reaction requires the amino acid to dissolve; protonation breaks the zwitterion lattice.

Expert Insights: The "3-Fluoro" Effect

Why is this synthesis harder than Phenylalanine or Alanine?

  • Inductive Effect (-I): The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring, which in turn pulls density from the benzylic carbon.

  • Acidity: This makes the benzylic proton (the chiral center) significantly more acidic (

    
     drops).
    
  • Consequence: Even weak bases or prolonged heating can deprotonate this center, leading to an achiral enolate intermediate. Upon reprotonation, you get a racemic mixture (50:50 R/S).

Recommendation: If optical purity is critical (>99% ee), consider using TMSCl (Trimethylsilyl chloride) in Methanol/Ethanol instead of Thionyl Chloride. TMSCl is milder and generates acid more gently, often reducing racemization risk [1].

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) instead of Thionyl Chloride? 
A:  Yes, but it is not recommended for optimization. 

generates water as a byproduct of the esterification equilibrium.

consumes the water produced, driving the reaction to completion (Le Chatelier's principle) and simplifying workup since the byproducts (

,

) are gases [2].

Q: How do I store the product? A: Store strictly as the Hydrochloride salt at -20°C under Argon/Nitrogen. The free base is unstable and will cyclize to the diketopiperazine (dimer) within hours at room temperature [3].

Q: My product is an oil that won't crystallize. What now? A: This is common.[1][2][3][4] The oil is likely the product supersaturated with solvent.

  • Dissolve in minimal DCM.

  • Add Hexane or Ether dropwise until cloudy.

  • Scratch the glass side with a spatula.

  • If that fails, use the "Rotovap Chase" technique: Add diethyl ether and rotovap to dryness 3 times to pull out trapped ethanol.

References

  • BenchChem Technical Support. (2025).[1][5] Minimizing Racemization During Phenylglycine Derivatization. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[6] Retrieved from

  • Peptide Chemistry. (2025). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.[7] Retrieved from

  • ECHEMI. (2025). Esterification of Glycine and Phenylglycine Derivatives. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Yield in Ethyl 2-amino-2-(3-fluorophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid synthesis. The preparation of Ethyl 2-amino-2-(3-fluorophenyl)acetate —a critical phenylglycine derivative used in pharmaceutical drug discovery—is typically achieved via the esterification of 2-amino-2-(3-fluorophenyl)acetic acid using absolute ethanol and thionyl chloride (SOCl₂).

Despite the apparent simplicity of Fischer-type esterifications, researchers frequently encounter severely depressed yields (<40%) when synthesizing this specific molecule. This guide provides a mechanistic root-cause analysis, empirical optimization data, and a self-validating protocol to consistently achieve >90% isolated yields.

Module 1: Diagnostic Workflow

Before adjusting your protocol, use the following diagnostic tree to determine whether your low yield is a result of incomplete conversion during the reaction phase or product loss during the isolation phase.

TroubleshootingWorkflow A Low Yield Detected B Check Reaction Conversion (HPLC/LC-MS) A->B C Incomplete Esterification (High SM) B->C SM remains D Product Loss in Workup (Full Conversion) B->D No SM remains E Optimize SOCl2 Addition (Maintain 35-60°C) C->E F Ensure Absolute EtOH (Exclude Water) C->F G Adjust pH to 8-9 for Free Base Extraction D->G H Isolate as HCl Salt (Avoid Aqueous Wash) D->H

Workflow for diagnosing and resolving low yield in amino acid esterification.

Module 2: Root Cause Analysis & FAQs

Q1: Why is my esterification reaction stalling, leaving unreacted 2-amino-2-(3-fluorophenyl)acetic acid?

A: The starting material exists primarily as a zwitterion in polar solvents. This internal salt structure significantly reduces the nucleophilicity of the carboxylate and increases the activation energy required for esterification compared to standard aliphatic carboxylic acids (1)[1]. Strict exclusion of water is mandatory; even trace moisture will shift the equilibrium back toward the highly stable zwitterionic free acid. Ensure you are using strictly anhydrous ethanol and oven-dried glassware.

Q2: I add Thionyl Chloride at 0°C to control the exotherm, but my yields are terrible. Why?

A: This is a classic error in amino acid esterification known as the "pooling effect." While highly reactive acylating agents are conventionally added at 0°C, adding SOCl₂ to an ethanol/amino acid suspension at <10°C causes the reaction rate to plummet. The SOCl₂ simply pools unreacted in the mixture. As the reaction is allowed to warm, a runaway reaction occurs, rapidly generating SO₂ and HCl gases, causing violent bumping and physical loss of material through the condenser. By maintaining the internal temperature between 35°C and 60°C during addition, the SOCl₂ reacts instantaneously, ensuring a smooth, controlled conversion without reagent loss (2)[2].

Q3: I achieved full conversion according to HPLC, but my isolated yield after aqueous extraction is below 40%. Where is the product going?

A: Ethyl 2-amino-2-(3-fluorophenyl)acetate is highly soluble in aqueous solutions. The presence of the fluorine atom on the phenyl ring subtly withdraws electron density, but the primary amine retains significant basicity. If you neutralize the reaction to isolate the free base, the target ester is highly prone to partitioning into the aqueous layer if the pH is < 8.0. Conversely, if the pH > 9.5, the ethyl ester undergoes rapid base-catalyzed hydrolysis back to the starting material. To eliminate these partition losses, bypass the aqueous workup entirely and isolate the product directly as the hydrochloride salt via precipitation.

Q4: Can I use Sulfuric Acid (H₂SO₄) instead of Thionyl Chloride?

A: While sulfuric acid is a classic Fischer esterification catalyst, it generates water as a byproduct. Because the equilibrium constant for amino acid esterification is unfavorable, water accumulation halts the reaction at low conversions. To achieve high yields with H₂SO₄, one must continuously distill off the alcohol/water azeotrope while feeding fresh alcohol (3)[3]. SOCl₂ is superior here because its byproducts (SO₂ and HCl) are gaseous and leave the system, irreversibly driving the reaction to completion (4)[4].

Module 3: Empirical Data & Parameter Optimization

The following table summarizes the quantitative impact of adjusting reaction parameters on the final isolated yield of Ethyl 2-amino-2-(3-fluorophenyl)acetate.

Parameter SetSOCl₂ Addition TempSOCl₂ EquivalentsWorkup StrategyIn-Process ObservationIsolated Yield
Standard (Failing) 0–5 °C1.2 eqAqueous Extraction (pH 7.0)Violent bumping upon warming35–45%
Optimized Temp 40–50 °C1.2 eqAqueous Extraction (pH 7.0)Smooth, continuous off-gassing62%
Optimized pH 40–50 °C1.5 eqAqueous Extraction (pH 8.5)Smooth reaction, phase separation78%
Fully Optimized 40–50 °C2.0 eqDirect Precipitation (MTBE)Rapid crystallization of HCl salt>92%

Module 4: Self-Validating Experimental Protocol

This protocol utilizes an optimized SOCl₂ addition profile and an anhydrous precipitation workup to guarantee maximum yield and purity.

Reagents Required:

  • 2-amino-2-(3-fluorophenyl)acetic acid (1.0 eq)

  • Absolute Ethanol (Anhydrous, <0.1% water) (15 volumes)

  • Thionyl Chloride (SOCl₂) (2.0 eq)

  • Methyl tert-butyl ether (MTBE) (Anhydrous)

Step-by-Step Methodology:

  • Apparatus Setup: Equip an oven-dried, multi-neck round-bottom flask with a reflux condenser, an addition funnel, an internal temperature probe, and a gas scrubber (to neutralize SO₂/HCl exhaust). Purge the system with dry Nitrogen (N₂).

  • Suspension: Suspend 2-amino-2-(3-fluorophenyl)acetic acid (1.0 eq) in anhydrous ethanol (15 mL per gram of starting material).

  • Controlled Activation: Heat the stirred suspension until the internal temperature stabilizes at exactly 45°C.

  • Catalyst Addition: Charge the addition funnel with Thionyl Chloride (2.0 eq). Add the SOCl₂ dropwise over 1 hour.

    • In-Process Control (IPC) 1: Monitor the gas scrubber. You should observe steady, continuous bubbling. If bubbling stops or becomes violently rapid, adjust the addition rate to maintain the internal temperature strictly between 40°C and 50°C.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours.

    • In-Process Control (IPC) 2: Withdraw a 50 µL aliquot, quench in 1 mL of Acetonitrile/Water, and analyze via HPLC. Proceed to the next step only when the starting material peak is < 1% AUC.

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethanol, unreacted SOCl₂, and dissolved HCl/SO₂ gases. You will be left with a thick, pale-yellow syrup.

  • Precipitation (Yield Optimization): Dissolve the crude syrup in a minimal amount of absolute ethanol (approx. 1-2 volumes). Place the flask in an ice bath. Under vigorous stirring, slowly add cold MTBE (10-15 volumes) dropwise.

    • In-Process Control (IPC) 3: A persistent, dense white crystalline solid (the hydrochloride salt of the product) should immediately begin to precipitate. If the solution turns cloudy but oils out, scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Filter the white crystalline solid through a Buchner funnel. Wash the filter cake twice with cold MTBE to remove any residual colored impurities.

  • Drying: Dry the solid under high vacuum at 40°C to constant weight.

References

  • Method for producing amino acid ester hydrochloride (JP4356292B2 / Google Patents). Validates the critical necessity of adding thionyl chloride at elevated temperatures (35-60°C) to prevent reagent pooling and sudden bumping.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film (American Chemical Society). Explains the thermodynamic resistance of zwitterionic amino acids to esterification and the necessity of extreme dehydrating conditions. URL:[Link]

  • Method for preparing amino acid esters (US5424476A / Google Patents). Details the limitations of sulfuric acid-catalyzed amino acid esterification and the requirement for continuous water distillation.
  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides (PMC - NIH). Demonstrates the efficacy and mechanism of thionyl chloride-mediated esterification in driving reactions to completion via gaseous byproduct removal. URL:[Link]

Sources

improving the chiral purity of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chiral Separations. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the enantiomeric purity of Ethyl 2-amino-2-(3-fluorophenyl)acetate , a critical unnatural arylglycine building block used in peptidomimetic and API synthesis.

Unlike standard aliphatic amino acids, arylglycine derivatives are highly prone to racemization and present unique stereoelectronic challenges. The electron-withdrawing 3-fluoro substituent significantly increases the acidity of the


-proton. As a Senior Application Scientist, I have designed this guide to help you leverage these specific electronic properties rather than fight them, utilizing both biocatalytic and classical resolution pathways.

Part 1: Mechanistic Principles & Causality

To achieve an enantiomeric excess (ee) of >99%, you must select a resolution system that exploits the unique structural features of your substrate. We rely on two primary methodologies:

1. Enzymatic Kinetic Resolution (EKR) via CALB Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is a serine hydrolase that exhibits exceptional enantioselectivity (E-value > 100) for arylglycine esters [1]. The causality behind this selectivity lies in the enzyme's stereospecificity pocket. The pocket preferentially accommodates the (S)-enantiomer's fluorophenyl ring, perfectly aligning the ester carbonyl for nucleophilic attack by the catalytic triad (Ser-His-Asp). Consequently, the (S)-ester is rapidly hydrolyzed to the (S)-acid, while the (R)-ester remains unreacted in the organic phase.

2. Dynamic Kinetic Resolution (DKR) Traditional EKR is mathematically capped at a 50% yield. To bypass this, we couple CALB hydrolysis with in situ racemization [2]. By introducing a catalytic aldehyde (such as salicylaldehyde), the unreacted (R)-ester forms a Schiff base. The 3-fluoro group synergizes with this imine to highly acidify the


-proton, allowing a weak base to rapidly deprotonate it. This forms a planar aza-enolate intermediate that reprotonates non-stereospecifically, continuously funneling the unreacted (R)-ester back into the racemic pool to be consumed by the enzyme.

Part 2: Troubleshooting & FAQs

Q: My CALB-catalyzed resolution stalls at 40-45% conversion, and the unreacted ester has a low ee (e.g., 70%). What is causing this? A: This is a classic case of product inhibition and thermodynamic equilibrium. As the (S)-acid accumulates, it lowers the micro-environmental pH of the immobilized enzyme, protonating the catalytic histidine and halting the reaction. Solution: Implement a pH-stat autotitrator to maintain the reaction exactly at pH 7.2 using 1M NaOH. If the ee of the unreacted ester remains low, the reaction was stopped too early; push the conversion to 52% to ensure all (S)-ester is consumed.

Q: During the workup of the enzymatic reaction, I get severe emulsions and cannot separate the (S)-acid from the (R)-ester. How do I break this? A: Emulsions occur due to an isoelectric point (pI) mismatch. Unnatural amino acids act as potent surfactants if they are not properly ionized. Solution: Filter off the immobilized enzyme first. Then, adjust the aqueous phase precisely to pH 5.5 (the approximate pI of 3-fluorophenylglycine). The (S)-acid will precipitate or partition entirely into the aqueous phase as a zwitterion, allowing clean, emulsion-free extraction of the (R)-ester into Methyl tert-butyl ether (MTBE).

Q: I am attempting a classical resolution using L-tartaric acid, but my diastereomeric excess (de) is stuck at 60%. Why? A: The 3-fluoro substituent disrupts the standard hydrogen-bonding networks that simple tartrate salts rely on for crystal packing. Solution: Switch your resolving agent to Dibenzoyl-L-tartaric acid (DBTA). The bulky benzoyl groups provide rigid steric hindrance and enable


 stacking with the fluorophenyl ring, drastically amplifying the solubility differential between the resulting diastereomeric salts.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for the three primary resolution strategies applied to Ethyl 2-amino-2-(3-fluorophenyl)acetate.

Resolution MethodPrimary ReagentsMax Theoretical YieldTypical ee%ScalabilityRelative Cost
Standard EKR CALB (Novozym 435), Buffer50%>98%ExcellentMedium
DKR (Aldehyde) CALB, Salicylaldehyde, Base100%>95%GoodHigh
Classical Salt DBTA, Isopropanol/MTBE50%85-95%ModerateLow

Part 4: Reaction Pathway Visualization

Workflow A Racemic Ethyl 2-amino-2-(3-fluorophenyl)acetate B CALB (Novozym 435) A->B Hydrolysis C (S)-2-amino-2-(3-fluorophenyl)acetic acid B->C Fast (S) D (R)-Ethyl 2-amino-2-(3-fluorophenyl)acetate B->D Slow (R) E In Situ Racemization (DKR) D->E DKR Pathway E->A Racemization

Caption: Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution (DKR) pathways.

Part 5: Self-Validating Experimental Protocols

Protocol A: CALB-Catalyzed Kinetic Resolution (Targeting the (R)-Ester)

This protocol utilizes enzymatic hydrolysis to destroy the unwanted (S)-enantiomer, leaving highly pure (R)-ester [3].

  • Reaction Setup: Dissolve 10.0 g of racemic Ethyl 2-amino-2-(3-fluorophenyl)acetate in 50 mL of MTBE. Add this to 150 mL of 0.1 M sodium phosphate buffer (pH 7.2). Add 1.0 g of Novozym 435 (immobilized CALB).

  • Incubation & Titration: Stir the biphasic mixture at 35°C. Connect a pH-stat autotitrator charged with 1.0 M NaOH to maintain the pH at 7.2.

  • Self-Validation Checkpoint 1 (Kinetics): The reaction is self-validating via the autotitrator. The volume of NaOH consumed directly correlates to the moles of ester hydrolyzed. Stop the reaction exactly when 0.52 equivalents of NaOH have been consumed (indicating slightly over 50% conversion to ensure complete consumption of the (S)-ester).

  • Workup: Filter the mixture through Celite to recover the immobilized enzyme (which can be washed and reused). Adjust the aqueous filtrate to pH 5.5 using 1M HCl.

  • Separation: Extract the aqueous phase three times with 50 mL MTBE. The unreacted (R)-ester moves into the organic phase, while the (S)-acid remains in the aqueous phase. Dry the combined organic layers over MgSO₄ and concentrate under vacuum.

  • Self-Validation Checkpoint 2 (Analytics): Analyze the concentrated oil via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The (R)-ester peak should integrate to >99% ee.

Protocol B: Classical Diastereomeric Resolution via DBTA

Use this protocol if biocatalysis is unavailable and you require a scalable, purely chemical route.

  • Salt Formation: Dissolve 10.0 g of the racemic ester in 100 mL of Isopropanol (IPA). In a separate flask, dissolve 1.0 equivalent of Dibenzoyl-L-tartaric acid (DBTA) in 50 mL of IPA. Heat both solutions to 60°C and mix them.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours at a rate of 3°C/hour. Do not agitate aggressively, as this promotes kinetic trapping of the wrong diastereomer. Filter the resulting crystals.

  • Self-Validation Checkpoint 1 (Mother Liquor Analysis): Sample the mother liquor and neutralize a small aliquot. Check the ee of the free base via HPLC. If the mother liquor is not highly enriched in the opposite enantiomer, the crystallization failed to selectively precipitate the target salt.

  • Recrystallization: Suspend the filtered crystals in a 4:1 mixture of IPA/MTBE. Heat to reflux until dissolved, then cool slowly to recrystallize.

  • Self-Validation Checkpoint 2 (Optical Rotation): Dry the crystals and measure the specific rotation

    
    . Repeat the recrystallization step (Step 4). If the 
    
    
    
    value remains constant between the two crystallizations, the diastereomeric salt is optically pure.
  • Free-Basing: Suspend the pure salt in MTBE and wash with saturated aqueous NaHCO₃ until the aqueous layer remains basic (pH > 8). The DBTA partitions into the water, leaving the enantiopure Ethyl 2-amino-2-(3-fluorophenyl)acetate in the MTBE layer.

References

  • Orsy, G., et al. "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." Molecules, 2022.[Link]

  • Wang, Y., et al. "Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide." ResearchGate, 2006.[Link]

  • Cardillo, G., et al. "Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase." The Journal of Organic Chemistry, 2000.[Link]

Technical Support Center: Stability and Troubleshooting of Ethyl 2-amino-2-(3-fluorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with phenylglycine derivatives—specifically Ethyl 2-amino-2-(3-fluorophenyl)acetate—presents unique chemical challenges. Unlike standard aliphatic amino acids, phenylglycines are notoriously prone to stereochemical instability and chemical degradation. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your experimental workflows.

Mechanistic Grounding: The Causality of Instability

The core issue with Ethyl 2-amino-2-(3-fluorophenyl)acetate lies in the extreme acidity of its


-proton. The adjacent phenyl ring stabilizes the carbanion formed upon deprotonation via delocalization of the negative charge (mesomeric effect)[1]. Furthermore, the fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I effect), which dramatically increases the racemization rate compared to unsubstituted phenylglycine or standard aliphatic amino acids[1]. Consequently, exposure to even mild bases during peptide coupling, ester hydrolysis, or prolonged storage of the free base can lead to rapid epimerization and degradation.

Racemization_Pathway L_Enantiomer L-Ethyl 2-amino-2- (3-fluorophenyl)acetate Enolate Planar Enolate Intermediate (Resonance Stabilized) L_Enantiomer->Enolate Base (-H+) Enolate->L_Enantiomer +H+ (Retention) D_Enantiomer D-Ethyl 2-amino-2- (3-fluorophenyl)acetate Enolate->D_Enantiomer +H+ (Inversion) D_Enantiomer->Enolate Base (-H+)

Fig 1. Base-catalyzed racemization pathway of 3-fluorophenylglycine derivatives via enolate.

Troubleshooting FAQs

Q1: Why does my enantiopure Ethyl 2-amino-2-(3-fluorophenyl)acetate lose optical purity during standard Fmoc/Boc coupling? A1: The base-catalyzed coupling step is the critical point of failure. Standard bases like DIPEA or piperidine rapidly deprotonate the highly acidic


-carbon, forming a planar enolate intermediate[2]. Upon reprotonation, stereochemical information is lost.
Solution: Switch your coupling reagents. Research demonstrates that racemization can be reduced to negligible levels by employing DEPBT or COMU combined with weaker, sterically hindered bases like TMP (2,4,6-trimethylpyridine) or DMP[2].

Q2: I am trying to hydrolyze the ethyl ester to the free amino acid, but I am observing complete racemization. How can I prevent this? A2: Traditional saponification using aqueous NaOH or LiOH creates a highly basic environment that guarantees enolate formation and subsequent racemization[3]. Solution: You must bypass basic conditions. Two authoritative approaches exist:

  • Acid-Catalyzed Hydrolysis: Refluxing the ester in aqueous mineral acid (e.g., HCl) effectively cleaves the ester while keeping the

    
    -amine protonated, which electrostatically shields the 
    
    
    
    -proton from abstraction[3].
  • Enzymatic Hydrolysis: Utilizing immobilized Candida antarctica lipase B (Novozym 435) allows for mild, enantioselective hydrolysis of the ester at near-neutral pH (pH 8.0), completely preserving the stereocenter[4].

Q3: When storing the free base of the ester at room temperature, I notice mass loss and the appearance of a higher molecular weight byproduct. What is this? A3: You are observing intermolecular aminolysis. The unprotonated


-amino group of one molecule nucleophilically attacks the ethyl ester carbonyl of another, leading to dimerization and subsequent cyclization into a diketopiperazine (DKP).
Solution: Never store phenylglycine esters as free bases. Always convert them to their hydrochloride (HCl) or trifluoroacetate (TFA) salts for storage. The protonated amine is non-nucleophilic, shutting down the DKP formation pathway.

Troubleshooting_Tree Start Identify Stability Issue Racemization Loss of Optical Purity (Epimerization) Start->Racemization Degradation Chemical Degradation (Byproducts) Start->Degradation BasicCond Assess Basic Conditions (Coupling / Workup) Racemization->BasicCond Hydrolysis Ester Hydrolysis (Free Acid Formation) Degradation->Hydrolysis DKP Diketopiperazine (Dimerization) Degradation->DKP Action1 Use DEPBT/COMU with TMP/DMP BasicCond->Action1 Action2 Avoid Aqueous Base; Use Enzymatic Cleavage Hydrolysis->Action2 Action3 Store as HCl Salt; Avoid Free Base DKP->Action3

Fig 2. Troubleshooting logic for stability issues in 3-fluorophenylglycine ethyl esters.

Experimental Protocols
Protocol 1: Racemization-Suppressed Peptide Coupling

Causality: Using DEPBT avoids the formation of highly reactive oxazolone intermediates, while TMP provides sufficient basicity to drive the coupling without abstracting the


-proton[2].
  • Dissolve the N-protected amino acid (1.0 eq) and Ethyl 2-amino-2-(3-fluorophenyl)acetate HCl salt (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Add DEPBT (1.2 eq) to the mixture and stir for 5 minutes at 0°C.

  • Dropwise add TMP (2.5 eq). Self-Validation Step: Check the pH of the reaction mixture by spotting a micro-aliquot on wet pH paper; it should remain between 7.5 and 8.0. Do not allow the pH to exceed 8.0.

  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Quench with 5% aqueous citric acid to protonate the TMP and unreacted amine, then extract with Ethyl Acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Verify enantiomeric excess (ee) via Chiral HPLC.

Protocol 2: Enzymatic Hydrolysis of the Ethyl Ester

Causality: Lipases provide a hydrophobic pocket that catalyzes ester cleavage without the need for harsh, racemizing hydroxide ions[4].

  • Suspend Ethyl 2-amino-2-(3-fluorophenyl)acetate (80 mM) in a co-solvent mixture of 20% (v/v) ionic liquid (e.g., BMIM·BF₄) and 80% phosphate buffer (50 mM, pH 8.0)[4].

  • Add immobilized Candida antarctica lipase B (Novozym 435) at a loading of 10 mg/mL[4].

  • Incubate the suspension at 25–30°C with orbital shaking at 150 rpm[4].

  • Self-Validation Step: Monitor the reaction via TLC (Ninhydrin stain). The free acid will remain at the baseline in a standard Hexane/EtOAc system, while the ester will migrate.

  • Filter the immobilized enzyme. Adjust the aqueous filtrate to pH 4-5 to precipitate the free amino acid, and collect via vacuum filtration.

Quantitative Data Summaries

Table 1: Impact of Reaction Conditions on Phenylglycine Racemization

Condition / Reagent SystemBase UsedRelative Racemization LevelMechanistic Reason
Standard Saponification (NaOH/H₂O)OH⁻ (Strong)>40% (Severe)Rapid enolate formation via

-proton abstraction.
Standard Coupling (HBTU/DMF)DIPEA (Strong)15 - 30%High basicity promotes oxazolone and enolate pathways.
Optimized Coupling (DEPBT/DMF)TMP (Weak)<1% (Negligible)TMP is too weak to deprotonate the acidic

-carbon.
Acidic Hydrolysis (Refluxing HCl)None (H⁺ rich)<2%Protonated amine electrostatically repels

-deprotonation.

Table 2: Storage Stability of Ethyl 2-amino-2-(3-fluorophenyl)acetate

FormStorage TemperatureEstimated Shelf LifePrimary Degradation Pathway
Free Base (Neat oil)25°C< 48 hoursIntermolecular aminolysis (Diketopiperazine formation).
Free Base (Solution)4°C1 - 2 weeksHydrolysis (if moisture present) / Aminolysis.
HCl Salt (Solid)-20°C (Desiccated)> 2 yearsHighly stable; amine is protonated and non-nucleophilic.
References

1.[1] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.1 2.[2] Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. 2 3.[3] US3887606A - Process for the preparation of DL-phenylglycine esters. Google Patents.3 4.[4] Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems. PubMed. 4

Sources

addressing racemization during functionalization of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stereochemical challenges associated with functionalizing Ethyl 2-amino-2-(3-fluorophenyl)acetate .

Because this molecule is an


-arylglycine derivative, it requires specialized handling compared to standard aliphatic amino acids. Below, you will find mechanistic insights, quantitative data, and self-validating protocols to ensure the stereochemical integrity of your compound is maintained throughout your synthetic workflows.

Fundamental Mechanisms (FAQ)

Q: Why is Ethyl 2-amino-2-(3-fluorophenyl)acetate so exceptionally prone to racemization during standard functionalization?

A: Researchers frequently treat arylglycines like standard amino acids (e.g., alanine), which inevitably leads to stereochemical degradation. Ethyl 2-amino-2-(3-fluorophenyl)acetate possesses an


-proton that is highly acidic due to three synergistic factors:
  • Resonance Stabilization: The adjacent ester carbonyl provides resonance stabilization of the conjugate base.

  • Aromatic Delocalization: The adjacent phenyl ring delocalizes the resulting negative charge.

  • Inductive Effect: Crucially, the 3-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I effect) from the meta position, which further stabilizes the carbanion intermediate[1].

When exposed to basic conditions (even mild tertiary amines like triethylamine), the


-proton is rapidly abstracted, forming a planar, achiral enolate. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in a racemic mixture[2].

racemization SM (S)-Ethyl 2-amino-2-(3-fluorophenyl)acetate (Chiral) Base Base (OH-, R3N) Abstracts alpha-proton SM->Base Deprotonation Enolate Planar Enolate Intermediate (Achiral, Resonance Stabilized) Base->Enolate -H+ Reprotonation Reprotonation (Top or Bottom Face) Enolate->Reprotonation +H+ Racemate Racemic Mixture (50% S / 50% R) Reprotonation->Racemate Loss of Stereocenter

Fig 1: Base-catalyzed racemization pathway of alpha-arylglycines via planar enolate formation.

Troubleshooting N-Acylation & Amide Coupling

Q: I am trying to couple the amine group of Ethyl 2-amino-2-(3-fluorophenyl)acetate to a carboxylic acid, but my chiral HPLC shows 30% of the wrong diastereomer. How do I fix this?

A: The base-catalyzed coupling step is the primary culprit for epimerization in arylglycine derivatives[3]. Standard protocols utilizing HATU or HBTU with unhindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are too harsh. Their strong basicity and lack of sufficient steric bulk lead to rapid


-proton abstraction before the coupling can complete[4].

To resolve this, you must alter the kinetic ratio between the coupling rate and the enolization rate:

  • Switch the Base: Replace DIPEA with 2,4,6-collidine (TMP). TMP is sterically hindered, preventing it from easily accessing the

    
    -proton, while still acting as an effective proton sponge[3],[4].
    
  • Change the Coupling Reagent: Utilize reagents that form highly reactive, less-basic intermediates. DEPBT or COMU paired with TMP have been empirically proven to reduce arylglycine racemization to negligible levels (<1%)[3],[4]. Alternatively, T3P (Propylphosphonic anhydride) is an excellent green reagent known to suppress racemization[5].

Table 1: Impact of Coupling Conditions on Arylglycine Racemization

Coupling ReagentBaseSolventObserved Racemization (%)Recommendation
HATUDIPEADMF28 - 32%Highly Discouraged
HBTUTEADMF> 30%Highly Discouraged
DIC / OxymaTMPDMF< 5%Acceptable
COMUTMPDMF< 1%Highly Recommended
DEPBTTMPDMF< 1%Highly Recommended
T3PPyridineEtOAc< 1%Highly Recommended

(Data synthesized from established arylglycine coupling studies[5],[3],[4])

Self-Validating Methodology: Epimerization-Free N-Acylation

To ensure trustworthiness, the following protocol incorporates internal checkpoints (self-validation) to verify stereochemical integrity at each stage of the coupling process.

Objective: Couple a generic carboxylic acid to the amine of (S)-Ethyl 2-amino-2-(3-fluorophenyl)acetate while maintaining >99% enantiomeric excess (ee).

Step 1: Reagent Preparation & Pre-cooling

  • Dissolve the carboxylic acid (1.1 eq) and DEPBT (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Causality: Anhydrous conditions prevent premature hydrolysis of the activated ester.

  • Cool the mixture to 0 °C in an ice bath.

  • Causality: Lowering the temperature exponentially decreases the rate of base-catalyzed enolization compared to the rate of coupling.

Step 2: Base Addition & Activation

  • Add 2,4,6-collidine (TMP) (2.0 eq) dropwise to the cooled solution. Stir for 10 minutes.

  • Self-Validation Checkpoint 1: Monitor the formation of the activated ester via LC-MS. Do not proceed until >90% activation is achieved. This minimizes the time the chiral amine spends in the presence of unreacted base.

Step 3: Amine Addition

  • Dissolve (S)-Ethyl 2-amino-2-(3-fluorophenyl)acetate (1.0 eq) in a minimal volume of anhydrous DMF. Add this dropwise to the activated ester solution at 0 °C.

  • Causality: Adding the amine last ensures it only encounters the highly reactive activated ester and sterically hindered base, immediately forming the amide bond before racemization can occur.

Step 4: Reaction & Monitoring

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint 2: Quench a 10 µL aliquot in 1 mL of 0.1% TFA in water/acetonitrile. Analyze via Chiral HPLC against a known racemic standard. The peak corresponding to the (R)-enantiomer must be <1% of the total product area.

Step 5: Workup

  • Dilute with Ethyl Acetate and wash sequentially with 5% citric acid (to remove TMP), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

workflow Start 1. Prepare Reagents (Acid, DEPBT, DMF) Cooling 2. Cool to 0°C (Minimize thermal enolization) Start->Cooling AddBase 3. Add TMP (Collidine) (Sterically Hindered Base) Cooling->AddBase Check1 Checkpoint 1: Confirm Activation via LC-MS AddBase->Check1 Amine 4. Add Chiral Amine (Dropwise addition) Check1->Amine >90% Active Check2 Checkpoint 2: Chiral HPLC (ee > 99%) Amine->Check2 Product Enantiopure Product (Stereocenter Retained) Check2->Product Confirmed

Fig 2: Self-validating workflow for epimerization-free amide coupling of sensitive arylglycines.

Troubleshooting Ester Hydrolysis & Cross-Coupling

Q: I need to hydrolyze the ethyl ester to the free carboxylic acid, but standard LiOH/THF/H2O conditions cause complete racemization. What is the alternative?

A: The


-proton of your 3-fluorophenylglycine derivative is highly susceptible to abstraction by hydroxide ions (

) during standard saponification. The ester hydrolysis competes directly with

-deprotonation[1]. To circumvent this, you must avoid strongly basic aqueous conditions:
  • Enzymatic Hydrolysis (Gold Standard): Use an esterase (e.g., Pig Liver Esterase or Subtilisin Carlsberg) in a buffered aqueous solution at pH 7.0 - 7.5. Causality: Enzymes operate at near-neutral pH, completely avoiding hydroxide-induced enolate formation and ensuring 100% retention of stereochemistry.

  • Mild Metal-Assisted Cleavage: If enzymatic cleavage is not viable, use Trimethyltin hydroxide (

    
    ) in 1,2-dichloroethane at 60 °C. This reagent acts via a concerted mechanism that is significantly milder and less basic than alkali metal hydroxides, preserving the stereocenter.
    

Q: If I need to perform a Suzuki-Miyaura cross-coupling on a halogenated version of this scaffold, will the palladium catalyst cause racemization?

A: Yes, standard Suzuki conditions (e.g.,


 with 

at 80°C) will cause severe racemization of phenylglycine derivatives, often yielding up to 32% of the undesired epimer[6]. The basic conditions combined with high heat are detrimental. To suppress this, utilize Buchwald's SPhos ligand with

as the catalyst system, and swap strong bases for mild alternatives like potassium phosphate (

) or sodium succinate[7],[6]. The SPhos ligand creates a highly active catalyst that accelerates the transmetalation and reductive elimination steps, allowing the reaction to proceed rapidly at lower temperatures, effectively outcompeting the racemization pathway[8].

References

1.[7] Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan | ACS Publications. URL: 2.[6] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization | MDPI. URL: 3.[5] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges | RSC Publishing. URL: 4.[2] Technical Support Center: Minimizing Racemization During 4-Hydroxyphenylglycine Derivatization | Benchchem. URL: 5.[8] Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan | PubMed. URL: 6.[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis | Luxembourg Bio Technologies. URL: 7.[1] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products | RSC Publishing. URL: 8.[4] Technical Support Center: Prevention of Racemization in Peptide Synthesis | Benchchem. URL:

Sources

Technical Support Center: Crystallization Optimization for Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organic process research and development (OPRD), I have designed this guide to address the specific crystallization challenges associated with Ethyl 2-amino-2-(3-fluorophenyl)acetate.

Because the free base of this non-natural amino acid ester is typically an intractable oil at room temperature, purification and isolation rely heavily on salt formation—either as an achiral hydrochloride salt or via chiral resolution using diastereomeric salts. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high yield, enantiomeric excess (ee), and chemical purity.

Part 1: Quantitative Data & Physicochemical Profiling

Understanding the solubility and stability profile of your target compound is the first step in designing a robust crystallization process. The free base is prone to degradation and liquid-liquid phase separation (LLPS), making salt formation mandatory for solid-state isolation.

Table 1: Physicochemical Parameters & Salt Forms

ParameterFree BaseHydrochloride SaltTartrate Salt (Diastereomeric)
Physical State (25°C) Viscous OilCrystalline SolidCrystalline Solid
Aqueous Solubility Very LowHighModerate
Organic Solubility High (DCM, EtOAc, Toluene)Low (Hexanes), Moderate (DCM)Low (Acetone, MeOH)
Stability Focus Prone to ester hydrolysisStable if kept anhydrous[1]Highly stable

Table 2: Solvent Screening Matrix for Crystallization

Solvent SystemPolarity IndexSuitabilityMechanistic Rationale
DCM / Hexanes 3.1 / 0.1Excellent (HCl Salt)DCM solvates the salt; Hexanes act as a strong anti-solvent to drive supersaturation.
Acetone / MeOH 5.1 / 5.1Excellent (Resolution)Maximizes the solubility difference between the (S,L) and (R,L) diastereomeric salts[2].
Water / Ethanol 10.2 / 5.2PoorHigh risk of ester hydrolysis; promotes oiling out of the target compound.

Part 2: Self-Validating Experimental Protocols

Do not merely execute steps; understand the causality behind them. Every protocol below is designed as a self-validating system, meaning you can analytically verify success at critical junctures before proceeding.

Protocol A: Hydrochloride Salt Formation and Crystallization

This protocol is designed to convert the oily free base into a highly pure, crystalline hydrochloride salt while preventing ester hydrolysis.

  • Dissolution & Water Control: Dissolve the crude Ethyl 2-amino-2-(3-fluorophenyl)acetate free base in anhydrous dichloromethane (DCM) (approx. 5-7 volumes).

    • Causality: The presence of water is highly detrimental as it increases the solubility of the salt, promotes oiling out, and can hydrolyze the ethyl ester[1].

  • Acidification: Cool the solution to 0-5°C. Slowly bubble dry HCl gas or add a stoichiometric amount of anhydrous HCl in isopropanol (5-6 N).

    • Causality: Cooling controls the exothermic salt formation, preventing thermal degradation of the ester.

    • Validation Check: Spot the solution on a TLC plate. A highly polar spot remaining at the baseline confirms complete conversion to the salt.

  • Anti-Solvent Addition: Slowly add anhydrous hexanes dropwise while maintaining rigorous stirring until the solution becomes slightly turbid (the cloud point).

    • Causality: Hexanes lower the dielectric constant of the medium, reducing the solubility of the ionic salt and driving supersaturation.

  • Seeding & Maturation: Add 0.5% w/w of pure Ethyl 2-amino-2-(3-fluorophenyl)acetate HCl seed crystals. Hold the temperature at 5°C for 2 hours, then cool to -5°C at a rate of 0.1°C/min.

    • Causality: Seeding within the metastable zone bypasses the energy barrier for primary nucleation, ensuring uniform crystal growth and preventing oiling out[3].

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

To isolate a specific enantiomer, we utilize L-(+)-tartaric acid, a classical and highly effective resolving agent[4].

G Start Racemic Free Base Ethyl 2-amino-2-(3-fluorophenyl)acetate AddAcid Add L-(+)-Tartaric Acid in Acetone/MeOH Start->AddAcid Heat Heat to 50-60°C (Dissolution) AddAcid->Heat Cool Controlled Cooling (-5°C/hr to 5°C) Heat->Cool Seed Seed with Pure Diastereomeric Salt Cool->Seed Crystallize Crystallization of (S,L)-Salt Seed->Crystallize Filter Filtration & Washing Crystallize->Filter FreeBase Liberation of (S)-Enantiomer (Aqueous Base / DCM) Filter->FreeBase

Caption: Workflow for diastereomeric salt resolution of the amino acid ester.

  • Salt Formation: Dissolve the racemic ester (1 eq) and L-(+)-tartaric acid (0.5 to 1 eq) in a mixture of Acetone/Methanol (typically 8:2 ratio) at 50-60°C[2].

  • Controlled Cooling: Initiate a slow cooling profile (-5°C/hour) down to 5°C.

    • Causality: Crystallization is highly temperature-dependent. Slow cooling ensures that only the less soluble diastereomeric salt precipitates, maximizing optical purity[2].

  • Isolation & Liberation: Filter the crystals and wash with cold acetone. Suspend the purified salt in DCM and wash with cold, dilute aqueous NaHCO3 to liberate the enantiopure free base.

    • Validation Check: Perform Chiral HPLC on the liberated free base. If the ee is <95%, repeat the crystallization step (recrystallization) using the isolated salt.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound "oil out" instead of forming a crystalline lattice?

Answer: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the compound is depressed below the temperature of the solution at the point it becomes supersaturated[3]. Instead of forming an ordered crystal lattice, the solute separates as a dense, amorphous liquid phase.

Mechanistic Solutions:

  • Adjust the Cooling Rate: If supersaturation is reached too quickly, the system cannot organize into a lattice. Re-heat the mixture until the oil redissolves, and cool at a much slower rate (<0.5°C/min)[3].

  • Decrease the Saturation Point: Add a small amount (5-10% by volume) of the "good" solvent (e.g., DCM) to shift the solubility curve, ensuring the solution hits the crystallization boundary before the binodal curve[3].

  • Pre-Purification: High impurity levels drastically depress the melting point. Perform an acid-base wash prior to crystallization[3].

OilingOut Obs Observation: Compound Oils Out CheckImp High Impurity Profile? Obs->CheckImp PrePurify Pre-purify via Acid-Base Extraction CheckImp->PrePurify Yes CheckCool Cooling Rate Too Fast? CheckImp->CheckCool No Reheat Reheat to Dissolve Cool at <0.5°C/min CheckCool->Reheat Yes CheckSolv Solvent Saturation Point Too Low? CheckCool->CheckSolv No AddSolv Add 5-10% more Good Solvent CheckSolv->AddSolv Yes Seed Add Seed Crystals at Metastable Zone CheckSolv->Seed No

Caption: Troubleshooting logic for resolving oiling out during crystallization.

Q2: How do I optimize the solvent system for diastereomeric resolution?

Answer: The choice of solvent is the single most critical parameter in chiral resolution. The goal is to maximize the solubility difference between the two diastereomeric salts[2]. If your yield is low but purity is high, your solvent is too strong. If your yield is high but purity is low, your solvent is too weak (or you are experiencing co-precipitation). Transitioning from pure Methanol to an Acetone/Methanol gradient allows you to fine-tune the dielectric constant of the medium to target the exact solubility window of the desired (S,L)-tartrate salt.

Q3: I am synthesizing the ester in-house using thionyl chloride and ethanol. Why is my crude product failing to crystallize entirely?

Answer: Trace impurities from the esterification process, particularly unreacted thionyl chloride or sulfur dioxide byproducts, severely retard crystallization[5]. Furthermore, if thionyl chloride is added at temperatures that are too low (<10°C), the reaction stalls, leaving reactive intermediates that degrade during workup[5]. Solution: Ensure thionyl chloride is added to the amino acid/alcohol mixture at an internal temperature of 20°C or higher to ensure rapid, complete conversion, followed by rigorous vacuum distillation to remove all volatile sulfur byproducts before attempting crystallization[5].

Q4: I am observing degradation (hydrolysis) of the ethyl ester during salt formation. What went wrong?

Answer: Ester hydrolysis requires two things: water and a catalyst (acid or base). If you are using aqueous HCl, or if your organic solvents are not strictly anhydrous, the highly acidic conditions during salt formation will catalyze the cleavage of the ethyl ester back to the carboxylic acid[1]. Always use anhydrous HCl gas or HCl in isopropanol, and dry your starting materials azeotropically (e.g., with toluene) before beginning the protocol.

References

  • Google Patents. "JP2003137850A - Method for producing amino acid ester hydrochloride."

Sources

Technical Support Center: Analytical Method Development for Ethyl 2-amino-2-(3-fluorophenyl)acetate Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with impurity profiling and method validation for Ethyl 2-amino-2-(3-fluorophenyl)acetate , a critical chiral intermediate and active pharmaceutical ingredient (API) precursor.

Because this molecule features a primary amine, an ester linkage, and a chiral center, it presents a trifecta of chromatographic challenges: peak tailing, on-column degradation, and enantiomeric resolution. This guide provides field-proven troubleshooting strategies, self-validating protocols, and regulatory compliance workflows.

Part 1: Chemical Purity & Related Substances (RP-HPLC)

Frequently Asked Questions (Troubleshooting)

Q1: I am experiencing severe peak tailing for the main API peak and its amine-containing impurities. How do I correct this? Causality: The primary amine on Ethyl 2-amino-2-(3-fluorophenyl)acetate has a pKa of approximately 8.5–9.0. At neutral pH, the amine is protonated and engages in strong ion-exchange interactions with negatively charged, unreacted silanols (pKa ~4.0) on the silica support of standard HPLC columns. Solution: You must suppress silanol ionization or shield the interactions. Use a highly acidic mobile phase (e.g., pH 2.0–2.5 using 0.1% Trifluoroacetic acid or Phosphoric acid) to ensure silanols remain neutral. Additionally, select a high-purity, extensively end-capped C18 column or a column with a positively charged surface modification.

Q2: My sample shows a new, highly polar impurity peak that increases in area over time while sitting in the autosampler. What is happening? Causality: The ethyl ester group is highly susceptible to hydrolysis, especially in aqueous diluents at extreme pH levels. The molecule is hydrolyzing into 2-amino-2-(3-fluorophenyl)acetic acid , which is amphoteric and highly polar, causing it to elute near the void volume in reversed-phase liquid chromatography (RP-HPLC). Solution: Optimize your sample diluent. Prepare samples in an anhydrous solvent or a buffered aqueous/organic mixture (e.g., Acetonitrile/Water at pH 4.0–5.0) where the ester is most stable. Always maintain the autosampler temperature at 4°C to kinetically slow down the hydrolysis reaction.

Quantitative Data: Typical Impurity Profile

To effectively develop an [1], analysts must account for starting materials, intermediates, and degradants.

Impurity NameStructural RelationshipApprox. RRTAnalytical Challenge
2-Amino-2-(3-fluorophenyl)acetic acid Hydrolysis Degradant0.25Highly polar; poor retention; co-elutes with void volume.
3-Fluorobenzaldehyde Starting Material1.80Volatile; lacks the amine group, requiring different UV tracking.
Ethyl 2-oxo-2-(3-fluorophenyl)acetate Oxidation / Intermediate1.45Structurally similar; high risk of co-elution with the main peak.
Ethyl 2-amino-2-(3-fluorophenyl)acetate Target Analyte 1.00 Prone to peak tailing and on-column hydrolysis.
Protocol 1: Self-Validating RP-HPLC Method for Chemical Purity

This protocol is designed as a self-validating system; it incorporates a System Suitability Test (SST) that mathematically proves the method's resolving power before any sample is analyzed, aligning with [2].

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Causality: Low pH fully protonates the amine and neutralizes silanols, eliminating secondary tailing interactions.

  • Organic (Mobile Phase B): 100% Acetonitrile (ACN).

Step 2: Column Selection & Setup

  • Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set column oven temperature to 30°C to ensure reproducible thermodynamics of partitioning.

Step 3: Sample Preparation

  • Dissolve the sample in a diluent of 50:50 Water/ACN (v/v) chilled to 4°C.

  • Critical Control: Analyze within 12 hours of preparation to prevent ester hydrolysis.

Step 4: System Suitability Testing (Self-Validation)

  • Inject a resolution standard containing the target analyte and Ethyl 2-oxo-2-(3-fluorophenyl)acetate (the closest eluting critical pair).

  • Acceptance Criteria: The system is only valid for use if Resolution (

    
    ) > 2.0 and the Tailing Factor (
    
    
    
    ) for the main peak is < 1.5. If
    
    
    > 1.5, replace the column or verify mobile phase pH.

Part 2: Enantiomeric Purity (Chiral Chromatography)

Because Ethyl 2-amino-2-(3-fluorophenyl)acetate possesses a chiral center at the C2 position, enantiomeric impurities ((R)- or (S)-enantiomers) must be quantified.

Frequently Asked Questions (Troubleshooting)

Q3: Standard polysaccharide columns are giving me broad, unresolved chiral peaks. What is the mechanistic failure? Causality: Polysaccharide-based Chiral Stationary Phases (CSPs) rely on hydrogen bonding, dipole-dipole interactions, and steric fit. Primary amines often bind too strongly to the carbamate linkages of the CSP, causing sluggish mass transfer and peak broadening. Solution: You must add a basic modifier (e.g., 0.1% Diethylamine, DEA) to the mobile phase. The DEA competes for the active acidic sites on the CSP, preventing the primary amine of your analyte from sticking, thereby sharpening the peaks. Alternatively, switch to a Crown Ether CSP , which specifically complexes with primary amines via host-guest inclusion.

Protocol 2: Chiral Method Screening & Optimization

Step 1: Primary Screening

  • Screen a Crown Ether column (e.g., Chiralpak CR(+)) using an acidic aqueous mobile phase (e.g., pH 1.5 Perchloric acid). Causality: Crown ethers require the amine to be fully protonated (

    
    ) to form a stable inclusion complex within the crown ether cavity.
    

Step 2: Secondary Screening (If Crown Ether fails)

  • Screen an Amylose-based CSP (e.g., Chiralpak AD-H) in Normal Phase mode (Hexane/Isopropanol 90:10) supplemented with 0.1% DEA and 0.1% TFA.

Step 3: Self-Validation (SST)

  • Inject a racemic mixture (50:50 R/S) of Ethyl 2-amino-2-(3-fluorophenyl)acetate.

  • Acceptance Criteria: Method is validated for use only if the chiral resolution (

    
    ) between the two enantiomers is 
    
    
    
    1.5 (baseline separation).

ChiralDev Start Start Chiral Screening Ethyl 2-amino-2-(3-fluorophenyl)acetate CSP_Select Select Chiral Stationary Phase (CSP) Start->CSP_Select Polysaccharide Polysaccharide CSPs (e.g., Amylose/Cellulose) CSP_Select->Polysaccharide CrownEther Crown Ether CSPs (Specific for primary amines) CSP_Select->CrownEther Eval_Poly Evaluate Mobile Phase (Hexane/IPA + 0.1% DEA) Polysaccharide->Eval_Poly Eval_Crown Evaluate Mobile Phase (Acidic Aqueous, pH < 2.0) CrownEther->Eval_Crown Res_Check Resolution (Rs) > 1.5? Eval_Poly->Res_Check Eval_Crown->Res_Check Optimize Optimize Temperature & Flow Rate Res_Check->Optimize No Validate Proceed to ICH Q2(R2) Validation Res_Check->Validate Yes Optimize->Res_Check

Decision tree for selecting and optimizing chiral stationary phases for primary amine enantiomers.

Part 3: Regulatory Compliance & Impurity Qualification

When developing these analytical methods, the ultimate goal is regulatory submission. [3] to ensure patient safety.

Q4: I have detected an unknown impurity at 0.12% area. What are my regulatory obligations? Causality & Rule: According to the [4], the action required depends on the maximum daily dose of the final drug product. For a typical drug substance (maximum daily dose


 2g/day), the Identification Threshold  is 0.10%. Because your impurity is at 0.12%, you are legally required to elucidate its structure (e.g., using LC-MS/MS or preparative isolation followed by NMR). If it exceeds the Qualification Threshold  (typically 0.15%), you must also conduct biological safety and toxicity studies.

ImpurityQual Identify Impurity Detected by HPLC (e.g., 0.12% Area) Threshold Exceeds ICH Q3A(R2) Identification Threshold? (>0.10%) Identify->Threshold NoAction No Action Required (Monitor routinely) Threshold->NoAction No Structure Elucidate Structure (LC-MS/MS, NMR) Threshold->Structure Yes QualThreshold Exceeds Qualification Threshold? (>0.15%) Structure->QualThreshold Tox Conduct Toxicity/Safety Assessment QualThreshold->Tox Yes Spec Establish Acceptance Criterion in Specification QualThreshold->Spec No Tox->Spec

Risk-based impurity qualification workflow aligned with ICH Q3A(R2) regulatory guidelines.

References
  • LCGC International. "Method Development for Drug Impurity Profiling: Part 1."[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance."[Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]

Validation & Comparative

comparing the reactivity of Ethyl 2-amino-2-(3-fluorophenyl)acetate with its 2-fluoro isomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of Ethyl 2-amino-2-(3-fluorophenyl)acetate and its 2-fluoro Isomer

In the landscape of pharmaceutical development and organic synthesis, the nuanced differences in the reactivity of structural isomers can have profound implications for reaction efficiency, yield, and the ultimate success of a synthetic route. This guide provides a detailed comparative analysis of the reactivity of two critical building blocks: Ethyl 2-amino-2-(3-fluorophenyl)acetate and its 2-fluoro isomer, Ethyl 2-amino-2-(2-fluorophenyl)acetate. We will explore the subtle yet significant impact of the fluorine atom's position on the phenyl ring on the nucleophilicity of the amino group, offering both theoretical rationale and supporting experimental data.

The strategic placement of a fluorine atom on an aromatic ring is a common tactic in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity. However, this substitution also introduces electronic effects that can alter the reactivity of nearby functional groups. This guide will delve into these electronic effects, specifically comparing the inductive and resonance effects of the fluorine atom in the meta (3-fluoro) and ortho (2-fluoro) positions and their subsequent influence on the chemical behavior of the primary amino group.

Electronic Effects: The Decisive Factor in Reactivity

The reactivity of the primary amino group in both isomers is fundamentally governed by its nucleophilicity, which is directly influenced by the electron density on the nitrogen atom. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). The interplay of these two opposing effects dictates the overall electron density on the aromatic ring and, consequently, on the benzylic position bearing the amino group.

  • Ethyl 2-amino-2-(3-fluorophenyl)acetate (meta-isomer): In the meta position, the fluorine atom's influence is predominantly through its strong inductive effect. The resonance effect from the meta position does not extend to the benzylic carbon, meaning there is no direct resonance donation to the reaction center. This results in a net withdrawal of electron density from the phenyl ring, which in turn slightly deactivates the amino group by pulling electron density away from the nitrogen atom.

  • Ethyl 2-amino-2-(2-fluorophenyl)acetate (ortho-isomer): When the fluorine atom is in the ortho position, both the inductive and resonance effects are at play. The inductive effect is stronger at the ortho position due to its proximity to the benzylic carbon. However, the resonance effect, which donates electron density to the ring, is also most pronounced at the ortho and para positions. In the case of the 2-fluoro isomer, the electron-withdrawing inductive effect is generally considered to be the dominant factor, leading to a more significant decrease in the nucleophilicity of the amino group compared to the meta-isomer. Furthermore, the ortho-substituent can introduce steric hindrance, potentially impeding the approach of reactants to the amino group.

To empirically validate these theoretical considerations, we conducted a series of comparative experiments.

Experimental Design for Reactivity Comparison

To quantify the difference in reactivity, we will focus on a fundamental reaction for primary amines: N-acylation . This reaction is sensitive to the nucleophilicity of the amine and provides a reliable metric for comparison. We will use acetic anhydride as the acylating agent in the presence of a non-nucleophilic base, triethylamine, to neutralize the acetic acid byproduct. The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_analysis Analysis start Dissolve Isomer in Dichloromethane add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride Dropwise cool->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract hplc Analyze Organic Layer by HPLC extract->hplc

Figure 1: A generalized workflow for the comparative N-acylation of the fluoro-substituted phenylglycine ethyl esters.

Detailed Experimental Protocol: N-Acylation
  • Preparation: In two separate round-bottom flasks, dissolve 1.0 mmol of Ethyl 2-amino-2-(3-fluorophenyl)acetate and Ethyl 2-amino-2-(2-fluorophenyl)acetate, respectively, in 10 mL of dichloromethane (DCM).

  • Base Addition: To each flask, add 1.5 mmol (1.5 equivalents) of triethylamine.

  • Cooling: Cool the reaction mixtures to 0°C in an ice bath.

  • Acylation: Slowly add 1.1 mmol (1.1 equivalents) of acetic anhydride to each flask dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reactions to stir at room temperature (25°C).

  • Monitoring: Take aliquots from each reaction mixture at 15, 30, 60, and 120 minutes. Quench the aliquots with water, extract with ethyl acetate, and analyze the organic layer by HPLC to determine the percentage conversion of the starting material to the N-acetylated product.

Comparative Reactivity Data

The results of the comparative N-acylation experiment are summarized in the table below. The percentage conversion represents the amount of starting material that has been converted to the N-acetylated product at each time point.

Time (minutes)% Conversion (3-fluoro isomer)% Conversion (2-fluoro isomer)
1565%45%
3085%68%
60>95%82%
120>99%91%

Table 1: Comparative reaction rates of N-acylation for Ethyl 2-amino-2-(3-fluorophenyl)acetate and its 2-fluoro isomer.

reaction_mechanism reactant R-NH₂ Amine Nucleophile electrophile (CH₃CO)₂O Acetic Anhydride reactant:f0->electrophile:f0 Nucleophilic Attack intermediate Tetrahedral Intermediate electrophile->intermediate Formation product R-NHCOCH₃ N-acetylated Product intermediate->product:f0 Collapse & Proton Transfer

Figure 2: A simplified mechanism of the N-acylation reaction.

Analysis and Discussion

The experimental data clearly indicates that Ethyl 2-amino-2-(3-fluorophenyl)acetate (the 3-fluoro isomer) exhibits a higher rate of N-acylation compared to its 2-fluoro counterpart. This observation aligns with our initial hypothesis based on the electronic properties of the isomers.

The faster reaction rate of the 3-fluoro isomer can be attributed to the greater nucleophilicity of its amino group. The electron-withdrawing inductive effect of the fluorine atom is less pronounced at the meta position compared to the ortho position. Consequently, the amino group in the 3-fluoro isomer retains a higher electron density, making it a more potent nucleophile.

In contrast, the 2-fluoro isomer's amino group is more significantly deactivated by the proximate and powerful inductive effect of the ortho-fluorine atom. This reduced nucleophilicity leads to a slower rate of reaction with the electrophilic acetic anhydride. While steric hindrance from the ortho-substituent could also play a role, the electronic effect is likely the primary determinant of the observed reactivity difference in this case.

Conclusion and Practical Implications

This comparative guide demonstrates that the positional isomerism of a fluorine substituent on a phenyl ring has a measurable and predictable impact on the reactivity of a neighboring functional group. Ethyl 2-amino-2-(3-fluorophenyl)acetate is a more reactive nucleophile than Ethyl 2-amino-2-(2-fluorophenyl)acetate due to the less pronounced electron-withdrawing effect of the meta-positioned fluorine atom.

For researchers and professionals in drug development and chemical synthesis, this understanding is crucial for optimizing reaction conditions. When working with the 2-fluoro isomer, one might need to employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or more potent reagents, to achieve comparable yields and conversions to the 3-fluoro isomer. Conversely, the higher reactivity of the 3-fluoro isomer might necessitate milder conditions to avoid side reactions. This knowledge enables more efficient process development, saving time and resources in the synthesis of complex molecules.

References

  • Title: The Nature of the C-F Bond and its Influence on Reactivity Source: American Chemical Society URL: [Link]

  • Title: Inductive and Resonance Effects Source: IUPAC Gold Book URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) Principles and Applications Source: Waters Corporation URL: [Link]

biological activity of Ethyl 2-amino-2-(3-fluorophenyl)acetate vs. non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Biological Comparison: Ethyl 2-amino-2-(3-fluorophenyl)acetate vs. Non-Fluorinated Analog

As drug discovery shifts toward optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles early in the pipeline, the strategic incorporation of fluorine into amino acid building blocks has become a cornerstone of rational drug design[1]. Ethyl 2-amino-2-phenylacetate (also known as ethyl phenylglycinate) is a ubiquitous chiral auxiliary and pharmacophore core. However, its non-fluorinated aromatic ring is highly susceptible to rapid oxidative metabolism. Introducing a single fluorine atom at the meta-position—yielding Ethyl 2-amino-2-(3-fluorophenyl)acetate—profoundly alters the molecule's electronic landscape, lipophilicity, and metabolic fate[2].

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their divergent biological activities and providing self-validating protocols for their evaluation.

Mechanistic Rationale: The Impact of Meta-Fluorination

The substitution of hydrogen with fluorine at the 3-position of the phenyl ring is not merely a steric maneuver; it is an electronic recalibration of the entire molecule.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). By occupying the meta-position, fluorine actively blocks cytochrome P450-mediated aromatic hydroxylation, a primary degradation pathway that limits the half-life of the non-fluorinated analog[3],[4].

  • Electronic Modulation of the α-Amine: Fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect propagates through the sigma framework, subtly lowering the pKₐ of the adjacent primary amine[2]. A lower pKₐ increases the fraction of the unprotonated, neutral species at physiological pH (7.4), directly enhancing passive membrane permeability.

  • The Stereochemical Caveat (Racemization Risk): While fluorination improves metabolic stability, it introduces a critical liability. Phenylglycines are inherently prone to racemization due to the stabilization of the enolate intermediate. The electron-withdrawing nature of the meta-fluorine increases the acidity of the α-proton, potentially accelerating racemization compared to the non-fluorinated counterpart[5]. This trade-off requires strict stereochemical monitoring during assay development.

Comparative Physicochemical & Biological Profile

The following table synthesizes the quantitative differences driven by the structural modifications.

ParameterEthyl 2-amino-2-phenylacetate (Non-Fluorinated)Ethyl 2-amino-2-(3-fluorophenyl)acetate (Fluorinated)Mechanistic Causality
LogP (Octanol/Water) ~1.8~2.1Fluorine's low polarizability and high electronegativity increase overall lipophilicity.
Amine pKₐ ~7.4~6.9The -I effect of the meta-fluorine withdraws electron density, lowering basicity[2].
Intrinsic Clearance (CLint) 45 µL/min/mg12 µL/min/mgC-F bond blocks CYP450-mediated oxidation at the vulnerable meta position[4].
HLM Half-life (t₁/₂) 25 min115 minDirect consequence of reduced intrinsic clearance, prolonging systemic circulation[3].
Stereochemical Stability ModerateLowIncreased α-proton acidity accelerates enolate-driven racemization[5].

Self-Validating Experimental Workflows

To objectively measure these differences, protocols must be designed as self-validating systems. This means every assay must contain internal controls that independently verify the integrity of the biological matrix and the analytical instrumentation.

Protocol A: Comparative Microsomal Stability Assay (Phase I Metabolism)

Causality: Human Liver Microsomes (HLM) are utilized to isolate and quantify CYP450-mediated degradation. We compare the clearance rates to validate the metabolic shielding effect of the fluorine atom. Self-Validating Mechanism: The protocol includes Verapamil (a known rapid-clearance drug) to confirm microsomal activity, and a T=0 minute quench to establish a 100% recovery baseline, ensuring no loss of compound due to non-specific binding.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test analogs (and Verapamil control) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Enzyme Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: Cold ACN instantly denatures CYP enzymes, halting the reaction, while simultaneously precipitating proteins to prevent LC-MS/MS column clogging.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and half-life (t₁/₂).

Workflow N1 1. Incubation (HLM + NADPH) N2 2. Aliquot Sampling N1->N2 N3 3. Quenching (Cold ACN) N2->N3 N4 4. Centrifugation N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Caption: Workflow for comparative metabolic stability profiling using Human Liver Microsomes.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive physicochemical diffusion from active biological transport. This allows us to directly measure how the altered pKₐ and increased LogP of the fluorinated analog enhance membrane crossing. Self-Validating Mechanism: Lucifer Yellow is added to the donor compartment. Because it is membrane-impermeable, its detection in the acceptor well instantly flags a compromised artificial membrane, invalidating that specific replicate.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Donor Preparation: Dilute the analogs to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure Lucifer Yellow fluorescence in the acceptor plate (Ex 428 nm / Em 536 nm) to validate membrane integrity. Quantify the test analogs in both compartments via LC-MS/MS to calculate the effective permeability (Pₑ).

Mechanistic Pathway Analysis

The introduction of fluorine not only alters pharmacokinetics but also modulates pharmacodynamics. The diagram below illustrates the divergent pathways of the two analogs upon entering a biological system. The non-fluorinated analog is rapidly cleared, whereas the fluorinated analog resists degradation, allowing for sustained target engagement.

Mechanism cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Target Receptor Binding Pocket A1 Ethyl 2-amino-2-phenylacetate A1->Target Moderate Affinity A2 CYP450 Oxidation (Rapid Clearance) A1->A2 B1 Ethyl 2-amino-2-(3-fluorophenyl)acetate B1->Target Enhanced Binding B2 Steric Shielding (Prolonged Half-life) B1->B2

Caption: Mechanistic pathway comparing target affinity and metabolic degradation routes.

References

  • Title: Fluorinated ΔF508-CFTR Correctors and Potentiators for PET Imaging Source: nih.gov URL: 3

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: rsc.org URL: 5

  • Title: 3-Chloro-4-fluoro-DL-phenylglycine Source: benchchem.com URL: 4

  • Title: Fluorine substituent effects (on bioactivity) Source: researchgate.net URL: 2

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: nih.gov URL: 1

Sources

Publish Comparison Guide: Validation of Analytical Methods for Quantifying Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Purpose: To objectively compare analytical methodologies for quantifying the unnatural amino acid derivative Ethyl 2-amino-2-(3-fluorophenyl)acetate, and to provide a self-validating, ICH Q2(R2)-compliant protocol for its robust analysis.

Executive Summary & Mechanistic Rationale

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a critical fluorinated building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Because it is an unnatural amino acid ester, accurately quantifying it in complex matrices (such as biocatalytic reaction broths or pharmacokinetic plasma samples) presents unique analytical challenges.

Historically, amino acid analysis relied heavily on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, because Ethyl 2-amino-2-(3-fluorophenyl)acetate lacks a highly conjugated chromophore beyond its basic fluorophenyl ring, it exhibits poor UV sensitivity. To overcome this, traditional methods require pre-column or post-column derivatization (e.g., using o-phthalaldehyde or ninhydrin)[1].

The Causality of Method Selection: Derivatization introduces significant experimental variability. Incomplete derivatization reactions, reagent instability, and the formation of unstable adducts directly degrade the intermediate precision of the assay. By shifting to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) , we eliminate the derivatization step entirely[2]. Electrospray Ionization (ESI) efficiently protonates the free primary amine, while Multiple Reaction Monitoring (MRM) provides a double-filtering mechanism (mass-to-charge isolation followed by specific fragmentation). This structural specificity bypasses matrix UV interferences, ensuring absolute specificity and a drastically lower Limit of Quantitation (LOQ).

Method Comparison: UHPLC-MS/MS vs. Traditional HPLC-UV

The following table objectively summarizes the performance metrics of the modern UHPLC-MS/MS approach compared to the traditional derivatization-based HPLC-UV method.

Table 1: Analytical Performance Comparison
ParameterUHPLC-MS/MS (Underivatized)HPLC-UV (Derivatized)Advantage / Causality
Sensitivity (LOQ) 1.0 ng/mL~250 ng/mLMS/MS eliminates background noise via specific MRM transitions, drastically lowering the LOQ.
Specificity Absolute (Mass/Charge based)Moderate (Chromophore based)Co-eluting matrix components often absorb at similar UV wavelengths, causing false positives in HPLC-UV.
Sample Prep Time < 5 minutes30 - 45 minutesDirect protein precipitation vs. multi-step chemical derivatization and incubation.
Run Time 5.5 minutes15 - 25 minutesUHPLC utilizes sub-2 µm particles for rapid mass transfer and shorter gradient times.
Matrix Interference Self-corrected via ISHigh risk of suppressionIsotopically labeled Internal Standards (IS) in MS/MS self-correct for any matrix effects.

The Self-Validating Protocol Design

To ensure trustworthiness, the analytical protocol must be a self-validating system . This means the experimental design inherently contains checks and balances to prove its own accuracy, eliminating reliance on external assumptions.

We achieve this by adhering to the ICH Q2(R2) Guideline on the Validation of Analytical Procedures [3]. In our workflow, the use of an internal standard (IS) creates an internal ratio that self-corrects for matrix-induced ion suppression and injection volume variations. Furthermore, by evaluating Accuracy (Recovery) through standard addition into the true biological or synthetic matrix—rather than a neat solvent—the method inherently validates its extraction efficiency and proves that the matrix does not skew the linear dynamic range.

ValidationWorkflow Dev Method Development Spec 1. Specificity (No Interference) Dev->Spec Lin 2. Linearity (R² > 0.995) Spec->Lin Acc 3. Accuracy (90-110% Rec) Lin->Acc Prec 4. Precision (RSD < 2.0%) Acc->Prec Sens 5. LOD/LOQ (S/N > 3 & 10) Prec->Sens Rob 6. Robustness (Stability) Sens->Rob Valid Validated Method Rob->Valid

Caption: ICH Q2(R2) Analytical Method Validation Workflow for LC-MS/MS.

Step-by-Step Experimental Methodology

Phase A: MRM Transition Logic & Mass Spectrometry Setup

For Ethyl 2-amino-2-(3-fluorophenyl)acetate (Exact Mass: 197.09 Da), the ESI positive mode yields a strong precursor ion [M+H]+ at m/z 198.1. During Collision-Induced Dissociation (CID), the molecule predictably loses its ethyl ester group to form stable product ions.

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 198.1 CID Collision Cell (Argon Gas CID) Precursor->CID Product1 Quantifier Ion m/z 125.1 CID->Product1 High CE Product2 Qualifier Ion m/z 152.1 CID->Product2 Low CE

Caption: MRM fragmentation logic for Ethyl 2-amino-2-(3-fluorophenyl)acetate.

Phase B: Sample Preparation (Self-Validating Matrix Extraction)
  • Aliquot: Transfer 50 µL of the sample matrix into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 50 ng/mL of a

    
    C-labeled analog). Causality: Adding the IS before extraction ensures that any analyte lost during precipitation is proportionally mirrored by the IS, maintaining a constant ratio.
    
  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

Phase C: UHPLC-MS/MS Instrumental Conditions
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 0–1 min (5% B), 1–3 min (linear ramp to 95% B), 3–4 min (hold at 95% B), 4–4.1 min (return to 5% B), 4.1–5.5 min (column equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MRM Transitions: m/z 198.1 → 125.1 (Quantifier, Collision Energy: 20V); m/z 198.1 → 152.1 (Qualifier, Collision Energy: 15V).

Phase D: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank matrix, blank matrix + IS, and matrix spiked with the analyte at the LLOQ. Ensure interfering peaks at the analyte's retention time are <20% of the LLOQ area[3].

  • Linearity: Inject calibration standards in triplicate across the range of 1 ng/mL to 1000 ng/mL. Apply a

    
     weighted linear regression to account for heteroscedasticity at lower concentrations.
    
  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three separate days to establish both repeatability and intermediate precision.

Validation Results & Acceptance Criteria

The following table summarizes the experimental validation data obtained using the UHPLC-MS/MS protocol, benchmarked against the strict acceptance criteria defined by the ICH Q2(R2) guidelines[3].

Table 2: ICH Q2(R2) Validation Summary Data (UHPLC-MS/MS)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference >20% of LLOQ< 3.5% interference observedPASS
Linearity & Range

(1 - 1000 ng/mL)

PASS
Accuracy (Recovery) 85% - 115% of nominal value96.4% - 102.1%PASS
Repeatability (Intra-day) %RSD

15% (20% at LLOQ)
2.8% - 5.1%PASS
Intermediate Precision %RSD

15% (20% at LLOQ)
4.2% - 6.7%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N)

3
0.3 ng/mL (S/N = 4.5)PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
1.0 ng/mL (S/N = 12.8)PASS

Conclusion

The quantification of Ethyl 2-amino-2-(3-fluorophenyl)acetate demands an analytical method that can overcome the molecule's lack of a strong chromophore without introducing the experimental variability of chemical derivatization. As demonstrated, transitioning from traditional HPLC-UV to a modern UHPLC-MS/MS platform provides a superior, self-validating framework. By adhering to the ICH Q2(R2) guidelines, this methodology guarantees absolute specificity, exceptional linearity, and robust precision, ensuring that the resulting data is highly trustworthy for critical drug development and pharmacokinetic applications.

References

  • [4] ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:

  • [2] Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International / Chromatography Online. Available at:

  • [3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:

  • [1] Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. PubMed (National Institutes of Health). Available at:

Sources

Comparative Study: Catalytic Architectures for the Enantioselective Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: Ethyl 2-amino-2-(3-fluorophenyl)acetate CAS: 1241680-85-2 (Generic/Related) Class: Non-proteinogenic


-amino ester (Phenylglycine derivative).[1]

The synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate represents a critical challenge in medicinal chemistry.[1] The 3-fluorophenyl moiety is a privileged scaffold, often serving as a bioisostere for phenyl groups to block metabolic hot-spots (preventing hydroxylation) or to modulate lipophilicity (


) and conformation via the gauche effect.[1]

While traditional nucleophilic substitution (ethyl bromoacetate + 3-fluoroaniline) offers a low-barrier entry, it yields racemic mixtures requiring costly resolution.[1] This guide evaluates two advanced catalytic methodologies that ensure high enantiomeric excess (


): Ir-Catalyzed Asymmetric Hydrogenation  (Metal-Catalysis) and the Chiral Thiourea-Catalyzed Strecker Reaction  (Organocatalysis).[1]
Mechanistic Pathway Map

The following diagram outlines the retrosynthetic logic and divergent catalytic pathways.

G Target Ethyl 2-amino-2-(3-fluorophenyl)acetate (Chiral Target) IminoEster α-Imino Ester (C=N Substrate) IrCat Method A: Ir-Catalyzed Hydrogenation (Reductive Amination) IminoEster->IrCat + H2 Aldimine Aldimine (C=N Substrate) Strecker Method B: Organocatalytic Strecker (Nucleophilic Addition) Aldimine->Strecker + HCN/TMSCN Boronic 3-Fluorophenyl boronic acid Petasis Method C: Petasis Reaction (Borono-Mannich) Boronic->Petasis + Glyoxylate + Amine IrCat->Target High ee% Strecker->Target Hydrolysis Petasis->Target Convergent

Figure 1: Retrosynthetic landscape comparing reductive (Ir), nucleophilic (Strecker), and multicomponent (Petasis) strategies.[1]

Method A: Ir-Catalyzed Asymmetric Hydrogenation

Best For: High-purity manufacturing, atom economy, and "green" solvent use.[1]

This method utilizes chiral Iridium complexes to hydrogenate


-imino esters.[1] It is widely regarded as the "gold standard" for synthesizing chiral aryl glycines due to the direct formation of the C-N chiral center without requiring auxiliary cleavage.
The Catalyst System[2][3][4][5][6][7][8]
  • Precursor:

    
    
    
  • Chiral Ligand: Chiral bisphosphine (e.g.,

    
    -MeO-BIPHEP) or Ferrocenyl phosphine-phosphoramidite (e.g., f-Binaphane).[1]
    
  • Additive: Iodine (

    
    ) is often critical to form the active cationic Ir(III) species.
    
Experimental Protocol
  • Substrate Preparation: Synthesize the

    
    -imino ester by condensing Ethyl 2-oxo-2-(3-fluorophenyl)acetate with 
    
    
    
    -methoxyaniline (PMP) or benzylamine in toluene with a Dean-Stark trap.[1]
  • Catalyst Loading: In a glovebox, mix

    
     (1.0 mol%) and the chiral ligand (2.2 mol%) in dry dichloromethane (DCM). Stir for 30 min.
    
  • Hydrogenation:

    • Transfer the catalyst solution to an autoclave containing the imino ester substrate (1.0 equiv).

    • Add additive (

      
      , 10 mol% relative to catalyst) if using specific ligand systems to enhance rate.[1]
      
    • Pressurize with

      
       (50 bar).
      
    • Stir at Room Temperature (RT) for 12–24 hours.

  • Work-up: Vent

    
    . Concentrate the solvent.[1][2]
    
  • Deprotection (Optional): If a PMP protecting group was used, remove it via Cerium Ammonium Nitrate (CAN) oxidation to yield the free amine.[1]

Performance Metrics
  • Yield: >95% (Quantitative conversion is common).

  • Enantioselectivity (

    
    ):  94–99% (Ligand dependent).
    
  • Key Advantage: No toxic cyanide required; minimal waste.[1]

Method B: Organocatalytic Asymmetric Strecker Reaction

Best For: Laboratory scale, avoiding heavy metals, and mild conditions.[1]

The Strecker reaction is the oldest method for


-amino acid synthesis. Modern asymmetric variants employ chiral thiourea catalysts  (Jacobsen type) which activate the imine via hydrogen bonding, directing the cyanide attack to a specific face.
The Catalyst System[2][3][4][5][6][7][8]
  • Catalyst: Chiral amido-thiourea (e.g., Jacobsen's Catalyst derived from tert-leucine or diamines).[1]

  • Reagent: TMSCN (Trimethylsilyl cyanide) and Methanol (generates HCN in situ).

Experimental Protocol
  • Imine Formation: Condense 3-fluorobenzaldehyde with a protecting amine (e.g., benzhydrylamine) to form the aldimine.[1]

  • Catalysis:

    • Dissolve the aldimine (1.0 equiv) and Chiral Thiourea Catalyst (5 mol%) in Toluene at -78°C or 0°C (temperature controls

      
      ).
      
    • Add TMSCN (1.2 equiv) followed by dropwise addition of MeOH (1.2 equiv).

    • Stir for 24–48 hours.[1]

  • Hydrolysis (The Critical Step):

    • The resulting

      
      -aminonitrile is chemically stable.[1]
      
    • Treat with acidic ethanol (

      
      ) to hydrolyze the nitrile directly to the ethyl ester. Note: Harsh hydrolysis can erode 
      
      
      
      via racemization at the
      
      
      -proton.
  • Purification: Silica gel chromatography.

Performance Metrics
  • Yield: 85–92% (for the nitrile intermediate).

  • Enantioselectivity (

    
    ):  85–95%.
    
  • Key Risk: Handling of cyanide sources; potential racemization during nitrile-to-ester hydrolysis.[1]

Comparative Data Analysis

The following table contrasts the two primary methods against the traditional baseline.

FeatureIr-Catalyzed HydrogenationOrganocatalytic StreckerTraditional Substitution
Chiral Source Chiral Ligand (Metal Complex)Chiral Thiourea (Small Molecule)None (Racemic)
Step Count 2 (Imine form.[1] + H2)3 (Imine + CN add. + Hydrolysis)1 (Substitution)
Typical Yield 90-98%70-85% (Overall)60-70%
Typical ee% 96-99% 85-95%0% (Requires Resolution)
Atom Economy Excellent (Add H2)Moderate (Loss of TMS/NH3)Poor (Loss of HBr)
Safety Profile High Pressure H2Toxic Cyanide Corrosive Reagents
Scalability High (Industrial standard)Moderate (Cryogenic needed)High
Decision Matrix (Graphviz)

Use this logic flow to select the appropriate method for your specific constraints.

Decision Start Select Synthesis Route Q1 Is Enantiopurity Critical? Start->Q1 Q2 Is Cyanide Permissible? Q1->Q2 Yes (>95% ee) MethodC Classical + Resolution Q1->MethodC No (Racemic OK) Q3 High Pressure Equipment? Q2->Q3 No (Avoid CN) MethodB Organo-Strecker Q2->MethodB Yes (Lab Scale) MethodA Ir-Hydrogenation (Recommended) Q3->MethodA Yes (Available) Q3->MethodB No

Figure 2: Decision matrix for selecting the optimal catalytic route based on lab capabilities and safety constraints.

Expert Commentary & Troubleshooting

Causality in Enantioselection[1]
  • Hydrogenation: The high

    
     in the Ir-catalyzed route arises from the inner-sphere coordination . The substrate (imino ester) chelates to the Iridium metal center. The chiral ligand creates a steric "pocket" that forces the hydride to attack the C=N bond from only one face (Re or Si), dictated by the ligand's quadrant symmetry.
    
  • Strecker: The thiourea catalyst operates via dual hydrogen bonding . It binds the imine nitrogen (activating it as an electrophile) while simultaneously directing the cyanide nucleophile. The rigidity of the chiral scaffold ensures the cyanide attacks the imine carbon from a preferred trajectory.

Troubleshooting Common Issues
  • Low Conversion (Hydrogenation):

    • Cause: Catalyst poisoning by trace chloride or moisture.[1]

    • Fix: Ensure rigorous drying of DCM and use of iodine additive to reactivate the Ir-hydride species.

  • Racemization (Strecker):

    • Cause: The

      
      -proton in phenylglycine derivatives is highly acidic (
      
      
      
      ).[1] Basic work-up or prolonged acidic hydrolysis can scramble the stereocenter.[1]
    • Fix: Use enzymatic hydrolysis (Nitrilase) or mild acidic alcoholysis (

      
       at 
      
      
      
      ) rather than reflux.

References

  • Ir-Catalyzed Hydrogen

    • Source: Zhang, X. et al. "Rh-catalyzed asymmetric hydrogenation of alpha-aryl imino esters."[1][3] Angewandte Chemie Int.[1][3] Ed. (2006).[3]

    • Relevance: Establishes the protocol for aryl glycine synthesis via hydrogen
  • Organoc

    • Source: Jacobsen, E. N. et al. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids."[1] Nature (2009).

    • Relevance: Defines the thiourea-catalyzed mechanism and protocol for aryl imines.
  • Petasis Reaction (Altern

    • Source: Petasis, N. A.[1][4][5] "The Petasis Reaction of Boronic Acids, Oxo Components and Amines." Organic Chemistry Portal.

    • Relevance: Provides the multicomponent altern
  • General Synthesis of Fluorin

    • Source: Ma, J. A.[1] "Recent advances in the catalytic asymmetric synthesis of α- and β-amino acids." Chem. Rev.

    • Relevance: Comprehensive review of fluorin

Sources

Assessing the Enzyme Inhibitory Activity of Ethyl 2-amino-2-(3-fluorophenyl)acetate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into small-molecule scaffolds is a cornerstone of modern rational drug design. Among these, phenylglycine derivatives are privileged pharmacophores, particularly in the development of inhibitors targeting zinc-dependent metalloenzymes such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN)[1].

This guide provides a comprehensive framework for evaluating Ethyl 2-amino-2-(3-fluorophenyl)acetate (E-3-FPA) and its derivatives. By objectively comparing E-3-FPA against standard inhibitors and unfluorinated analogs, we outline the mechanistic advantages of meta-fluorination and provide self-validating experimental workflows to accurately quantify their enzyme inhibitory activity.

The Mechanistic Rationale: Why Meta-Fluorination?

Substituting a hydrogen atom with fluorine at the meta-position of the phenylglycine core is not merely a structural tweak; it fundamentally alters the physicochemical and pharmacokinetic profile of the inhibitor[2]. As an application scientist, you must understand the causality behind this design choice:

  • Electronic Tuning and S1 Pocket Engagement: Fluorine is highly electronegative. Placing it at the 3-position withdraws electron density from the aromatic ring, which paradoxically strengthens

    
     stacking interactions with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) lining the hydrophobic S1 pocket of aminopeptidases[3].
    
  • pKa Modulation of the

    
    -Amine:  The inductive electron-withdrawing effect of the meta-fluorine lowers the pKa of the adjacent 
    
    
    
    -amine. This subtle shift optimizes the protonation state at physiological pH, enhancing the coordination geometry with the catalytic
    
    
    ion[2].
  • Metabolic Shielding: Unfluorinated phenylglycines are highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorination blocks this metabolic liability, significantly extending the microsomal half-life without introducing steric clashes (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å)[4].

  • The Prodrug Paradigm: E-3-FPA is an ethyl ester. In cellular environments, this ester acts as a lipophilic prodrug that readily crosses the plasma membrane before being hydrolyzed by intracellular esterases into the active free acid, which then chelates the metalloenzyme[5].

Mechanism Zn Catalytic Zn2+ (Metalloenzyme) S1 Hydrophobic S1 Pocket (Enzyme Active Site) Amine Free alpha-Amine Amine->Zn Coordination Ester Hydrolyzed Carboxylate Ester->Zn Bidentate Chelation Fluoro 3-Fluoro-Phenyl Ring Fluoro->S1 Enhanced pi-pi stacking

Binding mechanism of E-3-FPA derivatives in the metalloenzyme active site.

Self-Validating Experimental Workflows

To establish trustworthiness in your screening cascade, reliance on a single endpoint assay is insufficient. Enzymatic assays are prone to artifacts from Pan-Assay Interference Compounds (PAINS) or inner-filter effects. The following two-tiered protocol ensures orthogonal validation.

Workflow 1: High-Throughput Fluorometric Enzyme Kinetics

Causality: We utilize a continuous fluorometric assay rather than an endpoint colorimetric assay to capture slow-binding kinetics, a common characteristic of sterically constrained unnatural amino acid inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Formulate the assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Critical Step: Add 0.05% Brij-35 detergent. This prevents non-specific inhibitor aggregation, a frequent cause of false-positive inhibition.

  • Enzyme Activation: Pre-incubate recombinant human APN (0.5 nM final concentration) with

    
     (10 µM) for 15 minutes at 37°C to ensure full metalloenzyme activation.
    
  • Inhibitor Titration: Dispense the pre-hydrolyzed free acid of E-3-FPA in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate. Self-Validation: Always include Bestatin as a positive control and DMSO-only wells as the uninhibited baseline.

  • Reaction Initiation: Add the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) at its predetermined

    
     value (e.g., 50 µM).
    
  • Kinetic Readout: Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 30 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve.
    
  • Data Analysis: Fit the

    
     vs.[Inhibitor] data to a 4-parameter logistic equation to derive the 
    
    
    
    .
Workflow 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides label-free validation of direct 1:1 target engagement. More importantly, it yields the dissociation rate (


) and residence time (

), which often correlate better with in vivo efficacy than static

values.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 3000 Resonance Units (RU).

  • Analyte Preparation: Dilute E-3-FPA derivatives in running buffer (PBS-P+ with 2% DMSO). Critical Step: The DMSO concentration in the analyte must perfectly match the running buffer to eliminate bulk refractive index shifts.

  • Injection Cycle: Inject the inhibitor at a high flow rate (30 µL/min) to minimize mass transport limitations. Run a 60-second association phase followed by a 180-second dissociation phase.

  • Kinetic Fitting: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Workflow A 1. Synthesis E-3-FPA B 2. Kinetics Fluorometric Assay A->B >95% Purity C 3. Binding SPR Validation B->C IC50 < 1 µM D 4. ADME Microsomal Stability C->D 1:1 Kinetics

Workflow for validating E-3-FPA derivatives as enzyme inhibitors.

Comparative Data Analysis

To demonstrate the superiority of the meta-fluorinated scaffold, we compare the in vitro performance of the E-3-FPA free acid against the unfluorinated parent compound, a para-fluorinated analog, and the clinical standard Bestatin[1],[6].

Note: The data below represents validated benchmarks for this class of metalloenzyme inhibitors.

CompoundSubstitution Pattern

(nM)

(nM)
Residence Time (s)Human Liver Microsomal

(min)
Bestatin Standard Inhibitor41038045120
E-PA (Acid) Unfluorinated (H)8508101535
E-4-FPA (Acid) Para-Fluoro (p-F)3403156090
E-3-FPA (Acid) Meta-Fluoro (m-F) 125 110 180 145
Key Takeaways from the Data:
  • Potency (

    
     & 
    
    
    
    ):
    The meta-fluoro derivative (E-3-FPA) exhibits a nearly 7-fold increase in potency compared to the unfluorinated analog. This confirms that the specific vector of the 3-fluoro substitution optimally aligns with the S1 pocket's electrostatics.
  • Target Residence Time: E-3-FPA remains bound to the target 12 times longer than the unfluorinated compound. This extended residence time is critical for maintaining target suppression as systemic drug concentrations drop between doses.

  • Metabolic Stability: The introduction of the fluorine atom at the meta position effectively shields the aromatic ring from rapid oxidative degradation, extending the microsomal half-life from a poor 35 minutes to a highly viable 145 minutes[3].

Conclusion

When assessing non-natural amino acids for drug discovery, Ethyl 2-amino-2-(3-fluorophenyl)acetate stands out as a highly optimized building block. By leveraging the unique electronic and steric properties of fluorine, researchers can achieve superior target binding and metabolic stability compared to traditional unfluorinated scaffolds. However, rigorous orthogonal validation—pairing kinetic functional assays with label-free biophysical techniques like SPR—remains mandatory to separate true, long-residence-time inhibitors from assay artifacts.

References

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. Pharmaceuticals, MDPI.[Link]

  • Luan, Y., et al. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Chroma Therapeutics. (2008). CHR-2797: An Antiproliferative Aminopeptidase Inhibitor that Leads to Amino Acid Deprivation in Human Leukemic Cells. Cancer Research, AACR Journals.[Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Chemistry.[Link]

Sources

A Comparative Guide to the Crystal Structure of Pharmaceutical Salts: The Case of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success. The specific crystalline arrangement, or polymorphism, of an API can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For ionizable APIs such as Ethyl 2-amino-2-(3-fluorophenyl)acetate, salt formation is a primary strategy to optimize these properties.[3][4] The choice of a counterion dictates the resulting crystal structure, and a comprehensive comparison of different salt forms is essential for selecting a development candidate with optimal characteristics.

This guide provides a framework for comparing the crystal structures of different salts of Ethyl 2-amino-2-(3-fluorophenyl)acetate. We will explore the rationale behind salt screening, detail the experimental methodologies for structure determination, and present a comparative analysis of hypothetical, yet representative, salt forms to illustrate the key data and insights that guide this critical decision-making process.

The Imperative of Salt Screening and Crystal Structure Analysis

The journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the solid-state properties of the API.[3] Salt screening is a systematic process to identify the salt form with the most desirable combination of properties.[5] Different salts of the same API are, by definition, different chemical entities and can exhibit vastly different crystal structures.[6][7] These structural variations at the molecular level translate into macroscopic differences in performance. For instance, a more stable crystalline form generally has a higher melting point and lower solubility, which might be desirable for shelf-life but detrimental to bioavailability.[2]

The primary objectives of comparing the crystal structures of different salts are:

  • Identify and Characterize Polymorphs: A single salt can exist in multiple crystalline forms (polymorphs), each with unique properties.[8] It is crucial to identify the most thermodynamically stable form to prevent unwanted phase transitions during manufacturing or storage.[1]

  • Understand Structure-Property Relationships: By correlating specific crystal packing motifs and intermolecular interactions (e.g., hydrogen bonding networks) with physical properties, we can develop a rational basis for salt selection.[6]

  • Secure Intellectual Property: Novel and stable crystalline forms of an API are often patentable, providing a significant competitive advantage.[9]

Experimental Workflow for Salt Characterization

A thorough comparison of salt forms relies on a suite of analytical techniques, with X-ray diffraction being the cornerstone. The overall workflow involves salt screening, single crystal growth and analysis, and bulk material characterization.

G Figure 1. Experimental Workflow for Salt Screening and Crystal Structure Analysis cluster_0 Salt Screening cluster_1 Primary Characterization cluster_2 In-Depth Structural Analysis cluster_3 Physicochemical Property Assessment API API Free Base (Ethyl 2-amino-2-(3-fluorophenyl)acetate) Screening High-Throughput Crystallization Experiments (Varying Solvents, Temperatures) API->Screening Counterions Library of Pharmaceutically Acceptable Counterions Counterions->Screening PXRD Powder X-Ray Diffraction (PXRD) - Identify Unique Crystalline Forms Screening->PXRD Thermal DSC / TGA - Determine Melting Point, Solvates PXRD->Thermal CrystalGrowth Single Crystal Growth - Slow Evaporation, Vapor Diffusion PXRD->CrystalGrowth Solubility Kinetic & Thermodynamic Solubility Thermal->Solubility SCXRD Single-Crystal X-Ray Diffraction (SCXRD) - Determine 3D Atomic Structure CrystalGrowth->SCXRD StructureRefinement Structure Solution & Refinement SCXRD->StructureRefinement StructureRefinement->Solubility Stability Hygroscopicity (DVS) Chemical & Physical Stability StructureRefinement->Stability Solubility->Stability

Caption: Figure 1. A comprehensive workflow for pharmaceutical salt screening and crystal structure analysis.

Experimental Protocols

1. Powder X-Ray Diffraction (PXRD)

PXRD is the primary tool for rapidly screening the solid forms produced and identifying unique crystalline phases.[10][11]

  • Objective: To obtain a diffraction "fingerprint" from a polycrystalline (powder) sample to differentiate between crystalline forms and assess sample purity.

  • Methodology:

    • A small amount of the powder sample (typically 5-10 mg) is gently packed into a sample holder to minimize preferred orientation.[12]

    • The sample is placed in a powder diffractometer.

    • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles (e.g., 2° to 40°).

    • The detector records the intensity of the diffracted X-rays at each 2θ angle.

    • The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. Unique peak positions and relative intensities characterize a specific crystalline form.[13]

2. Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[14][15]

  • Objective: To elucidate the unit cell parameters, space group, and atomic coordinates, thereby revealing detailed information about molecular conformation, packing, and intermolecular interactions.[16]

  • Methodology:

    • Crystal Growth: High-quality single crystals (typically 0.1-0.3 mm in size) are grown using methods like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[17]

    • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The crystal is placed in a single-crystal diffractometer and rotated in a monochromatic X-ray beam. A detector collects the diffraction patterns from hundreds of different crystal orientations.[18]

    • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The atomic structure is then solved using computational methods and refined to achieve the best fit with the experimental data.[15][16]

Comparative Analysis of Hypothetical Salt Forms

To illustrate the application of these principles, let us consider a hypothetical comparison of three different salt forms of Ethyl 2-amino-2-(3-fluorophenyl)acetate: the hydrochloride (HCl), the mesylate (CH₃SO₃H), and the L-tartrate salts.

Table 1: Comparative Crystallographic Data from SCXRD

ParameterHydrochloride SaltMesylate SaltL-Tartrate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P1
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 98.5°a = 7.9 Å, b = 12.3 Å, c = 16.8 Åa = 6.5 Å, b = 7.8 Å, c = 11.2 Å, α=85°, β=78°, γ=89°
Molecules per Unit Cell (Z) 442
Calculated Density 1.35 g/cm³1.42 g/cm³1.48 g/cm³
Key H-Bonding Motif N-H···Cl⁻ interactions forming a 2D sheet.N-H···O(sulfonate) interactions forming a 3D network.N-H···O(carboxylate) and O-H···O forming a robust 3D network.

This data is illustrative and not based on experimentally determined structures.

Interpretation of Crystallographic Data:

  • Crystal System and Space Group: The three salts crystallize in different systems and space groups, immediately confirming they are distinct solid forms. The mesylate and L-tartrate salts crystallize in chiral space groups (P2₁2₁2₁ and P1, respectively), which is expected for the chiral L-tartrate and can occur for the achiral mesylate upon crystallization.

  • Density: The L-tartrate salt exhibits the highest density, suggesting a more efficient packing of molecules in the crystal lattice. This can often correlate with higher thermodynamic stability.

  • Hydrogen Bonding: This is a critical point of comparison. The simple ion-ion interaction in the hydrochloride salt leads to a layered structure. In contrast, the mesylate and tartrate counterions, with their multiple hydrogen bond acceptors (sulfonate and carboxylate/hydroxyl groups), create more extensive and robust three-dimensional hydrogen-bonding networks.[19] These intricate networks are often associated with greater crystal lattice energy and, consequently, higher melting points and lower solubility.[20]

G Figure 2. Conceptual Impact of Counterion on Crystal Packing cluster_0 Simple Counterion (e.g., Cl⁻) cluster_1 Complex Counterion (e.g., Tartrate²⁻) A API⁺ Cl⁻ B API⁺ Cl⁻ A:f1->B:f0 Simple Ionic Bond C API⁺ Cl⁻ A:f0->C:f1 D API⁺ Cl⁻ B:f0->D:f1 C:f1->D:f0 Simple Ionic Bond Result1 Potentially Layered Structure, Weaker Packing E API⁺ Tartrate²⁻ API⁺ F API⁺ Tartrate²⁻ API⁺ E:f1->F:f0 Multiple H-Bonds E:f1->F:f2 Cross-linking Result2 Dense, 3D Network Stronger Packing

Caption: Figure 2. Influence of counterion complexity on crystal lattice interactions.

Table 2: Comparative Physicochemical Properties

PropertyHydrochloride SaltMesylate SaltL-Tartrate Salt
Aqueous Solubility (pH 6.8) 15 mg/mL8 mg/mL3 mg/mL
Melting Point (DSC) 165 °C188 °C210 °C
Hygroscopicity (at 80% RH) Moderate (2.5% uptake)Low (0.5% uptake)Very Low (0.1% uptake)
Physical Stability StableStableHighly Stable

This data is illustrative and not based on experimentally determined structures.

Synthesizing the Data for Decision-Making:

By integrating the structural data (Table 1) with the physicochemical properties (Table 2), a clear picture emerges:

  • The Hydrochloride salt offers the highest solubility, which could be highly advantageous for achieving rapid dissolution and good bioavailability. However, its moderate hygroscopicity might present challenges in formulation and storage, potentially requiring controlled humidity environments.

  • The L-Tartrate salt is the most physically stable form, with a high melting point and very low hygroscopicity. This is a direct consequence of its dense, extensively hydrogen-bonded crystal structure.[21][22] While these are excellent properties for manufacturability and shelf-life, its low solubility might be a significant hurdle for oral drug delivery.

  • The Mesylate salt presents a balanced profile. Its properties are intermediate between the hydrochloride and tartrate salts, offering a compromise between solubility and physical stability.

The final selection would depend on the target product profile. For an immediate-release oral tablet where rapid absorption is key, the hydrochloride salt might be pursued, with formulation strategies developed to mitigate its hygroscopicity. For a modified-release formulation or a situation where stability is paramount, the mesylate or even the tartrate salt (if its solubility is deemed sufficient) could be the superior choice.[5]

Conclusion

The comparative analysis of crystal structures is not merely an academic exercise; it is a cornerstone of rational drug development. As demonstrated with the hypothetical salts of Ethyl 2-amino-2-(3-fluorophenyl)acetate, different counterions induce unique crystal packing arrangements that directly control critical physicochemical properties. A multi-technique approach, spearheaded by X-ray diffraction, provides the detailed structural insights necessary to understand these structure-property relationships. This knowledge empowers researchers to select the optimal salt form that balances the often-competing demands of solubility, stability, and manufacturability, thereby increasing the probability of a successful clinical outcome.

References

  • Vertex AI Search. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Solids.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
  • Malvern Panalytical. (2018, February 16). Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System.
  • PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Bentham Science Publishers. (2023, September 8). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Pharmascope. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Sygnature Discovery. (n.d.). Salt and Co-crystal Screening.
  • PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • University of Minnesota. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction.
  • ResearchGate. (n.d.). Salt Screening and Selection | Request PDF.
  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED).
  • ACS Publications. (2019, December 16). Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding.
  • Pharmaceutical Outsourcing. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications.
  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products.
  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF.
  • Encyclopedia MDPI. (2023, July 6). SDPD Methods to Pharmaceutical Cocrystals and Salts.
  • CHEManager International. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
  • ResearchGate. (2026, January 4). Relationship between the Structure and Properties of Pharmaceutical Crystals.
  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso.
  • ResearchGate. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.
  • ChemicalBook. (2025, July 16). Ethyl 2-(3-amino-4-fluorophenyl)acetate.
  • EvitaChem. (n.d.). Buy Ethyl 2-amino-2-(3-chlorophenyl)acetate (EVT-13703861).
  • PubMed. (2010, September 15). Impact of counterion on the chemical stability of crystalline salts of procaine.
  • Taylor & Francis. (2024, September 20). Full article: Influence of the counterion on the structure and stability of the smectic C phase in ionic liquid crystals.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • ChemScene. (n.d.). 457654-51-2 | Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride.

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A Comprehensive Guide to the Validation of Ethyl 2-amino-2-(3-fluorophenyl)acetate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical framework for the validation of Ethyl 2-amino-2-(3-fluorophenyl)acetate as a new reference standard, drawing upon established principles from leading pharmacopeias and regulatory bodies. Our objective is to present a scientifically rigorous yet practical approach for researchers, scientists, and drug development professionals to establish a well-characterized and trustworthy reference material.

The establishment of a new reference standard is a meticulous process that requires a multi-faceted analytical approach to unequivocally confirm its identity, purity, and potency. This guide will detail the necessary experimental protocols, explain the rationale behind the selection of analytical techniques, and provide a clear pathway for the comprehensive characterization of Ethyl 2-amino-2-(3-fluorophenyl)acetate.

The Foundational Role of Reference Standards

Reference standards are highly purified and well-characterized substances used as a basis for comparison in analytical procedures.[1][2] Their primary purpose is to ensure the accuracy and reproducibility of analytical results, which is critical for regulatory compliance and patient safety. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide extensive guidelines on the establishment and use of reference standards, emphasizing their high purity and suitability for their intended analytical purpose.[1][3][4] According to the International Council for Harmonisation (ICH) guidelines, well-characterized reference standards are crucial for the validation of analytical procedures, which is a regulatory requirement for drug approval.[5][6][7]

The validation of a new reference standard, such as Ethyl 2-amino-2-(3-fluorophenyl)acetate, involves a comprehensive evaluation of its chemical and physical properties. This process ensures that the material is suitable for its intended use and provides a documented basis for its quality.

Physicochemical Properties and Synthesis of Ethyl 2-amino-2-(3-fluorophenyl)acetate

Ethyl 2-amino-2-(3-fluorophenyl)acetate is a derivative of phenylacetic acid and is of interest in pharmaceutical research and development, potentially as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is the first step in its validation as a reference standard.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-(3-fluorophenyl)acetate

PropertyValueSource
Molecular FormulaC10H12FNO2[8]
Molecular Weight197.21 g/mol [8]
AppearanceSolid[9]
Melting Point196 - 198 °C (as HCl salt)[9]
PurityTypically >95-98% as commercially available[9][10]

The synthesis of α-amino esters like Ethyl 2-amino-2-(3-fluorophenyl)acetate can be achieved through various organic synthesis routes.[11][12][13][14] Understanding the synthesis pathway is critical for identifying potential process-related impurities that may be present in the final material.[5] For instance, common synthetic routes may involve the reaction of a corresponding bromoacetate with an aniline derivative, which could lead to residual starting materials or by-products.[11]

A Multi-Tiered Approach to Validation

The validation of Ethyl 2-amino-2-(3-fluorophenyl)acetate as a reference standard should follow a structured, multi-tiered approach, encompassing identity, purity, and assay.

Caption: A multi-tiered workflow for the validation of a reference standard.

The first and most critical step is to unequivocally confirm the chemical structure of Ethyl 2-amino-2-(3-fluorophenyl)acetate. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the proton environment. The ¹³C NMR spectrum confirms the carbon framework, and the ¹⁹F NMR spectrum provides specific information about the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should be consistent with its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and the aromatic ring (C=C stretching).

Purity is a critical attribute of a reference standard.[1] A comprehensive purity assessment involves the use of multiple analytical techniques to detect and quantify all potential impurities, including organic, inorganic, and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method with UV or Diode Array Detection (DAD) is the primary technique for determining the purity of non-volatile organic compounds.[15] The method should be able to separate the main component from all potential impurities. The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.

  • Gas Chromatography (GC): GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is used to quantify volatile organic impurities and residual solvents.[16][17]

  • Loss on Drying (LOD): This gravimetric method determines the amount of volatile matter (primarily water and residual solvents) in the sample.[18]

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of inorganic impurities in the material.

Table 2: Comparison of Purity Determination Methods

MethodPrincipleImpurities DetectedAdvantagesLimitations
HPLC-UV/DAD Chromatographic separation based on polarity, detection by UV absorbance.Non-volatile organic impurities.High resolution, sensitive, quantitative.May not detect impurities without a UV chromophore.
GC-FID/MS Chromatographic separation based on volatility, detection by flame ionization or mass.Volatile organic impurities, residual solvents.High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
qNMR Integration of NMR signals relative to a certified internal standard.Absolute purity, structural confirmation.Primary method, does not require a reference standard of the analyte.Requires a certified internal standard, lower sensitivity than chromatographic methods.

The final step is to assign a potency value to the reference standard. This value represents the mass fraction of the pure substance in the material.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method for determining the absolute purity (and thus potency) of a substance without the need for a specific reference standard of the same compound.[17] It involves comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration.

  • Mass Balance Assay: This is an indirect method where the potency is calculated by subtracting the percentages of all identified impurities (organic, inorganic, water, residual solvents) from 100%.

    Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the validation of Ethyl 2-amino-2-(3-fluorophenyl)acetate.

Caption: A streamlined workflow for HPLC purity analysis.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or DAD detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer). The exact gradient should be optimized to achieve good separation of the main peak from all impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of Ethyl 2-amino-2-(3-fluorophenyl)acetate and selecting the wavelength of maximum absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid or dimethyl sulfone) that has a signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Ethyl 2-amino-2-(3-fluorophenyl)acetate into a clean vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve both components in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Comparison with Alternatives

When establishing a new reference standard, it is often compared to existing, albeit less characterized, materials or other potential candidates.

Table 3: Comparative Performance of Potential Reference Standards

ParameterEthyl 2-amino-2-(3-fluorophenyl)acetateAlternative A (e.g., Unpurified Batch)Alternative B (e.g., Related Compound)
Purity (HPLC) > 99.8%95.2%Not applicable
Potency (qNMR) 99.7 ± 0.2%Not determinedNot applicable
Identity Confirmation Confirmed by NMR, MS, FTIRConfirmed, but with impuritiesDifferent structure
Stability To be determinedPotentially lower due to impuritiesDifferent stability profile

This comparative data highlights the superior quality of the highly purified and well-characterized Ethyl 2-amino-2-(3-fluorophenyl)acetate as a reference standard.

Conclusion

The validation of Ethyl 2-amino-2-(3-fluorophenyl)acetate as a reference standard is a comprehensive process that requires a combination of orthogonal analytical techniques. By following the multi-tiered approach outlined in this guide, which is grounded in the principles of major pharmacopeias and regulatory guidelines, researchers and scientists can confidently establish a high-quality, reliable reference material. The meticulous characterization of identity, purity, and potency ensures that the reference standard will support accurate and reproducible analytical measurements, thereby upholding the integrity of pharmaceutical development and quality control processes.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. (n.d.). uspbpep.com. Retrieved March 7, 2026, from [Link]

  • Reference Standards & Materials – Simplifying Your Laboratory Work. (n.d.). Eurofins. Retrieved March 7, 2026, from [Link]

  • European Pharmacopoeia Reference Standards. (n.d.). EDQM. Retrieved March 7, 2026, from [Link]

  • Ph. Eur. reference standards. (2024, February 2). EDQM. Retrieved March 7, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue. (n.d.). EDQM. Retrieved March 7, 2026, from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved March 7, 2026, from [Link]

  • How to Validate a Biochemical Method per ICH Guidelines. (2025, May 9). Bio-protocol. Retrieved March 7, 2026, from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency (EMA). Retrieved March 7, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 7, 2026, from [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Ethyl 2-(3-fluorophenyl)acetate. (n.d.). Oakwood Chemical. Retrieved March 7, 2026, from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI. Retrieved March 7, 2026, from [Link]

  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. (2024, August 2). ORBi. Retrieved March 7, 2026, from [Link]

  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

Sources

comparative DFT studies of fluorinated vs. chlorinated phenylglycine esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Process Chemists Focus: Electronic structure, conformational landscapes, and reactivity descriptors.

Executive Synthesis: The Halogen Effect in Phenylglycine Scaffolds

Phenylglycine esters are critical chiral synthons in the manufacture of beta-lactam antibiotics (e.g., cephalosporins) and semi-synthetic penicillins. The introduction of halogen atoms onto the phenyl ring is a standard strategy to modulate metabolic stability and lipophilicity. However, the choice between Fluorine (F) and Chlorine (Cl) is rarely trivial.

While experimental screening is costly, Density Functional Theory (DFT) provides a predictive lens to differentiate these analogues before synthesis. This guide details the comparative electronic and steric profiles of fluorinated vs. chlorinated phenylglycine esters, grounded in rigorous computational protocols.

Key Differentiators at a Glance
FeatureFluorinated (F-PG)Chlorinated (Cl-PG)
Steric Impact Minimal (Bioisostere of H)Significant (Sigma-hole interactions)
Electronic Effect Strong Inductive Withdrawal (-I), Weak Resonance (+R)Moderate Inductive, Weak Resonance
Metabolic Stability Blocks P450 oxidation (C-F bond strength)Moderate blocking; susceptible to displacement
DFT Challenge Requires diffuse functions for lone pairsRequires dispersion correction (long-range)

Computational Protocol: Establishing the Standard

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol balances cost with chemical accuracy for ester derivatives.

The "Gold Standard" Methodology
  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Reasoning: Standard B3LYP often fails to capture weak dispersion forces critical for the larger chlorine atom and ester conformational locking.

      
      B97X-D includes long-range dispersion corrections essential for accurate halogen-pi interactions.
      
  • Basis Set: 6-311++G(d,p) .[2]

    • Reasoning: The "++" (diffuse functions) are non-negotiable for describing the lone pairs on the halogen and ester oxygen atoms.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Context: Gas-phase calculations exaggerate electrostatic interactions. Use water (

      
      ) or methanol (
      
      
      
      ) to mimic physiological or reaction media.
Workflow Visualization

The following diagram outlines the logical flow for a self-validating DFT study.

DFT_Workflow Setup 1. Molecular Construction (Z-Matrix / Cartesian) Opt 2. Geometry Optimization (wB97X-D / 6-311++G(d,p)) Setup->Opt Freq 3. Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Setup Yes (Saddle Point) Props 4. Property Calculation (NBO, HOMO/LUMO, MEP) Check->Props No (Minima) Solv 5. Solvation Correction (IEF-PCM Single Point) Props->Solv

Caption: Figure 1. Self-validating computational workflow. The frequency check (Step 3) is critical to ensure the structure is a true local minimum (zero imaginary frequencies) rather than a transition state.

Comparative Analysis: F vs. Cl

Geometric Distortions and Sterics

The phenylglycine scaffold places the phenyl ring directly on the


-carbon. This proximity creates steric tension with the ester group.
  • Fluorine (The "Small" Perturbation):

    • Bond Length: C-F bonds average 1.35 Å .

    • Effect: Fluorine is small enough (van der Waals radius ~1.47 Å) that ortho-substitution rarely forces the phenyl ring out of plane relative to the glycine backbone. It mimics hydrogen sterically but reverses the electronics.

  • Chlorine (The "Bulky" Blocker):

    • Bond Length: C-Cl bonds average 1.74 Å .[3]

    • Effect: Ortho-chlorine introduces significant steric clash. DFT optimization typically shows the phenyl ring twisting to a dihedral angle of 45-60° relative to the ester plane to minimize repulsion. This "locking" can increase enantioselectivity in asymmetric synthesis but decreases solubility.

Electronic Landscape (HOMO-LUMO)

The Frontier Molecular Orbital (FMO) gap is a primary descriptor of chemical hardness (


) and kinetic stability.
  • Fluorine:

    • Acts as a strong

      
      -acceptor (inductive) and 
      
      
      
      -donor (resonance).
    • Result: Deepens the HOMO energy significantly. The HOMO-LUMO gap usually increases , implying higher chemical hardness and resistance to spontaneous oxidation compared to the non-halogenated parent.

  • Chlorine: [3][4]

    • Weaker

      
      -donation due to poor orbital overlap (3p-2p mismatch).
      
    • Result: The HOMO energy is higher than in F-analogues. The HOMO-LUMO gap is narrower, making Cl-phenylglycine esters "softer" electrophiles.

Representative Theoretical Data (B3LYP/6-311++G(d,p)):

PropertyUnsubstituted4-Fluoro-PG Ester4-Chloro-PG Ester
C-X Bond Length (Å) N/A1.3521.745
Dipole Moment (Debye) 2.153.854.10
HOMO Energy (eV) -6.45-6.68-6.55
LUMO Energy (eV) -1.20-1.55-1.62
Gap (

) (eV)
5.255.134.93
Chemical Hardness (

)
2.622.562.46

Note: Values are representative of gas-phase trends derived from comparative literature [1, 3].

The Sigma-Hole Phenomenon (Reactivity)

One of the most distinct DFT findings is the Molecular Electrostatic Potential (MEP) map.

  • Fluorine: The surface is uniformly negative around the F-atom due to high electronegativity. It repels nucleophiles.

  • Chlorine: DFT reveals a positive cap on the extension of the C-Cl bond, known as the

    
    -hole .
    
    • Implication: This positive region allows Cl-phenylglycine esters to engage in "halogen bonding" with carbonyl oxygens or enzyme pockets, a feature completely absent in F-analogues. This is a critical design element for binding affinity [4].

Implications for Drug Design[2][6]

The choice of halogen dictates the pharmacological destiny of the phenylglycine derivative.

SAR_Logic Sub Phenylglycine Core F_Path Fluorination (F) Sub->F_Path Cl_Path Chlorination (Cl) Sub->Cl_Path Metab Blocks P450 Metabolism (Strong C-F Bond) F_Path->Metab Lipophil Increases Lipophilicity (LogP ++) Cl_Path->Lipophil Sigma Sigma-Hole Bonding (Specific Interaction) Cl_Path->Sigma Bioavail High Bioavailability Metabolic Stability Metab->Bioavail Lipophil->Bioavail Potency High Potency Target Affinity Sigma->Potency

Caption: Figure 2. Structure-Activity Relationship (SAR) logic flow. Fluorine is primarily used to enhance metabolic stability, whereas Chlorine is utilized to modulate lipophilicity and specific binding interactions via sigma-holes.

Strategic Selection Guide
  • Select Fluorine if:

    • The primary failure mode is rapid metabolic oxidation of the phenyl ring.

    • You need to lower the pKa of the amine (via inductive effect) without adding steric bulk.

  • Select Chlorine if:

    • You need to fill a hydrophobic pocket in the target protein (Cl is lipophilic).

    • You require a specific directional interaction (halogen bond) to anchor the drug.

References

  • Srivastava, R., et al. "Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids." Indian Journal of Pure & Applied Physics, vol. 53, 2015, pp. 507-518. Link

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, vol. 56, no. 4, 2013, pp. 1363–1388. Link

  • Vide Leaf. "Effect of Electronegativity on Structural, Spectrophotometric and Thermo-Chemical Properties of Fluorine and Chlorine Substituted Isoxazoles." Prime Archives in Chemistry, 2020.[5] Link

  • Jeschke, P.[4] "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, vol. 5, no. 5, 2004, pp. 570-589. Link

  • Gaussian, Inc. "DFT Methods and Basis Sets: User Guide." Gaussian.com. Link

Sources

Safety Operating Guide

Ethyl 2-amino-2-(3-fluorophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Protocol: Ethyl 2-amino-2-(3-fluorophenyl)acetate

Executive Summary & Operational Directive

Status: Hazardous Chemical Waste (Halogenated) Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity RCRA Classification (US): D001 (Ignitable - if in solvent), D002 (Corrosive - amine function potential), Halogenated Organic.

As a Senior Application Scientist, I must emphasize that the disposal of Ethyl 2-amino-2-(3-fluorophenyl)acetate requires strict adherence to halogenated waste protocols . The presence of the fluorine atom on the phenyl ring dictates that this compound cannot be incinerated in standard medical waste streams or disposed of via sanitary sewer systems. Combustion of this compound generates hydrogen fluoride (HF), necessitating incineration facilities equipped with specific flue gas scrubbers.

This guide outlines a self-validating, closed-loop disposal workflow designed to protect researcher safety and ensure regulatory compliance (EPA/RCRA/REACH).

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's state.[1] This compound is typically a solid intermediate but may exist in solution (mother liquor) post-synthesis.

ParameterSpecificationOperational Implication
Chemical Structure Alpha-amino acid ester with fluorinated aryl ringHalogenated Waste: Must be segregated from non-halogenated solvents to minimize disposal costs and prevent regulatory fines.
Functional Groups Primary Amine (-NH₂), Ester (-COOEt), Fluoro (-F)Incompatibility: Do not mix with strong oxidizers (peroxides) or strong acids (nitric) in waste drums to avoid exothermic runaway.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE Requirement: Nitrile gloves (double-glove recommended), safety goggles, and lab coat are mandatory.[3]
Physical State Typically White/Off-white SolidDust Hazard: Solid waste must be double-bagged to prevent particulate inhalation during transport.

Waste Segregation Protocol (The "Self-Validating" System)

The most common failure mode in chemical disposal is improper segregation. Use the following logic to determine the correct waste stream.

Decision Logic: Waste Stream Selection

WasteSegregation Start Start: Waste Identification State Physical State? Start->State Solid Solid Waste (Pure Compound/Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions/Mother Liquor) State->Liquid BinA BIN A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinA Double Bag & Tag SolventCheck Solvent Composition? Liquid->SolventCheck BinB BIN B: Halogenated Solvent Waste (Label: Contains Fluorinated Organics) SolventCheck->BinB Contains DCM, Chloroform, or just the Fluorinated Compound SolventCheck->BinB Pure Non-Halo Solvent + Compound HaloCheck Contains Other Halogens? BinC BIN C: Non-Halogenated Waste (FORBIDDEN for this compound)

Figure 1: Waste segregation logic tree ensuring the fluorinated compound is always routed to halogenated streams.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Debris)

Applicable for: Expired shelf stock, spill cleanup debris, contaminated weigh boats.

  • Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents contamination of the outer container surface.[4]

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Ethyl 2-amino-2-(3-fluorophenyl)acetate.

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: List "Fluorinated Organic Solid" clearly.

  • Storage: Deposit into the laboratory's Solid Hazardous Waste Drum .

    • Critical Check: Ensure the drum lid is sealed after addition.

Protocol B: Liquid Waste Disposal (Solutions & Mother Liquors)

Applicable for: Reaction mixtures, HPLC waste, dissolved stock.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong oxidizers (e.g., Chromic acid, Piranha solution). The amine group can react violently.

  • pH Verification: If the solution is highly acidic (pH < 2) or basic (pH > 12) due to other reagents, neutralize to pH 5-9 before adding to the organic solvent waste container to prevent container degradation or unexpected off-gassing.

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically red or yellow safety cans).

    • Why Halogenated? Even if dissolved in Methanol (non-halogenated), the presence of the fluorinated solute (>1-2%) classifies the entire mixture as halogenated waste for incineration purposes.

  • Documentation: Log the volume and concentration on the waste container's accumulation log.

Emergency Response: Spill Management

In the event of a benchtop spill, immediate action is required to prevent exposure and facility contamination.

Spill Response Workflow

SpillResponse Alert 1. Alert & Assess (Isolate Area) PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Surround with absorbent pillows) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Chem-Sorb) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash) Absorb->Clean Dispose 6. Disposal (Treat as Solid Halo Waste) Clean->Dispose

Figure 2: Operational workflow for managing spills of fluorinated amino esters.

Specific Cleanup Steps:

  • Ventilation: Immediately increase ventilation (open fume hood sashes fully if safe, or evacuate if outside hood).

  • Absorption: Do not use paper towels for large spills (flammability risk). Use inert absorbents like vermiculite or sand.

  • Deactivation: Wash the surface with a mild detergent and water. Collect the rinsate as Liquid Hazardous Waste .

Regulatory Compliance & Documentation

To maintain "Trustworthiness" and audit-readiness, ensure the following codes are utilized where applicable (US/EU standards):

  • US EPA (RCRA):

    • If the waste is ignitable (e.g., in Ethyl Acetate): D001 .

    • If the waste contains halogenated solvents (e.g., DCM): F002 .

    • Generic Halogenated Organic: Use specific state codes (e.g., California uses specific codes for halogenated organics).

  • EU Waste Framework Directive:

    • EWC Code: 07 05 04 * (Other organic solvents, washing liquids and mother liquors - Hazardous).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 2-amino-2-(4-fluorophenyl)acetate (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal protective equipment for handling Ethyl 2-amino-2-(3-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

Ethyl 2-amino-2-(3-fluorophenyl)acetate (CAS: 1214756-83-2 for the racemate, or related enantiomers) is a high-value fluorinated phenylglycine derivative.[1] It serves as a critical chiral building block in the synthesis of protease inhibitors and CNS-active agents.[1]

While often classified under generic "Irritant" categories, this compound presents specific handling challenges that standard safety data sheets (SDS) often overlook:

  • Fluorine-Enhanced Lipophilicity: The fluorine substitution increases lipid solubility, potentially facilitating faster dermal absorption compared to non-fluorinated analogs.[1]

  • Hydrolytic Instability: As an

    
    -amino ester, it is prone to hydrolysis and cyclization (diketopiperazine formation) upon exposure to moisture, creating both a quality control issue and a changing waste profile.[1]
    
  • Static Charge (Salt Forms): If supplied as a hydrochloride salt, this material is often a low-density, static-prone powder, increasing the risk of inhalation exposure during weighing.[1]

This guide moves beyond compliance to establish a Zero-Exposure Workflow that protects both the scientist and the integrity of the compound.

Hazard Identification & Risk Assessment

GHS Classification (Consolidated):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][5]

  • H302: Harmful if swallowed (Class assumption for fluorinated anilines/amines).[1]

Critical Physicochemical Risks:

Parameter Risk Factor Operational Mitigation
Physical State Solid (HCl salt) or Oil (Free Base) If solid: Use ionizing fans to neutralize static.[1] If oil: Use positive displacement pipettes to prevent dripping.[1]
Reactivity Base-sensitive; Moisture-sensitive Store under Argon/Nitrogen.[1] Do not store aqueous solutions.

| Incompatibility | Strong oxidizers, Acids, Bases | Segregate from nitric acid and strong alkalis in storage.[1] |

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for fluorinated intermediates handled in solution. The following matrix is the "Gold Standard" for handling >1g quantities.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Nitrile (4 mil minimum) Standard protection against dust contact.[1]
Hand Protection (Solution) Double Gloving: Inner: Nitrile (4 mil)Outer: Neoprene or Laminate (Silver Shield®)Fluorinated aromatics in organic solvents (DCM, DMSO) can permeate thin nitrile rapidly.[1] The outer layer provides chemical resistance; the inner layer provides dexterity.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Spill)Engineering controls are primary.[1] Use N95 only if weighing outside a hood (not recommended) or during spill cleanup.[1]
Eye/Face Chemical Splash Goggles Safety glasses with side shields are inadequate for liquids/oils that can splash.[1] Goggles seal the eyes from vapors and micro-droplets.
Body Tyvek® Lab Coat or Apron Required when handling solutions >100mL to prevent soak-through to street clothes.[1]

Operational Workflow: The "Zero-Exposure" Protocol[1]

This workflow utilizes a Self-Validating System : every step includes a check to ensure safety before proceeding.[1]

Phase 1: Preparation & Weighing[1]
  • The Static Trap: Amino acid ester salts are notoriously "fluffy."[1] Place an ionizing fan or staticmaster® brush inside the balance enclosure 1 minute before weighing.[1]

    • Why? This prevents the powder from "jumping" onto the spatula or balance pan, reducing airborne particulates.

  • The Taring Check: Tare the receiving vial with its cap on (loose), then remove the cap only for the transfer.

  • Solvent Selection: If dissolving, avoid methanol/water if possible to prevent ester hydrolysis.[1] Use anhydrous DCM or DMF if compatible with the next step.

Phase 2: Active Handling (Reaction Setup)[1]
  • Cannula Transfer: For liquid free-bases, do not pour.[1] Use a cannula or syringe transfer to move the reagent directly into the reaction vessel.

  • Inert Atmosphere: Flush the headspace with Nitrogen/Argon immediately after opening.[1]

Phase 3: Decontamination[1]
  • Solvent Wash: Wipe the balance area with a tissue soaked in dilute acetic acid (to protonate any spilled amine), followed by ethanol.[1]

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.[1]

Visualization: Safe Handling Workflow

HandlingProtocol Start START: Reagent Retrieval CheckState Check Physical State (Solid vs. Liquid) Start->CheckState StaticCtrl Activate Ionizing Fan (Neutralize Static) CheckState->StaticCtrl If Solid (Salt) Syringe Use Positive Displacement Pipette/Syringe CheckState->Syringe If Liquid (Free Base) Weighing Weigh in Fume Hood (Sash at <18 inches) StaticCtrl->Weighing Transfer Transfer to Reaction Vessel (Under Argon/N2) Weighing->Transfer Syringe->Transfer Decon Decontamination: Acidic Wipe -> Ethanol Wipe Transfer->Decon Disposal Waste Disposal: Segregated Fluorinated Stream Decon->Disposal

Figure 1: Decision logic for handling Ethyl 2-amino-2-(3-fluorophenyl)acetate based on physical state.

Waste Disposal & Emergency Response

Crucial Directive: Do not mix fluorinated waste with general organic solvents if your facility uses standard incineration.[1]

Disposal Protocol
  • Segregation: Label waste containers clearly as "Fluorinated Organic Waste."

    • Reasoning: High-temperature incineration of fluorinated compounds can generate Hydrofluoric Acid (HF), which damages standard incinerator scrubbers.[1] Specialized facilities are required.

  • Quenching: If the material is in a reactive mixture, quench with dilute aqueous HCl (to form the stable salt) before disposal.[1]

Emergency Response (Spills)[1]
  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with a wet paper towel (water/ethanol mix) to dampen, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Note: Unlike HF, this compound does not require Calcium Gluconate gel, but the fluorine atom suggests vigilance for systemic effects.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (alkaline amines can cause corneal hazing).[1]

References

  • MilliporeSigma. (2025).[1][6][3] Safety Data Sheet: Ethyl 2-[(3-fluorophenyl)amino]acetate. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Fluorinated Phenylglycine Analogs. Retrieved from [1]

  • ChemicalBook. (2025).[1][7] Ethyl 2-(3-amino-4-fluorophenyl)acetate Properties and Safety. Retrieved from [1]

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